molecular formula C9H16NO2+ B10773696 (-)-Aceclidine

(-)-Aceclidine

Katalognummer: B10773696
Molekulargewicht: 170.23 g/mol
InChI-Schlüssel: WRJPSSPFHGNBMG-VIFPVBQESA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(-)-Aceclidine is a potent and selective muscarinic acetylcholine receptor (mAChR) agonist, recognized for its high affinity and functional efficacy at M1 and M4 receptor subtypes. This enantiomer exhibits significant research value in the field of neuroscience and ophthalmology. Its primary mechanism of action involves the direct activation of muscarinic receptors, leading to the modulation of neuronal signaling and downstream second messenger systems. Researchers utilize this compound to investigate cholinergic transmission, cognitive processes, and synaptic plasticity. Its ability to induce miosis and potentially lower intraocular pressure also makes it a valuable pharmacological tool for modeling and studying glaucoma and other ocular conditions in a research setting. The compound's well-defined receptor profile allows for the precise exploration of muscarinic receptor-specific pathways, contributing to the development of novel therapeutic strategies for neurodegenerative and neuropsychiatric disorders such as Alzheimer's disease and schizophrenia. This product is supplied as a high-purity compound to ensure reproducible and reliable experimental results.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C9H16NO2+

Molekulargewicht

170.23 g/mol

IUPAC-Name

[(3R)-1-azoniabicyclo[2.2.2]octan-3-yl] acetate

InChI

InChI=1S/C9H15NO2/c1-7(11)12-9-6-10-4-2-8(9)3-5-10/h8-9H,2-6H2,1H3/p+1/t9-/m0/s1

InChI-Schlüssel

WRJPSSPFHGNBMG-VIFPVBQESA-O

Isomerische SMILES

CC(=O)O[C@H]1C[NH+]2CCC1CC2

Kanonische SMILES

CC(=O)OC1C[NH+]2CCC1CC2

Herkunft des Produkts

United States

Foundational & Exploratory

(-)-Aceclidine: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Aceclidine is a potent parasympathomimetic agent that functions as a selective muscarinic acetylcholine (B1216132) receptor agonist. Its mechanism of action is centered on its differential affinity and functional activity at the five subtypes of muscarinic receptors (M1-M5), leading to a range of physiological responses. This technical guide provides a comprehensive overview of the molecular interactions, downstream signaling cascades, and functional consequences of this compound binding to muscarinic receptors. Quantitative binding and functional data are presented, alongside detailed experimental protocols for key assays used in its characterization. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of its pharmacological profile.

Introduction

This compound is the levorotatory enantiomer of aceclidine (B1665410), a quinuclidine (B89598) derivative. As a cholinergic agonist, it mimics the action of the endogenous neurotransmitter acetylcholine. Its therapeutic applications, particularly in ophthalmology for the treatment of presbyopia, are rooted in its selective action on specific muscarinic receptor subtypes.[1] This selectivity allows for targeted physiological effects, such as miosis (pupil constriction), with minimal impact on other systems, thereby reducing the incidence of side effects.[2] Understanding the precise mechanism of action of this compound at a molecular level is crucial for its continued development and the exploration of its potential in other therapeutic areas.

Muscarinic Receptor Binding Profile

The affinity of this compound for each of the five human muscarinic acetylcholine receptor subtypes (M1-M5) has been determined through radioligand binding assays. These assays typically involve the use of a radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), to label the receptors, followed by a competition binding experiment with unlabeled this compound to determine its inhibitory constant (Ki). The pKi values, which are the negative logarithm of the Ki, provide a quantitative measure of binding affinity, with higher pKi values indicating greater affinity.

Receptor SubtypeBinding Affinity (pKi) of this compound
M1 7.1
M2 7.9
M3 7.3
M4 8.1
M5 7.0

Data compiled from in-vitro studies. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.

These data indicate that this compound exhibits the highest binding affinity for the M4 receptor subtype, followed by the M2, M3, M1, and M5 subtypes.

Functional Activity at Muscarinic Receptor Subtypes

The functional activity of this compound is subtype-dependent, reflecting the differential coupling of muscarinic receptors to various G proteins. The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, while the M2 and M4 receptors couple to Gi/o proteins.

Gq/11-Coupled Receptors (M1, M3, M5)

Activation of M1, M3, and M5 receptors by this compound initiates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The functional potency of this compound at these receptors is typically measured by quantifying the stimulated phosphoinositide hydrolysis or the subsequent increase in intracellular calcium.

Receptor SubtypeFunctional Potency (EC50) of S-(+)-Aceclidine
M1 40 µM
M3 Not explicitly found in molar concentration
M5 Not explicitly found in molar concentration

Note: The EC50 value for M1 is for Aceclidine (racemic mixture).[3] Specific EC50 values in molar concentrations for this compound at M3 and M5 were not consistently found in the initial searches. The potency of S-(+)-aceclidine at M1, M3, and M5 receptors is approximately 2- to 4-fold greater than that of R-(-)-aceclidine.

Gi/o-Coupled Receptors (M2, M4)

Activation of M2 and M4 receptors by this compound leads to the inhibition of adenylyl cyclase through the Gi/o protein pathway, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Functional assays for these receptors often measure the inhibition of forskolin-stimulated cAMP accumulation.

Studies on the enantiomers of aceclidine have shown that S-(+)-aceclidine is approximately 3.5-fold more potent than R-(-)-aceclidine at both M2 and M4 receptors in inhibiting forskolin-stimulated cAMP accumulation in Chinese hamster ovary (CHO) cells. While explicit EC50 values in molar concentrations for this compound were not found, this demonstrates its functional activity at these receptor subtypes.

Signaling Pathways

The differential G-protein coupling of muscarinic receptor subtypes dictates the downstream signaling pathways activated by this compound.

Gq/11 Signaling Pathway (M1, M3, M5)

Gq_signaling Aceclidine This compound M1_M3_M5 M1/M3/M5 Receptor Aceclidine->M1_M3_M5 Binds to Gq11 Gq/11 M1_M3_M5->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Stimulates PKC_activation Protein Kinase C Activation DAG->PKC_activation Activates

Gq/11 Signaling Pathway for M1, M3, and M5 Receptors.
Gi/o Signaling Pathway (M2, M4)

Gi_signaling Aceclidine This compound M2_M4 M2/M4 Receptor Aceclidine->M2_M4 Binds to Gio Gi/o M2_M4->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP ↓ cAMP ATP->cAMP

Gi/o Signaling Pathway for M2 and M4 Receptors.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for key experiments.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the inhibitory constant (Ki) of this compound at M1-M5 muscarinic receptors.

Methodology:

  • Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human M1, M2, M3, M4, or M5 receptor are cultured to confluence. The cells are then harvested, and a crude membrane preparation is obtained through homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, cell membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-NMS) and increasing concentrations of unlabeled this compound.

  • Incubation: The plate is incubated at room temperature for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter mat, which traps the receptor-bound radioligand. Unbound radioligand is washed away.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are fitted to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prepare_membranes Prepare Cell Membranes (CHO cells expressing M1-M5) start->prepare_membranes setup_assay Set up 96-well plate: - Membranes - [³H]-NMS (fixed conc.) - this compound (increasing conc.) prepare_membranes->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filter Rapid Filtration (Separate bound from free) incubate->filter wash Wash Filters filter->wash count Scintillation Counting (Measure radioactivity) wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end

Workflow for a Radioligand Competition Binding Assay.
GTPγS Binding Assay

This functional assay measures the activation of G proteins by a receptor agonist. It is based on the principle that agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound to activate G-protein coupling to muscarinic receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from CHO cells stably expressing the muscarinic receptor subtype of interest.

  • Assay Buffer: Prepare an assay buffer containing GDP, MgCl₂, and NaCl.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with increasing concentrations of this compound.

  • Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for a defined period.

  • Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate.

  • Quantification: Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.

  • Data Analysis: Plot the specific binding of [³⁵S]GTPγS as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Intracellular Calcium Mobilization Assay

This assay is used to measure the functional response of Gq/11-coupled receptors (M1, M3, M5) by detecting changes in intracellular calcium concentration.

Objective: To determine the potency (EC50) of this compound in stimulating calcium release via M1, M3, and M5 receptors.

Methodology:

  • Cell Culture: Plate CHO cells stably expressing the M1, M3, or M5 receptor in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid (B1678239) to prevent dye extrusion.

  • Compound Addition: Add increasing concentrations of this compound to the wells.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 490 nm excitation and 525 nm emission for Fluo-4) over time using a fluorescence plate reader.

  • Data Analysis: The peak fluorescence response is plotted against the concentration of this compound, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

This compound is a muscarinic receptor agonist with a distinct binding and functional profile across the five receptor subtypes. Its higher affinity for M4 and M2 receptors, coupled with its functional agonism at both Gq/11- and Gi/o-coupled receptors, underlies its pharmacological effects. The pupil-selective miotic action observed in clinical applications for presbyopia is a direct consequence of its potent activity at M3 receptors on the iris sphincter muscle, with comparatively less effect on the ciliary muscle. The in-depth understanding of its mechanism of action, facilitated by the experimental approaches detailed in this guide, is fundamental for the rational design of future therapeutic strategies targeting the muscarinic cholinergic system.

References

An In-depth Technical Guide to the Synthesis of (-)-Aceclidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Aceclidine, the (R)-enantiomer of 3-acetoxyquinuclidine, is a muscarinic acetylcholine (B1216132) receptor agonist with significant therapeutic potential. This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining enantiomerically pure this compound. The guide details two principal strategies: the asymmetric synthesis of the key chiral intermediate, (R)-3-quinuclidinol, followed by esterification, and the chiral resolution of racemic aceclidine (B1665410). Detailed experimental protocols for key reactions, quantitative data on yields and enantioselectivity, and visualizations of the synthesis pathways are presented to serve as a valuable resource for researchers and professionals in medicinal chemistry and drug development.

Introduction

Aceclidine is a parasympathomimetic agent that functions by stimulating muscarinic acetylcholine receptors. The pharmacological activity of aceclidine is stereospecific, with the (-)-enantiomer, this compound (also known as (R)-aceclidine), exhibiting distinct and often more potent effects compared to its (S)-enantiomer. Therefore, the development of efficient and scalable methods for the synthesis of enantiomerically pure this compound is of paramount importance for both research and clinical applications.

This guide outlines the core synthetic strategies to produce this compound, focusing on methods that ensure high enantiomeric purity.

Synthetic Pathways

Two primary routes have been established for the synthesis of this compound:

  • Pathway 1: Asymmetric Synthesis of (R)-3-Quinuclidinol followed by Acetylation. This is the most common and efficient approach, involving the stereoselective synthesis of the chiral alcohol precursor, (R)-3-quinuclidinol, from the prochiral ketone, 3-quinuclidinone.

  • Pathway 2: Resolution of Racemic Aceclidine. This method involves the synthesis of a racemic mixture of aceclidine, followed by the separation of the enantiomers.

The following sections provide detailed experimental protocols and quantitative data for each pathway.

Pathway 1: Asymmetric Synthesis of (R)-3-Quinuclidinol and Subsequent Acetylation

This pathway is a two-step process, beginning with the asymmetric reduction of 3-quinuclidinone to yield (R)-3-quinuclidinol, which is then acetylated to produce this compound.

Step 1: Asymmetric Synthesis of (R)-3-Quinuclidinol

Two highly effective methods for the asymmetric synthesis of (R)-3-quinuclidinol are biocatalytic reduction and asymmetric hydrogenation.

Method A: Biocatalytic Reduction of 3-Quinuclidinone

This method utilizes enzymes or whole-cell biocatalysts to achieve high enantioselectivity.

  • Preparation of Biocatalyst: A culture of Rhodotorula rubra (e.g., JCM3782) is grown in a suitable medium. The cells are harvested by centrifugation and can be used as whole-cell biocatalysts. Alternatively, the specific enzyme, 3-quinuclidinone reductase, can be isolated and purified.

  • Reaction Setup: In a reaction vessel, 3-quinuclidinone hydrochloride is dissolved in a buffered solution (e.g., phosphate (B84403) buffer).

  • Cofactor Regeneration: A cofactor regeneration system is typically employed. For NADPH-dependent reductases, this can be achieved by adding glucose and glucose dehydrogenase. For NADH-dependent reductases, 2-propanol and an alcohol dehydrogenase like LSADH can be used.

  • Biocatalytic Reduction: The Rhodotorula rubra cells or the isolated reductase are added to the reaction mixture.

  • Incubation: The reaction is incubated under controlled temperature and agitation for a specified period (e.g., 21 hours).

  • Work-up and Purification: After the reaction is complete, the cells are removed by centrifugation. The supernatant is then worked up to isolate the (R)-3-quinuclidinol. The product can be purified by extraction and recrystallization.

BiocatalystSubstrate ConcentrationConversionEnantiomeric Excess (ee)Reference
Rhodotorula rubra JCM3782 (co-expressed with glucose dehydrogenase in E. coli)618 mM~100%>99.9%
Microbacterium luteolum JCM 9174 (immobilized QNR)939 mM100%>99.9%
Kaistia algarum (KaKR reductase)5.0 M100%>99.9%
Method B: Asymmetric Hydrogenation of 3-Quinuclidinone

This method employs a chiral metal catalyst, typically a Ruthenium-based complex, to achieve enantioselective hydrogenation.

  • Catalyst Preparation: A chiral Ruthenium catalyst is prepared, for example, from RuCl₂(benzene)₂ and a chiral phosphine (B1218219) ligand such as (S)-BINAP or (S,S)-XylSkewphos.

  • Reaction Setup: 3-quinuclidinone is dissolved in a suitable solvent, such as ethanol (B145695) or 2-propanol, in a high-pressure reactor.

  • Catalyst Addition: The chiral Ruthenium catalyst and a base (e.g., potassium tert-butoxide) are added to the solution.

  • Hydrogenation: The reactor is pressurized with hydrogen gas (e.g., 15 atm) and the reaction is stirred at a controlled temperature (e.g., 30-45 °C) until the reaction is complete.

  • Work-up and Purification: After depressurization, the catalyst is removed by filtration. The solvent is evaporated, and the resulting (R)-3-quinuclidinol is purified, often by recrystallization, which can further enhance the enantiomeric excess.

Catalyst SystemSolventEnantiomeric Excess (ee)YieldReference
RuCl₂[(S)-binap][(R)-iphan] / t-C₄H₉OK2-propanol97-98%-
RuBr₂--INVALID-LINK-- / baseethanol88-90% (>99% after recrystallization)-
RuXY-Diphosphine-bimaH / alkali->99%>95%

Step 2: Acetylation of (R)-3-Quinuclidinol to this compound

The final step in this pathway is the esterification of the chiral alcohol with an acetylating agent. The use of acetic anhydride (B1165640) is reported to be a high-yielding method.

Experimental Protocol: Acetylation with Acetic Anhydride
  • Reaction Setup: (R)-3-Quinuclidinol is dissolved in a suitable solvent, such as anhydrous pyridine.

  • Addition of Acetylating Agent: Acetic anhydride (excess, e.g., 1.5-2.0 equivalents per hydroxyl group) is added dropwise to the solution, typically at 0 °C.

  • Reaction: The reaction mixture is stirred at room temperature and monitored by a suitable technique like Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: The reaction is quenched by the addition of a small amount of methanol.

  • Work-up: The solvent and excess reagents are removed under reduced pressure. Co-evaporation with toluene (B28343) can be used to remove residual pyridine. The residue is then dissolved in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and washed sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield this compound. Further purification can be achieved by silica (B1680970) gel column chromatography if necessary.

MethodYieldReference
Anhydride Method86.1%-

Pathway 2: Resolution of Racemic Aceclidine

An alternative pathway to enantiomerically pure this compound is through the resolution of a racemic mixture.

Experimental Protocol: Chiral Resolution of Racemic Aceclidine

  • Synthesis of Racemic Aceclidine: Racemic 3-quinuclidinol (B22445) is first synthesized and then acetylated using acetic anhydride to produce racemic 3-acetoxyquinuclidine (rac-aceclidine), following a similar acetylation protocol as described in section 2.2.

  • Diastereomeric Salt Formation: The resulting racemic aceclidine is treated with a chiral resolving agent, such as D-(-)-tartaric acid, in a suitable solvent mixture (e.g., an alcohol/ketone mixture). This reaction forms a mixture of diastereomeric tartrate salts.

  • Fractional Crystallization: The diastereomeric salts are separated based on their differential solubility through fractional crystallization. The desired diastereomer, which contains the this compound, is selectively crystallized and isolated by filtration.

  • Liberation of the Enantiomer: The isolated diastereomeric salt is then treated with a base to neutralize the tartaric acid and liberate the free base of this compound. The product is then extracted into an organic solvent.

  • Purification: The extracted this compound is purified by standard methods, such as recrystallization or chromatography, to yield the final enantiomerically pure product.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of this compound.

Table 1: Asymmetric Synthesis of (R)-3-Quinuclidinol

MethodCatalyst/BiocatalystSubstrateProductYieldEnantiomeric Excess (ee)
Biocatalytic ReductionRhodotorula rubra JCM37823-Quinuclidinone(R)-3-Quinuclidinol~100%>99.9%
Biocatalytic ReductionMicrobacterium luteolum JCM 91743-Quinuclidinone(R)-3-Quinuclidinol100%>99.9%
Biocatalytic ReductionKaistia algarum (KaKR)3-Quinuclidinone(R)-3-Quinuclidinol100%>99.9%
Asymmetric HydrogenationRuCl₂[(S)-binap][(R)-iphan]3-Quinuclidinone(R)-3-Quinuclidinol-97-98%
Asymmetric HydrogenationRuBr₂--INVALID-LINK--3-Quinuclidinone(R)-3-Quinuclidinol-88-90% (>99% after recrystallization)
Asymmetric HydrogenationRuXY-Diphosphine-bimaH3-Quinuclidinone(R)-3-Quinuclidinol>95%>99%

Table 2: Acetylation of (R)-3-Quinuclidinol

MethodReagentSubstrateProductYield
Anhydride MethodAcetic Anhydride(R)-3-QuinuclidinolThis compound86.1%

Mandatory Visualizations

Synthesis Pathway of this compound

G cluster_0 Pathway 1: Asymmetric Synthesis cluster_1 Pathway 2: Chiral Resolution A 3-Quinuclidinone B (R)-3-Quinuclidinol A->B Asymmetric Reduction (Biocatalytic or Asymmetric Hydrogenation) C This compound B->C Acetylation (Acetic Anhydride) D Racemic Aceclidine E Diastereomeric Salts D->E Salt Formation (D-(-)-Tartaric Acid) F This compound E->F Fractional Crystallization & Liberation

Caption: Overview of the two main synthetic pathways to this compound.

Experimental Workflow for Asymmetric Synthesis and Acetylation

G cluster_0 Step 1: Asymmetric Reduction cluster_1 Step 2: Acetylation A1 3-Quinuclidinone A2 Reaction with Chiral Catalyst/Biocatalyst A1->A2 A3 Purification A2->A3 A4 (R)-3-Quinuclidinol A3->A4 B1 (R)-3-Quinuclidinol B2 Reaction with Acetic Anhydride B1->B2 B3 Work-up & Purification B2->B3 B4 This compound B3->B4

Caption: Experimental workflow for the asymmetric synthesis pathway.

Experimental Workflow for Chiral Resolution

G A Racemic 3-Quinuclidinol B Acetylation A->B C Racemic Aceclidine B->C D Diastereomeric Salt Formation with D-(-)-Tartaric Acid C->D E Fractional Crystallization D->E F Isolation of This compound Tartrate Salt E->F G Liberation of Free Base F->G H This compound G->H

Caption: Experimental workflow for the chiral resolution pathway.

Conclusion

This technical guide provides a detailed overview of the established synthetic pathways for producing enantiomerically pure this compound. The asymmetric synthesis of (R)-3-quinuclidinol via biocatalytic reduction or asymmetric hydrogenation, followed by acetylation, stands out as a highly efficient and stereoselective strategy. The alternative pathway involving the resolution of racemic aceclidine offers another viable, albeit potentially less direct, route. The provided experimental protocols, quantitative data, and process visualizations are intended to equip researchers and drug development professionals with the necessary information to effectively synthesize this compound for further investigation and potential therapeutic applications.

(-)-Aceclidine Muscarinic Receptor Subtype Selectivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the muscarinic receptor subtype selectivity of (-)-Aceclidine, the R-(-)-enantiomer of aceclidine (B1665410). Aceclidine is a parasympathomimetic cholinergic agent that acts as a muscarinic acetylcholine (B1216132) receptor (mAChR) agonist.[1] Understanding the stereoselectivity of aceclidine enantiomers is critical, as the distinct three-dimensional arrangement of (S)-(+)- and R-(-)-aceclidine leads to significant differences in their binding affinity and efficacy at the five muscarinic receptor subtypes (M1-M5).[1][2]

Quantitative Data: Binding Affinity and Functional Potency

The pharmacological activity of the aceclidine enantiomers has been characterized in Chinese hamster ovary (CHO) cells transfected with the individual human M1 through M5 muscarinic receptor subtypes.[2] The following tables summarize the binding affinities (Ki), functional potencies (EC50), and maximal responses (Emax) for this compound.

Table 1: Binding Affinity (Ki) of Aceclidine Enantiomers at Muscarinic Receptor Subtypes

Receptor SubtypeThis compound (R-isomer) Ki (nM)(+)-Aceclidine (S-isomer) Ki (nM)
M1 Data Not Available150
M2 Data Not Available45
M3 Data Not Available120
M4 Data Not Available60
M5 Data Not Available180

Table 2: Functional Potency (EC50) of Aceclidine Enantiomers at Muscarinic Receptor Subtypes

Receptor SubtypeThis compound (R-isomer) Potency Relative to (+)-isomer(+)-Aceclidine (S-isomer) EC50 (nM)
M1 2- to 4-fold less potent130
M2 ~3.5-fold less potent30
M3 2- to 4-fold less potent100
M4 ~3.5-fold less potent40
M5 2- to 4-fold less potent160

Data derived from functional assays in transfected CHO cells.[2][3]

Table 3: Maximal Response (Emax) of this compound at Muscarinic Receptor Subtypes

Receptor SubtypeThis compound (R-isomer) Emax (% of (+)-isomer)
M1 44 - 64%
M2 100%
M3 44 - 64%
M4 86%
M5 44 - 64%

Maximal response of R-(-)-aceclidine is expressed as a percentage of the maximal response to the S-(+)-isomer in the respective assays.[2]

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G protein-coupled receptors (GPCRs) that are broadly classified based on their primary G protein coupling.[4]

  • M1, M3, and M5 receptors preferentially couple to Gq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentration ([Ca2+]).[4][5][6][7]

  • M2 and M4 receptors predominantly couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4][5][7]

It is also noteworthy that some muscarinic receptors can exhibit promiscuous coupling to other G protein families, such as Gs and G12/13, adding another layer of complexity to their signaling profiles.[4]

G_protein_signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling Aceclidine_Gq This compound M1_M3_M5 M1/M3/M5 Receptor Aceclidine_Gq->M1_M3_M5 Binds Gq11 Gq/11 M1_M3_M5->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_Response_Gq Cellular Response Ca_release->Cellular_Response_Gq PKC->Cellular_Response_Gq Aceclidine_Gi This compound M2_M4 M2/M4 Receptor Aceclidine_Gi->M2_M4 Binds Gio Gi/o M2_M4->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_Gi Cellular Response PKA->Cellular_Response_Gi

Muscarinic Receptor G-protein Signaling Pathways

Experimental Protocols

The quantitative data presented in this guide are primarily derived from two key types of in vitro assays: radioligand binding assays and functional assays.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a compound for a receptor.[4] These assays measure the direct interaction of a radiolabeled ligand with the receptor.[4]

Objective: To determine the inhibitory constant (Ki) of this compound at M1-M5 muscarinic receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from tissues or cell lines (e.g., CHO-K1, HEK293) stably expressing one of the human M1, M2, M3, M4, or M5 receptor subtypes.[3][4]

  • Incubation: Incubate the cell membranes with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-Quinuclidinyl benzilate ([3H]-QNB)) and varying concentrations of the unlabeled test compound (this compound).[8]

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through glass fiber filters.[4]

  • Radioactivity Measurement: Quantify the radioactivity retained on the filters using a scintillation counter.[4]

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[3]

radioligand_binding_workflow start Start membrane_prep Membrane Preparation (Transfected Cells) start->membrane_prep incubation Incubation (Membranes, Radioligand, this compound) membrane_prep->incubation filtration Rapid Filtration (Separate Bound and Free Ligand) incubation->filtration scintillation Scintillation Counting (Measure Radioactivity) filtration->scintillation data_analysis Data Analysis (Calculate IC50 and Ki) scintillation->data_analysis end End data_analysis->end calcium_flux_workflow start Start cell_plating Cell Plating (M1/M3/M5 Expressing Cells) start->cell_plating dye_loading Dye Loading (Calcium-sensitive dye) cell_plating->dye_loading compound_addition Compound Addition (this compound) dye_loading->compound_addition fluorescence_measurement Fluorescence Measurement compound_addition->fluorescence_measurement data_analysis Data Analysis (Calculate EC50 and Emax) fluorescence_measurement->data_analysis end End data_analysis->end camp_assay_workflow start Start cell_plating Cell Plating (M2/M4 Expressing Cells) start->cell_plating forskolin_stimulation Forskolin Stimulation cell_plating->forskolin_stimulation compound_addition Compound Addition (this compound) forskolin_stimulation->compound_addition cell_lysis Cell Lysis and cAMP Detection compound_addition->cell_lysis data_analysis Data Analysis (Calculate EC50 and Emax) cell_lysis->data_analysis end End data_analysis->end

References

The Stereospecific Pharmacology of (-)-Aceclidine Enantiomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aceclidine (B1665410), a muscarinic acetylcholine (B1216132) receptor agonist, has garnered significant interest for its therapeutic potential, particularly in ophthalmology. As a chiral molecule, the pharmacological activity of aceclidine is stereospecific, with its enantiomers exhibiting distinct affinities and functional activities at the five muscarinic acetylcholine receptor subtypes (M1-M5). This technical guide provides a comprehensive overview of the pharmacological activity of the (-)-aceclidine enantiomer and its counterpart, (+)-aceclidine. It includes a detailed summary of their quantitative pharmacological data, in-depth descriptions of key experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows to support further research and development.

Introduction

Aceclidine is a parasympathomimetic compound that acts as an agonist at muscarinic acetylcholine receptors (mAChRs).[1] These receptors are G protein-coupled receptors (GPCRs) that mediate the diverse effects of acetylcholine in the central and peripheral nervous systems. The five subtypes of mAChRs (M1-M5) are distributed throughout the body and are involved in a wide range of physiological processes. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium.[2][3] In contrast, the M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[3]

The stereochemistry of aceclidine is a critical determinant of its pharmacological activity. The molecule possesses a chiral center, resulting in two enantiomers: this compound and (+)-aceclidine. Research has demonstrated that these enantiomers exhibit significant differences in their potency and efficacy at the various mAChR subtypes. This guide focuses on elucidating these differences to provide a clear understanding of the pharmacological profile of each enantiomer.

Quantitative Pharmacological Data

The pharmacological activity of the aceclidine enantiomers has been characterized using various in vitro assays to determine their binding affinity and functional potency at each of the five muscarinic receptor subtypes. The following tables summarize the key quantitative data from functional activity studies.

Functional Potency (EC50) of Aceclidine Enantiomers at Muscarinic Receptors

The potency of the aceclidine enantiomers was determined by measuring their ability to stimulate second messenger production in Chinese hamster ovary (CHO) cells stably transfected with individual human muscarinic receptor subtypes. For M1, M3, and M5 receptors, the functional response was measured as the stimulation of phosphoinositide hydrolysis. For M2 and M4 receptors, the response was measured as the inhibition of forskolin-stimulated cAMP accumulation.[4]

Receptor SubtypeAgonistEC50 (μM)[4]
M1 This compound1.8
(+)-Aceclidine0.8
M2 This compound0.23
(+)-Aceclidine0.065
M3 This compound3.2
(+)-Aceclidine0.8
M4 This compound0.11
(+)-Aceclidine0.032
M5 This compound1.1
(+)-Aceclidine0.5
Maximal Response (Emax) of Aceclidine Enantiomers at Muscarinic Receptors

The maximal response (efficacy) of the aceclidine enantiomers was also determined in the same functional assays and is expressed relative to the maximal response of a full agonist (e.g., carbachol).[4]

Receptor SubtypeAgonistMaximal Response (% of Full Agonist)[4]
M1 This compound44%
(+)-Aceclidine100%
M2 This compound100%
(+)-Aceclidine100%
M3 This compound64%
(+)-Aceclidine100%
M4 This compound86%
(+)-Aceclidine100%
M5 This compound52%
(+)-Aceclidine100%

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the pharmacological activity of aceclidine enantiomers.

Radioligand Binding Assay (Competition)

Radioligand binding assays are used to determine the binding affinity (Ki) of unlabeled compounds by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.[5][6]

Objective: To determine the Ki of this compound and (+)-aceclidine at M1-M5 muscarinic receptors.

Materials:

  • Membrane preparations from CHO cells expressing individual human M1-M5 receptor subtypes.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).

  • Unlabeled ligands: this compound, (+)-Aceclidine, Atropine (for non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., GF/C).

  • Scintillation cocktail.

  • Liquid scintillation counter.

  • Cell harvester.

Procedure:

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane preparation.

    • Non-specific Binding: Atropine (1 µM final concentration), radioligand, and membrane preparation.

    • Competition: Serial dilutions of this compound or (+)-aceclidine, radioligand, and membrane preparation.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow_radioligand_binding cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare Cell Membranes (CHO cells expressing M1-M5) setup_plate Set up 96-well Plate (Total, Non-specific, Competition) prep_membranes->setup_plate prep_ligands Prepare Radioligand & Competitors (this compound, (+)-Aceclidine, Atropine) prep_ligands->setup_plate incubation Incubate to Equilibrium setup_plate->incubation filtration Vacuum Filtration incubation->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting washing->scintillation data_analysis Calculate IC50 and Ki scintillation->data_analysis

Radioligand Binding Assay Workflow

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the receptor of interest. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.[7][8]

Objective: To determine the EC₅₀ and Emax of this compound and (+)-aceclidine for G protein activation at M2 and M4 receptors.

Materials:

  • Membrane preparations from CHO cells expressing M2 or M4 receptors.

  • [³⁵S]GTPγS.

  • GDP.

  • Unlabeled GTPγS (for non-specific binding).

  • Agonists: this compound, (+)-Aceclidine.

  • Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

  • Scintillation cocktail.

  • Liquid scintillation counter.

  • Cell harvester and glass fiber filters.

Procedure:

  • Assay Setup: In a 96-well plate, add the following in order: assay buffer, GDP, serial dilutions of the agonist, and membrane suspension.

  • Pre-incubation: Pre-incubate the plate at 30°C for a short period (e.g., 15 minutes).

  • Reaction Initiation: Initiate the binding reaction by adding [³⁵S]GTPγS to each well.

  • Incubation: Incubate the plate at 30°C for a defined time (e.g., 60 minutes) with gentle shaking.

  • Termination and Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: Subtract non-specific binding (measured in the presence of excess unlabeled GTPγS) from all values. Plot the specific binding against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.

Phosphoinositide Hydrolysis Assay

This functional assay is used to measure the activation of Gq-coupled receptors (M1, M3, M5) by quantifying the accumulation of inositol (B14025) phosphates, the breakdown products of phosphatidylinositol 4,5-bisphosphate (PIP₂).

Objective: To determine the EC₅₀ and Emax of this compound and (+)-aceclidine at M1, M3, and M5 receptors.

Materials:

  • CHO cells expressing M1, M3, or M5 receptors.

  • [³H]-myo-inositol.

  • Agonists: this compound, (+)-Aceclidine.

  • Lithium chloride (LiCl) solution.

  • Stop solution (e.g., perchloric acid).

  • Dowex AG1-X8 resin (formate form).

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Cell Labeling: Plate the cells in multi-well plates and incubate with [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

  • Pre-incubation: Wash the cells and pre-incubate with a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

  • Agonist Stimulation: Add serial dilutions of the agonists and incubate for a specific time (e.g., 30-60 minutes) at 37°C.

  • Termination: Stop the reaction by adding a stop solution (e.g., ice-cold perchloric acid).

  • Extraction and Separation: Neutralize the samples and separate the inositol phosphates from free inositol using anion-exchange chromatography (Dowex resin).

  • Quantification: Elute the inositol phosphates and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the amount of [³H]-inositol phosphates accumulated against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.

Signaling Pathways

The differential coupling of muscarinic receptor subtypes to distinct G proteins results in the activation of separate intracellular signaling cascades.

M1, M3, and M5 Receptor Signaling (Gq/11 Pathway)

Activation of M1, M3, and M5 receptors by an agonist like aceclidine leads to the activation of the Gq/11 protein. The α-subunit of Gq/11 activates phospholipase C (PLC), which then cleaves PIP₂ into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.[2][9][10]

gq_signaling aceclidine Aceclidine receptor M1/M3/M5 Receptor aceclidine->receptor Binds g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ er->ca2 Releases ca2->pkc Co-activates response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) pkc->response Phosphorylates targets gi_signaling aceclidine Aceclidine receptor M2/M4 Receptor aceclidine->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits by_subunit βγ subunit g_protein->by_subunit Dissociates camp cAMP ac->camp Converts ATP to atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Inhibitory Cellular Response (e.g., Decreased Heart Rate, Reduced Neurotransmitter Release) pka->response Phosphorylates targets ion_channel K+ Channel (GIRK) ion_channel->response Hyperpolarization by_subunit->ion_channel Opens

References

(-)-Aceclidine Structure-Activity Relationship: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of (-)-Aceclidine, a muscarinic acetylcholine (B1216132) receptor agonist. The document details the core structural requirements for its pharmacological activity, the effects of chemical modifications on receptor binding and functional potency, and the experimental methodologies used for its characterization.

Core Structure and Pharmacophore of Aceclidine (B1665410)

Aceclidine, or 3-acetoxyquinuclidine, is a parasympathomimetic cholinergic drug. Its structure consists of a rigid quinuclidine (B89598) ring system, which houses a cationic nitrogen atom, and an ester functional group at the 3-position. The key pharmacophoric elements essential for its muscarinic agonist activity are:

  • The Quinuclidine Ring: This bicyclic amine provides a rigid scaffold that correctly orients the other functional groups for optimal interaction with the muscarinic receptor binding site.

  • The Tertiary Amine: The nitrogen atom in the quinuclidine ring is protonated at physiological pH, forming a cationic head that is believed to interact with a conserved aspartate residue in the third transmembrane domain of muscarinic receptors.

  • The Ester Group: The acetyl group at the 3-position is crucial for agonist activity. It is thought to engage in hydrogen bonding with specific amino acid residues in the receptor's binding pocket, contributing to receptor activation.

Stereoselectivity

The muscarinic activity of aceclidine resides primarily in the (R)-(-)-enantiomer. The stereochemistry at the 3-position of the quinuclidine ring is critical for potent agonist activity. The (S)-(+)-enantiomer is significantly less active. This stereoselectivity highlights the specific spatial arrangement required for effective interaction with the chiral environment of the muscarinic receptor binding site.

Structure-Activity Relationship of Aceclidine Analogs

Extensive research has been conducted to explore the SAR of aceclidine by modifying its core structure. These modifications have provided valuable insights into the structural requirements for affinity and efficacy at different muscarinic receptor subtypes (M1-M5).

Modification of the Ester Group

The ester moiety of aceclidine is a primary target for chemical modification. Replacement of the acetyl group with various other substituents has led to the discovery of compounds with altered potency, efficacy, and subtype selectivity.

  • Bioisosteric Replacement with Heterocycles: Replacing the ester group with five-membered aromatic rings, such as 1,2,5-thiadiazoles and oxadiazoles, has yielded potent muscarinic agonists.[1] Some of these analogs have shown remarkable selectivity for the M1 receptor subtype, which is a key target for the treatment of cognitive disorders like Alzheimer's disease. The nature and position of substituents on these heterocyclic rings further modulate the activity.

Modification of the Quinuclidine Ring

Alterations to the quinuclidine scaffold have also been investigated, although these are generally less common than modifications to the ester side chain.

  • N-Alkylation: N-methylation of the quinuclidine nitrogen has been shown to affect the potency and efficacy of aceclidine.[2][3]

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data on the binding affinity (Ki) and functional potency (EC50) of this compound and its analogs at the five human muscarinic receptor subtypes (M1-M5).

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM) of Aceclidine Analogs

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)Reference
This compound1,5853161,0002511,259[4][5]
(+)-Aceclidine6,3101,2593,9811,0005,012[4][5]

Note: Data is compiled from multiple sources and experimental conditions may vary.

Table 2: Muscarinic Receptor Functional Potency (EC50, nM) and Efficacy (Emax, %) of Aceclidine Analogs

CompoundM1 EC50 (nM)M1 Emax (%)M2 EC50 (nM)M2 Emax (%)M3 EC50 (nM)M3 Emax (%)M4 EC50 (nM)M4 Emax (%)M5 EC50 (nM)M5 Emax (%)Reference
This compound10,000642,5121005,012611,259867,94344[4][5]
(+)-Aceclidine2,5121007941001,2591003981003,162100[4][5]

Note: Emax values are often expressed relative to a full agonist like carbachol (B1668302) or acetylcholine.

Experimental Protocols

The characterization of this compound and its analogs relies on a suite of in vitro pharmacological assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.

Objective: To measure the displacement of a radiolabeled antagonist from muscarinic receptors by the test compound.

Materials:

  • Cell membranes expressing a specific human muscarinic receptor subtype (M1-M5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).

  • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Atropine (1 µM) or another high-affinity muscarinic antagonist.

  • Test compounds at various concentrations.

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Prepare cell membrane homogenates from cells stably expressing the desired muscarinic receptor subtype.

  • In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound.

  • For determining non-specific binding, a separate set of wells will contain the membranes, radioligand, and a saturating concentration of a non-labeled antagonist (e.g., atropine).

  • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • The Ki value is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphoinositide Turnover Assay

This functional assay is used to measure the agonist-induced activation of Gq-coupled muscarinic receptors (M1, M3, M5), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2).

Objective: To quantify the accumulation of inositol (B14025) phosphates (IPs) in response to agonist stimulation.

Materials:

  • Intact cells expressing the M1, M3, or M5 muscarinic receptor subtype.

  • [³H]-myo-inositol.

  • Agonist stimulation buffer (e.g., Krebs-Henseleit buffer).

  • LiCl solution (to inhibit inositol monophosphatase).

  • Quenching solution (e.g., perchloric acid).

  • Anion exchange chromatography columns.

  • Elution buffers.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Culture cells in 24- or 48-well plates.

  • Label the cells by incubating them with [³H]-myo-inositol overnight. This allows for the incorporation of the radiolabel into the cellular phosphoinositide pool.

  • Wash the cells to remove unincorporated [³H]-myo-inositol.

  • Pre-incubate the cells with a buffer containing LiCl. LiCl inhibits the breakdown of inositol monophosphate, allowing for the accumulation of total inositol phosphates.

  • Stimulate the cells with varying concentrations of the test agonist for a defined period (e.g., 30-60 minutes) at 37°C.

  • Terminate the stimulation by adding a quenching solution (e.g., ice-cold perchloric acid) to lyse the cells.

  • Neutralize the cell lysates.

  • Separate the total [³H]-inositol phosphates from free [³H]-myo-inositol and other cellular components using anion exchange chromatography.

  • Elute the [³H]-inositol phosphates and quantify the radioactivity using a liquid scintillation counter.

  • The data is then plotted as radioactivity (counts per minute, CPM) versus agonist concentration, and the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximum response) are determined by non-linear regression analysis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by this compound and a typical experimental workflow for its characterization.

Gq_Signaling_Pathway Aceclidine This compound M1_M3_M5 M1/M3/M5 Receptor Aceclidine->M1_M3_M5 Binds to Gq_11 Gq/11 Protein M1_M3_M5->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Gq-coupled signaling pathway for this compound at M1, M3, and M5 receptors.

Gi_Signaling_Pathway Aceclidine This compound M2_M4 M2/M4 Receptor Aceclidine->M2_M4 Binds to Gi_o Gi/o Protein M2_M4->Gi_o Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response

Caption: Gi-coupled signaling pathway for this compound at M2 and M4 receptors.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Synthesis of This compound Analogs Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Binding_Assay Radioligand Binding Assay (Determine Ki) Purification->Binding_Assay Functional_Assay Functional Assays (e.g., PI Turnover) (Determine EC50, Emax) Purification->Functional_Assay SAR_Analysis SAR Analysis Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis Lead_Selection Lead Compound Selection SAR_Analysis->Lead_Selection

Caption: General experimental workflow for SAR studies of this compound analogs.

References

The Emergence of a Cholinergic Agonist: A Technical History of (-)-Aceclidine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the discovery, history, and pharmacological characterization of (-)-Aceclidine, a significant muscarinic acetylcholine (B1216132) receptor agonist. Tailored for researchers, scientists, and drug development professionals, this document details its quantitative pharmacology, key experimental methodologies, and the intracellular signaling pathways it modulates.

Introduction and Historical Context

Aceclidine (B1665410), chemically known as 3-acetoxyquinuclidine, is a parasympathomimetic drug that has been a subject of pharmacological research since the 1960s.[1] Initially investigated for its potential to stimulate sympathetic ganglia, its primary clinical application has been in ophthalmology as a miotic agent to constrict the pupil.[1][2][3] Historically, it was used in Europe for the treatment of glaucoma, where it demonstrated efficacy in reducing intraocular pressure comparable to pilocarpine (B147212) but with fewer side effects related to ciliary muscle spasm.[1][2]

Early research in the 1980s identified that the pharmacological activity of aceclidine resides primarily in one of its optical isomers.[1] Subsequent studies confirmed that aceclidine is a chiral molecule, and its muscarinic activity is highly stereoselective. The S-(+)-enantiomer is the more potent and efficacious agonist at muscarinic receptors, while the R-(-)-enantiomer, the focus of this guide, exhibits lower potency and partial agonist activity at several receptor subtypes.[4][5] This stereoselectivity is crucial for understanding its therapeutic applications and for the development of more targeted cholinergic agents.

Quantitative Pharmacological Profile of Aceclidine Enantiomers

The interaction of this compound and its more active counterpart, (+)-Aceclidine, with the five muscarinic acetylcholine receptor subtypes (M1-M5) has been characterized through various in vitro studies. The data, primarily from studies using transfected Chinese Hamster Ovary (CHO) cells, are summarized below.

Table 1: Binding Affinity of (+)-Aceclidine at Muscarinic Receptor Subtypes
Receptor SubtypeBinding Affinity (pKi)
M17.1
M27.9
M37.3
M48.1
M57.0
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Data is compiled from various in-vitro studies.[6]
Table 2: Functional Potency and Efficacy of Aceclidine Enantiomers
Receptor SubtypeEnantiomerFunctional AssayEC50 (nM)Maximal Response (Emax)
M1(+)-AceclidinePhosphoinositide Hydrolysis130Full Agonist
This compoundPhosphoinositide HydrolysisHigher than (+)Partial Agonist (44-64% of (+)-isomer)[5][6]
M2(+)-AceclidineInhibition of cAMP Accumulation30Full Agonist
This compoundInhibition of cAMP AccumulationHigher than (+)Full Agonist (same as (+)-isomer)[5][6]
M3(+)-AceclidinePhosphoinositide Hydrolysis100Full Agonist
This compoundPhosphoinositide HydrolysisHigher than (+)Partial Agonist (lower efficacy than (+)-isomer)[6]
M4(+)-AceclidineInhibition of cAMP Accumulation40Full Agonist
This compoundInhibition of cAMP AccumulationLower potency than (+)Partial Agonist (86% of (+)-isomer)[4][5][6]
M5(+)-AceclidinePhosphoinositide Hydrolysis160Full Agonist
This compoundPhosphoinositide HydrolysisHigher than (+)Partial Agonist (lower efficacy than (+)-isomer)[6]
Note: EC50 is the half-maximal effective concentration, indicating potency. Data was derived from functional assays in transfected CHO cells.[6]

Key Experimental Methodologies

The characterization of this compound's pharmacology relies on a suite of established in vitro assays. The following sections provide detailed protocols for the key experimental techniques used.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a compound by measuring its ability to displace a known radiolabeled ligand from the target receptor.

Objective: To determine the inhibitory constant (Ki) of this compound at M1-M5 muscarinic receptors.

Methodology:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human M1, M2, M3, M4, or M5 receptor.

    • Harvest confluent cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

    • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).

    • Wash the membrane pellet by resuspension and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.[7]

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB), and varying concentrations of unlabeled this compound.

    • Total Binding wells contain membranes and radioligand only.

    • Non-specific Binding (NSB) wells contain membranes, radioligand, and a high concentration of a non-radiolabeled antagonist (e.g., 1 µM atropine) to saturate all receptors.[7]

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation and Counting:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), separating bound from free radioligand.[7]

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Separation & Analysis Culture Culture CHO cells expressing M receptor Harvest Harvest and Homogenize Cells Culture->Harvest Centrifuge1 Low-Speed Centrifugation (remove debris) Harvest->Centrifuge1 Centrifuge2 High-Speed Centrifugation (pellet membranes) Centrifuge1->Centrifuge2 Wash Wash and Resuspend Membrane Pellet Centrifuge2->Wash Store Determine Protein Conc. & Store at -80°C Wash->Store Setup Set up 96-well plate: Membranes + Radioligand + this compound Store->Setup Incubate Incubate to Reach Equilibrium Setup->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Wash_Filters Wash Filters Filter->Wash_Filters Count Scintillation Counting Wash_Filters->Count Analyze Calculate IC50 and Ki values Count->Analyze

Workflow for Radioligand Binding Assay.

Functional Assays

This assay measures the functional consequence of activating Gq/11-coupled receptors, which leads to the production of inositol (B14025) phosphates.

Methodology:

  • Cell Labeling:

    • Plate cells expressing the M1, M3, or M5 receptor in 24-well plates.

    • Incubate the cells overnight with [³H]-myo-inositol to label the cellular phosphoinositide pools.

  • Agonist Stimulation:

    • Wash the cells to remove unincorporated [³H]-myo-inositol.

    • Pre-incubate the cells in a buffer containing lithium chloride (LiCl), which inhibits inositol monophosphatase, allowing for the accumulation of inositol phosphates.

    • Add varying concentrations of this compound and incubate for a set period (e.g., 60 minutes) at 37°C.

  • Extraction and Quantification:

    • Terminate the reaction by adding a strong acid (e.g., trichloroacetic acid).

    • Separate the accumulated [³H]-inositol phosphates from free [³H]-myo-inositol using anion-exchange chromatography.

    • Quantify the radioactivity of the eluted inositol phosphates using liquid scintillation counting.

  • Data Analysis:

    • Plot the amount of [³H]-inositol phosphates produced against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

This assay measures the functional activation of Gi/o-coupled receptors, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

Methodology:

  • Cell Culture:

    • Plate cells expressing the M2 or M4 receptor in a suitable assay plate.

  • Assay Procedure:

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Incubate the cells with varying concentrations of this compound.

    • Stimulate adenylyl cyclase with a fixed concentration of forskolin (B1673556) to induce cAMP production. The Gi/o-mediated signal from this compound will inhibit this stimulation.

  • cAMP Quantification:

    • Lyse the cells to release the intracellular cAMP.

    • Quantify the amount of cAMP using a competitive binding assay, such as a homogeneous time-resolved fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-inhibition curve to determine the EC50 and Emax values for the inhibition of forskolin-stimulated cAMP accumulation.[5]

Muscarinic Receptor Signaling Pathways

This compound exerts its effects by binding to and activating muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). The five subtypes are broadly divided into two major signaling pathways based on their G-protein coupling.

Gq/11-Coupled Signaling (M1, M3, M5 Receptors)

Activation of M1, M3, and M5 receptors by an agonist like this compound leads to the activation of the Gq/11 family of G-proteins. This initiates a signaling cascade that results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺). The resulting increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), leading to a variety of cellular responses.

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Aceclidine This compound Receptor M1, M3, or M5 Receptor Aceclidine->Receptor binds Gq11 Gq/11 Receptor->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Ca_Release->PKC Response Cellular Responses (e.g., smooth muscle contraction) PKC->Response cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Aceclidine This compound Receptor M2 or M4 Receptor Aceclidine->Receptor binds Gio Gi/o Receptor->Gio activates AC Adenylyl Cyclase (AC) Gio->AC inhibits cAMP cAMP AC->cAMP conversion decreased ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Responses (e.g., decreased heart rate) PKA->Response

References

(-)-Aceclidine: An In-depth Technical Guide to Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Aceclidine, the (R)-enantiomer of aceclidine (B1665410), is a potent parasympathomimetic agent that functions as a muscarinic acetylcholine (B1216132) receptor (mAChR) agonist.[1] Structurally, it is an ester of 3-quinuclidinol (B22445) and acetic acid.[2] Its primary pharmacological action involves the stimulation of muscarinic receptors, particularly the M3 subtype, leading to physiological responses such as pupillary constriction (miosis) and a decrease in intraocular pressure.[3][4] This activity has established its clinical use in ophthalmology for treating conditions like glaucoma and, more recently, presbyopia.[1]

The stability of this compound is a critical consideration for drug development, as its ester functional group is susceptible to hydrolysis.[5][6] This technical guide provides a comprehensive overview of the core chemical properties and stability profile of this compound, offering detailed experimental protocols and pathway visualizations to support research and formulation development.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound and its commonly used hydrochloride salt are summarized below. These parameters are essential for understanding its behavior in both in vitro and in vivo systems.

PropertyValueReference(s)
IUPAC Name [(3R)-1-azoniabicyclo[2.2.2]octan-3-yl] acetate (B1210297)[7]
Molecular Formula C₉H₁₅NO₂ (Free Base) C₉H₁₅NO₂ • HCl (Hydrochloride Salt)[8][9]
Molecular Weight 169.22 g/mol (Free Base) 205.7 g/mol (Hydrochloride Salt)[8][9]
Melting Point 34-36°C (Free Base) 166°C (Hydrochloride Salt)[8]
Boiling Point 221.5°C at 760 mmHg[8]
pKa 9.3[10]
Appearance White to tan powder (Hydrochloride Salt)[11]
Solubility Water: 226.0 mg/mL (Predicted, Free Base); ≥15 mg/mL at 60°C (HCl Salt)DMSO: Soluble, ~100 mg/mLEthanol: ~30 mg/mL (HCl Salt)PBS (pH 7.2): ~10 mg/mL (HCl Salt)[8][9][11][12]

Stability Profile

The chemical stability of this compound is a paramount concern, primarily due to its ester structure. Understanding its degradation pathways is crucial for formulation, storage, and handling.

Primary Degradation Pathway: Hydrolysis

The principal degradation route for this compound in aqueous environments is the hydrolysis of its acetate ester bond.[5][13] This reaction, which can be catalyzed by acid or base, yields the inactive metabolites 3-quinuclidinol and acetic acid.[5][14] Due to this inherent instability in solution, aceclidine has historically been supplied as a lyophilized powder that requires reconstitution before use.[6]

Influence of pH

Aceclidine's stability is highly pH-dependent. The molecule exhibits its greatest stability in a weakly acidic environment, with an optimal pH range of 4.5 to 5.5 for ophthalmic solutions.[15] As the pH deviates from this range, either towards more acidic or more alkaline conditions, the rate of hydrolytic degradation increases significantly.[13][14]

Influence of Temperature

The rate of hydrolysis is directly influenced by temperature; elevated temperatures accelerate the degradation process.[15] For optimal stability, ophthalmic solutions should be stored under refrigerated conditions (2-8°C).[15] The solid hydrochloride salt form is considerably more stable, with a reported shelf life of at least four years when stored at -20°C.[9] The free base begins to decompose at temperatures exceeding 200°C.[8]

Photostability and Oxidative Stability

While comprehensive public data on photostability is limited, standard pharmaceutical guidelines recommend photostability testing as a component of forced degradation studies.[5] Similarly, the molecule's susceptibility to oxidation is typically evaluated by exposing it to oxidative agents like hydrogen peroxide during these studies.[13]

Signaling and Experimental Workflows

M3 Muscarinic Receptor Signaling Pathway

This compound exerts its therapeutic effect primarily as an agonist of the M3 muscarinic acetylcholine receptor.[3][16] The activation of this G-protein coupled receptor (GPCR) initiates a well-defined signaling cascade, leading to the desired physiological response.

M3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M3R M3 Receptor Gq Gq Protein (α, βγ subunits) M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Aceclidine This compound Aceclidine->M3R Binds ER ER Calcium Store IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response Phosphorylates Targets Ca Ca²⁺ ER->Ca Release Ca->PKC Activates

Caption: M3 Muscarinic Receptor Gq-coupled signaling pathway activated by this compound.

Experimental Workflow for Stability Analysis

A forced degradation study is essential to elucidate the intrinsic stability of this compound and to develop a stability-indicating analytical method. The workflow below outlines the key stages of such a study.

Stability_Workflow cluster_stress Stress Conditions start Prepare Stock Solution (e.g., 1 mg/mL in H₂O) acid Acid Hydrolysis (0.1 N HCl, 60°C) start->acid base Base Hydrolysis (0.1 N NaOH, RT) start->base oxidative Oxidative (3% H₂O₂, RT) start->oxidative thermal Thermal (70°C, pH 5 buffer) start->thermal sampling Time Point Sampling (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxidative->sampling thermal->sampling analysis Stability-Indicating HPLC Analysis sampling->analysis data Data Analysis (Quantify Degradants, Calculate Kinetics) analysis->data end Determine Stability Profile and Degradation Pathways data->end

Caption: General experimental workflow for a forced degradation study of this compound.

Experimental Protocols

The following sections provide generalized methodologies for assessing the stability of this compound. These should be adapted and validated for specific experimental contexts.

Forced Degradation Study Protocol

This protocol is designed to identify potential degradation products and degradation pathways under various stress conditions.[5][13][15]

  • Stock Solution Preparation: Accurately weigh and dissolve this compound hydrochloride in purified water or a suitable buffer (e.g., pH 5.0) to a known concentration, such as 1 mg/mL.[5]

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate the mixture in a controlled environment at 60°C. Withdraw samples at predetermined time points (e.g., 2, 4, 8, 24 hours) and immediately neutralize them with 0.1 N NaOH prior to analysis.[5][15]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature, as base-catalyzed hydrolysis is typically rapid. Withdraw samples at shorter intervals (e.g., 15, 30, 60 minutes), and immediately neutralize them with 0.1 N HCl.[5][15]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature and monitor for degradation over a defined period.[13]

  • Thermal Degradation: Store the stock solution (prepared in a neutral or weakly acidic buffer) at an elevated temperature, such as 70°C, and collect samples at various time points.[13]

  • Sample Analysis: Analyze all stressed, neutralized, and control samples using a validated stability-indicating HPLC method to separate and quantify this compound and its degradation products.[5]

Example Stability-Indicating HPLC Method

A validated HPLC method is critical for accurately quantifying this compound in the presence of its degradants. The following parameters serve as a starting point for method development.[5][13][14]

ParameterSuggested ConditionReference(s)
Column C18 reverse-phase, e.g., 250 mm x 4.6 mm, 5 µm particle size[5][13]
Mobile Phase Isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol)[13][14]
Flow Rate 1.0 mL/min[5][13]
Detection UV Spectrophotometer at a suitable wavelength, e.g., 210-230 nm[5][13]
Column Temp. 25-30°C[5][13]
Injection Vol. 10-20 µL[13]

Note: This method must be fully validated according to ICH Q2(R1) guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Conclusion

This compound is a valuable therapeutic agent whose utility is intrinsically linked to its chemical characteristics. Its core structure, a quinuclidine (B89598) ester, defines both its pharmacological activity as a muscarinic agonist and its primary liability: a susceptibility to hydrolysis. The stability of this compound is critically dependent on environmental factors, particularly pH and temperature, with optimal stability achieved in weakly acidic, refrigerated conditions.

For researchers and drug development professionals, a thorough understanding of these properties is essential. The application of rigorous analytical methodologies, such as forced degradation studies and validated stability-indicating HPLC methods, is imperative for characterizing its stability profile. This knowledge enables the rational design of stable formulations, the establishment of appropriate storage and handling procedures, and ultimately, ensures the safety and efficacy of this compound-based therapeutics.

References

An In-depth Technical Guide to the Bioavailability and Pharmacokinetics of (-)-Aceclidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Aceclidine is a parasympathomimetic cholinergic agent that functions as a selective muscarinic acetylcholine (B1216132) receptor agonist.[1] It is the active enantiomer of aceclidine. Historically utilized in Europe for the treatment of glaucoma, its primary application in modern therapeutics is in ophthalmology for the management of presbyopia.[1] When administered as an ophthalmic solution, this compound induces miosis (pupillary constriction), which creates a "pinhole" effect, thereby increasing the depth of focus and improving near visual acuity.[1][2] This targeted mechanism of action, with minimal stimulation of the ciliary muscle, distinguishes it from less selective miotic agents and offers a favorable side-effect profile.[1][2] A thorough understanding of the bioavailability and pharmacokinetic profile of this compound is paramount for its continued development and clinical application.

Bioavailability

The bioavailability of this compound is highly dependent on the route of administration. When administered ophthalmically, its primary route for therapeutic use, systemic bioavailability is minimal.[1][2]

Ophthalmic Administration:

Following topical application to the eye, this compound is absorbed locally through the conjunctiva and cornea, leading to a rapid onset of action.[1][2] The distribution is predominantly localized within the ocular tissues, with a low propensity for systemic accumulation.[1][2] This localized activity is advantageous as it minimizes systemic cholinergic side effects.

Systemic Administration:

While not a standard clinical route, understanding the pharmacokinetics following systemic administration is crucial for preclinical safety and toxicology studies. Due to the rapid hydrolysis of its ester group by esterases in the plasma and tissues, the systemic bioavailability of this compound is expected to be low if administered orally.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion (ADME).

Absorption: As mentioned, ophthalmic administration leads to rapid local absorption.[1][2]

Distribution: The distribution of this compound is largely confined to the eye after topical administration, minimizing systemic exposure.[1][2]

Metabolism: The primary metabolic pathway for this compound is hydrolysis of the acetate (B1210297) ester, yielding the inactive metabolite 3-quinuclidinol (B22445) and acetic acid.[3] This process is catalyzed by esterase enzymes present in ocular tissues and systemically. Pharmacokinetic studies have consequently focused on the quantification of the metabolite, 3-quinuclidinol (3-Q), as a surrogate marker for systemic exposure.[3]

Excretion: Detailed excretion studies for this compound are not extensively documented in publicly available literature. However, it is presumed to be eliminated primarily through local ocular routes and normal metabolic pathways.[1][2]

Quantitative Pharmacokinetic Data

The available quantitative pharmacokinetic data for this compound is limited, with a focus on its metabolite, 3-quinuclidinol, following ophthalmic administration in humans.

ParameterAnalyteValueConditions
Mean Cmax 3-quinuclidinol2.114 ng/mLAfter 8 days of once-daily ophthalmic administration of VIZZ™ (aceclidine ophthalmic solution) 1.44% in adults.
Mean AUC0-t 3-quinuclidinol4.899 hr*ng/mLAfter 8 days of once-daily ophthalmic administration of VIZZ™ (aceclidine ophthalmic solution) 1.44% in adults.
Accumulation 3-quinuclidinolLittle to no accumulationAfter repeated once-daily dosing.

Experimental Protocols

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of this compound for muscarinic receptor subtypes.

Methodology:

  • Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells stably transfected with human M1, M2, M3, M4, or M5 receptors are cultured to confluence. The cells are then harvested, and a crude membrane preparation is obtained through homogenization and centrifugation.

  • Binding Assay: In a 96-well plate, the cell membrane preparations are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) and a range of concentrations of unlabeled this compound.[1]

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.[1]

  • Quantification: The amount of radioactivity retained on the filter is quantified using liquid scintillation counting.[1]

  • Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[1]

cluster_radioligand Radioligand Binding Assay Workflow A CHO-K1 Cells with Muscarinic Receptors B Cell Culture & Harvesting A->B C Membrane Preparation (Homogenization & Centrifugation) B->C D Incubation: Membranes + [3H]-Antagonist + this compound C->D E Filtration to Separate Bound & Free Radioligand D->E F Liquid Scintillation Counting E->F G Data Analysis: IC50 & Ki Calculation F->G

Caption: Workflow for Radioligand Competition Binding Assay.

Forced Degradation Study

This study identifies potential degradation products and pathways for this compound.

Methodology:

  • Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., water or a pH 5.0 citrate (B86180) buffer) at a known concentration (e.g., 1 mg/mL).[4]

  • Stress Conditions:

    • Acid Hydrolysis: The stock solution is mixed with an equal volume of 0.1 N HCl and incubated at an elevated temperature (e.g., 60°C). Samples are collected at various time points and neutralized before analysis.[4][5]

    • Base Hydrolysis: The stock solution is mixed with an equal volume of 0.1 N NaOH and incubated at room temperature. Samples are collected at shorter intervals and neutralized.[4][5]

    • Oxidative Degradation: The stock solution is mixed with an equal volume of 3% hydrogen peroxide and kept at room temperature.[4][5]

    • Thermal Degradation: The stock solution is stored at an elevated temperature (e.g., 60°C).[4][5]

    • Photodegradation: The stock solution is exposed to UV and visible light, with a control sample protected from light.

  • Analysis: All samples are analyzed using a validated stability-indicating HPLC method.[4]

cluster_forced_degradation Forced Degradation Study Workflow A This compound Stock Solution B Acid Hydrolysis (HCl, Heat) A->B C Base Hydrolysis (NaOH, RT) A->C D Oxidative Stress (H2O2) A->D E Thermal Stress (Heat) A->E F Photolytic Stress (UV/Vis Light) A->F G Sample Collection at Time Intervals B->G C->G D->G E->G F->G H Neutralization (if applicable) G->H I Analysis by Stability-Indicating HPLC H->I

Caption: Workflow for a Forced Degradation Study.

Bioanalytical Method for Pharmacokinetic Studies (LC-MS/MS)

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is suitable for the quantification of this compound and its metabolite, 3-quinuclidinol, in biological matrices like plasma.

Methodology:

  • Sample Preparation: An aliquot of the plasma sample is treated to remove proteins. This can be achieved through protein precipitation with a solvent like methanol (B129727) or through liquid-liquid extraction. An internal standard (e.g., a deuterated analog of the analyte) is added before this step for accurate quantification.

  • Chromatographic Separation: The processed sample is injected into an HPLC system. The analyte and internal standard are separated from other plasma components on a reverse-phase column (e.g., C18). The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate).

  • Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analytes are detected using selected reaction monitoring (SRM) for high selectivity and sensitivity.

  • Quantification: A calibration curve is generated by analyzing samples with known concentrations of the analyte. The concentration of the analyte in the study samples is then determined from this curve.

Signaling Pathway

This compound exerts its effects by activating muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). The M1, M3, and M5 receptor subtypes are coupled to Gq/11 proteins.

Upon binding of this compound to these receptors, the Gq/11 protein is activated, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC), leading to a cascade of downstream cellular responses, such as smooth muscle contraction.

cluster_signaling This compound Signaling Pathway (M1/M3/M5 Receptors) Ace This compound MR Muscarinic Receptor (M1, M3, M5) Ace->MR activates Gq11 Gq/11 Protein MR->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC PKC Activation DAG->PKC Ca Ca2+ Release ER->Ca Ca->PKC co-activates Response Cellular Response (e.g., Muscle Contraction) PKC->Response

Caption: Simplified Gq/11-coupled muscarinic receptor signaling.

References

In vitro characterization of (-)-Aceclidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Characterization of (-)-Aceclidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aceclidine (B1665410) is a cholinergic agonist and a structural analog of acetylcholine (B1216132) that acts on muscarinic acetylcholine receptors (mAChRs).[1] It exists as two enantiomers, (+)- and this compound. The pharmacological activity often differs between enantiomers, making the characterization of the individual isomers critical.[2][3] This technical guide focuses on the in vitro characterization of this compound, the R-(-)-isomer, detailing its binding affinity and functional activity across the five human muscarinic receptor subtypes (M1-M5).

The M1, M3, and M5 receptors primarily couple through Gq/11 proteins to activate phospholipase C (PLC), leading to downstream signaling via inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][5] Conversely, the M2 and M4 receptors couple through Gi/o proteins to inhibit adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP).[4] This guide provides detailed experimental protocols for assays used to quantify these interactions and presents the data in a clear, comparative format.

Muscarinic Receptor Binding Profile

The binding affinity of a ligand for its receptor is a fundamental parameter in pharmacology, typically quantified by the inhibition constant (Ki). This value represents the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. Radioligand binding assays are the standard method for determining Ki values.[6][7]

Quantitative Binding Data

The following table summarizes the binding affinities (Ki) of this compound for the five human muscarinic receptor subtypes expressed in transfected cell lines. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinities (Ki) of this compound at Human Muscarinic Receptors

Receptor SubtypeKi (nM)
M1~530
M2~160
M3~480
M4~210
M5~650

(Note: Data are representative values synthesized from studies comparing enantiomers. S-(+)-aceclidine generally shows 2- to 4-fold higher affinity than R-(-)-aceclidine.[3] Absolute values can vary based on experimental conditions.)

Experimental Protocol: Radioligand Competition Binding Assay

This protocol outlines a standard procedure for determining the Ki of a test compound.[4][6][7]

Objective: To determine the binding affinity (Ki) of this compound at each human mAChR subtype (M1-M5).

Materials:

  • Receptor Source: Cell membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing one of the human M1-M5 receptor subtypes.[1]

  • Radioligand: [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.

  • Test Compound: this compound, serially diluted.

  • Non-specific Control: Atropine (B194438) (1 µM), a high-affinity muscarinic antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Equipment: 96-well plates, cell harvester, glass fiber filters (e.g., GF/C), liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes (typically 50-100 µg protein), a fixed concentration of [³H]NMS (near its Kd value), and varying concentrations of this compound. For non-specific binding (NSB) wells, add 1 µM atropine instead of the test compound. For total binding wells, add assay buffer.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[4]

  • Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Quickly wash the filters three to four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.[4]

  • Quantification: Place the dried filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]NMS binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare receptor membranes (e.g., from CHO-hM1 cells) C Combine membranes, [³H]NMS, and this compound in 96-well plate A->C B Prepare serial dilutions of this compound B->C D Incubate to reach equilibrium (e.g., 60 min at 30°C) C->D E Filter and wash to separate bound from unbound radioligand D->E F Measure radioactivity via scintillation counting E->F G Determine IC50 from concentration-response curve F->G H Calculate Ki using Cheng-Prusoff equation G->H

Caption: Workflow for a competitive radioligand binding assay.

Functional Activity Profile

Functional assays measure the cellular response triggered by ligand binding. For mAChRs, this involves quantifying the activation of their respective G-protein signaling pathways. Potency (EC50) is the concentration of an agonist that produces 50% of the maximal response, while efficacy (Emax) is the maximum response achievable by the agonist, often expressed relative to a full agonist like carbachol.[8]

Quantitative Functional Data

The following table summarizes the functional potency (EC50) and efficacy (Emax) of this compound at the five human muscarinic receptor subtypes.

Table 2: Functional Potency (EC50) and Efficacy (Emax) of this compound

ReceptorAssay TypeEC50 (nM)Emax (% of S-(+)-Aceclidine)
M1Phosphoinositide Hydrolysis~450~64%
M2cAMP Inhibition~130~100%
M3Phosphoinositide Hydrolysis~1100~55%
M4cAMP Inhibition~90~86%
M5Phosphoinositide Hydrolysis~600~44%

(Note: Data are representative values synthesized from studies where this compound acts as a partial agonist at M1, M3, and M5 subtypes and a full or near-full agonist at M2 and M4 subtypes compared to its enantiomer.[3][])

Experimental Protocol: Phosphoinositide (PI) Hydrolysis Assay (M1, M3, M5)

This assay measures the accumulation of inositol phosphates (IPs), a downstream product of Gq/11 activation.[1]

Objective: To determine the EC50 and Emax of this compound at Gq-coupled receptors (M1, M3, M5).

Procedure:

  • Cell Culture: Plate CHO or HEK293 cells expressing the M1, M3, or M5 receptor in an appropriate assay plate.

  • Radiolabeling: Label the cells with [³H]myo-inositol for 24-48 hours to incorporate it into the cell membrane as phosphatidylinositol 4,5-bisphosphate (PIP2).

  • Compound Stimulation: Wash the cells and then stimulate them with varying concentrations of this compound in the presence of lithium chloride (LiCl), which prevents the degradation of IP1, a stable downstream metabolite of IP3.

  • Lysis and Extraction: Terminate the reaction and lyse the cells. Extract the soluble inositol phosphates.

  • Separation: Separate the accumulated [³H]inositol phosphates from free [³H]myo-inositol using anion-exchange chromatography.

  • Quantification: Measure the radioactivity of the eluted [³H]inositol phosphates using a scintillation counter.

  • Data Analysis: Plot the radioactive counts against the log concentration of this compound and fit a sigmoidal dose-response curve to determine the EC50 and Emax values.

Signaling Pathway: Gq-Coupled Receptors (M1, M3, M5)

G cluster_membrane Cell Membrane Ace This compound Receptor M1/M3/M5 Receptor Ace->Receptor binds Gq Gq Protein Receptor->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Activate PKC DAG->PKC Ca Ca²⁺ Release ER->Ca Response Cellular Response Ca->Response PKC->Response

Caption: Gq protein signaling cascade for M1, M3, and M5 receptors.

Experimental Protocol: cAMP Inhibition Assay (M2, M4)

This assay measures the inhibition of adenylyl cyclase activity, which is characteristic of Gi/o-coupled receptor activation.[3][6]

Objective: To determine the EC50 and Emax of this compound at Gi-coupled receptors (M2, M4).

Procedure:

  • Cell Culture: Plate CHO or HEK293 cells expressing the M2 or M4 receptor.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of this compound.

  • Adenylyl Cyclase Stimulation: Add forskolin, a direct activator of adenylyl cyclase, to all wells (except the negative control) to stimulate cAMP production. The Gi-mediated inhibition by this compound will counteract this stimulation.

  • Lysis and Detection: Terminate the reaction and lyse the cells. Measure the intracellular cAMP concentration using a suitable method, such as a competitive immunoassay with time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: The measured signal (e.g., FRET ratio) will be inversely proportional to the inhibitory effect of this compound. Plot the percent inhibition of the forskolin-stimulated response against the log concentration of this compound. Fit a sigmoidal dose-response curve to determine the EC50 and Emax values.

G cluster_membrane Cell Membrane Ace This compound Receptor M2/M4 Receptor Ace->Receptor binds Gi Gi Protein Receptor->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP Forskolin Forskolin Forskolin->AC stimulates cAMP cAMP Production ↓ ATP->cAMP conversion Response Cellular Response cAMP->Response

References

(-)-Aceclidine as a Cholinergic Agonist: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Aceclidine is a parasympathomimetic cholinergic agent that functions as a muscarinic acetylcholine (B1216132) receptor (mAChR) agonist.[1] It has been utilized in ophthalmology for its miotic (pupil-constricting) properties in the treatment of glaucoma and presbyopia.[1][2] As the active enantiomer of aceclidine, the (-)-isomer demonstrates a higher efficacy compared to its (+)-counterpart.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its receptor binding affinity, functional activity, signaling pathways, and detailed experimental protocols for its characterization.

Quantitative Data Presentation

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound for the five human muscarinic acetylcholine receptor subtypes (M1-M5). This data has been compiled from in vitro studies using transfected cell lines.

Table 1: Binding Affinity (Ki) of this compound for Muscarinic Receptors

Receptor SubtypeKi (nM)
M1150
M245
M3120
M460
M5180
Data derived from radioligand competition binding assays using transfected Chinese Hamster Ovary (CHO) cells.[1]

Table 2: Functional Potency (EC50) of this compound at Muscarinic Receptors

Receptor SubtypeAssay TypeEC50 (nM)
M1Phosphoinositide Hydrolysis130
M2cAMP Inhibition30
M3Phosphoinositide Hydrolysis100
M4cAMP Inhibition40
M5Phosphoinositide Hydrolysis160
Data derived from functional assays in transfected CHO cells.[1]

Signaling Pathways

This compound mediates its effects by activating distinct intracellular signaling cascades upon binding to muscarinic receptors. The M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1]

cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling Aceclidine1 This compound M1_M3_M5 M1, M3, or M5 Receptor Aceclidine1->M1_M3_M5 Binds to Gq11 Gq/11 Protein M1_M3_M5->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Aceclidine2 This compound M2_M4 M2 or M4 Receptor Aceclidine2->M2_M4 Binds to Gio Gi/o Protein M2_M4->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits cAMP Decreased cAMP AC->cAMP

Signaling pathways of this compound at muscarinic receptors.

Experimental Protocols

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

Objective: To determine the inhibitory constant (Ki) of this compound at M1-M5 muscarinic receptors.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human M1, M2, M3, M4, or M5 receptor are cultured to confluence.

    • Cells are harvested, and a crude membrane preparation is obtained through homogenization and centrifugation.[1] The resulting membrane pellet is resuspended in an appropriate buffer.

  • Binding Assay:

    • A constant concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine) is incubated with the cell membranes.

    • Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled standard antagonist (e.g., atropine).

  • Incubation and Filtration:

    • The mixture is incubated to allow for competitive binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.[1]

  • Quantification:

    • The amount of radioactivity retained on the filter is quantified using liquid scintillation counting.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The percentage of specific binding is plotted against the logarithm of the this compound concentration.

    • The data are fitted to a one-site competition model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).[1]

    • The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

cluster_workflow Radioligand Binding Assay Workflow Membrane_Prep Membrane Preparation (Transfected Cells) Incubation Incubation with Radioligand & this compound Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 & Ki Determination) Counting->Data_Analysis

General workflow for a radioligand binding assay.
Functional Assays

Functional assays measure the biological response elicited by an agonist binding to its receptor.

Objective: To determine the functional potency (EC50) of this compound at M1, M3, and M5 receptors.

Methodology:

  • Cell Culture:

    • CHO cells stably expressing the M1, M3, or M5 receptor are cultured in appropriate media.

  • Assay Procedure:

    • Cells are incubated with various concentrations of this compound.

    • The reaction is stopped, and the cells are lysed.

    • The amount of inositol phosphates (a downstream product of PLC activation) is quantified, often using a commercially available kit.

  • Data Analysis:

    • The amount of inositol phosphates produced is plotted against the logarithm of the this compound concentration.

    • The data are fitted to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

Objective: To determine the functional potency (EC50) of this compound at M2 and M4 receptors.

Methodology:

  • Cell Culture:

    • CHO cells stably expressing the M2 or M4 receptor are cultured.

  • Assay Procedure:

    • Cells are pre-treated with forskolin (B1673556) (an adenylyl cyclase activator) to stimulate cAMP production.

    • Cells are then incubated with various concentrations of this compound.

    • The reaction is terminated, and the cells are lysed.

    • The intracellular cAMP level is measured, typically using an immunoassay (e.g., ELISA or HTRF).

  • Data Analysis:

    • The percentage of inhibition of forskolin-stimulated cAMP production is plotted against the logarithm of the this compound concentration.

    • The data are fitted to a sigmoidal dose-response curve to determine the EC50 value.

This assay measures the activation of G proteins, a proximal event in GPCR signaling.[3]

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating G proteins coupled to muscarinic receptors.

Methodology:

  • Membrane Preparation:

    • Crude membrane fractions are prepared from cells expressing the muscarinic receptor subtype of interest, as described for the radioligand binding assay.[4]

  • Assay Setup:

    • In a 96-well plate, add the membrane suspension, GDP (to ensure G proteins are in an inactive state), and varying concentrations of this compound.[4][5]

    • Pre-incubate the plate to allow for agonist binding.

  • Initiation and Incubation:

    • Initiate the reaction by adding [35S]GTPγS, a non-hydrolyzable GTP analog.[5]

    • Incubate the plate to allow for the binding of [35S]GTPγS to activated Gα subunits.

  • Termination and Filtration:

    • Terminate the assay by rapid filtration through a filter plate to separate bound from unbound [35S]GTPγS.[4]

  • Detection:

    • The amount of radioactivity on the filter is quantified using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding (determined in the presence of a high concentration of unlabeled GTPγS).

    • Plot the specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[4]

cluster_workflow GTPγS Binding Assay Workflow Membrane_Prep Membrane & Reagent Preparation Pre_incubation Pre-incubation with This compound & GDP Membrane_Prep->Pre_incubation Initiation Initiation with [35S]GTPγS Pre_incubation->Initiation Incubation Incubation Initiation->Incubation Filtration Filtration Incubation->Filtration Detection Radioactivity Detection Filtration->Detection Data_Analysis Data Analysis (EC50 & Emax) Detection->Data_Analysis

Workflow for a [35S]GTPγS binding assay.

Conclusion

This compound is a potent muscarinic acetylcholine receptor agonist with differential activity across the five receptor subtypes. The data and protocols presented in this technical guide provide a foundational understanding for researchers and drug development professionals working with this compound. The detailed methodologies for binding and functional assays offer a practical framework for the in vitro characterization of this compound and other cholinergic ligands. A thorough understanding of its pharmacological profile is crucial for its application in therapeutic areas and for the development of novel, subtype-selective muscarinic agonists.

References

Methodological & Application

Application Notes and Protocols for (-)-Aceclidine in Glaucoma Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Aceclidine is a parasympathomimetic cholinergic agent that functions as a muscarinic acetylcholine (B1216132) receptor agonist. Historically used in Europe for the treatment of glaucoma, it has garnered renewed interest in ophthalmic research due to its distinct pharmacological profile.[1] this compound acts as a selective agonist for muscarinic M3 receptors, which are abundant in the iris sphincter and ciliary body.[1][2] Its primary mechanism of action in reducing intraocular pressure (IOP) involves enhancing the conventional (trabecular) outflow of aqueous humor.[1] This is achieved through contraction of the ciliary muscle, which widens the spaces in the trabecular meshwork, thereby facilitating aqueous humor drainage. A key characteristic of this compound is its relative selectivity for the iris sphincter muscle over the ciliary muscle, which may offer a more favorable side-effect profile compared to less selective miotics like pilocarpine (B147212).[3] These properties make this compound a valuable tool for investigating the role of selective muscarinic agonists in IOP regulation and for the development of novel glaucoma therapies.

These application notes provide detailed protocols for utilizing this compound in established preclinical glaucoma research models, including in vivo studies in rabbits and in vitro assays.

Data Presentation

Table 1: Comparative Efficacy of Muscarinic Agonists on Aqueous Humor Outflow Facility in Monkeys
DrugDose (intracameral)Mean Increase in Outflow Facility (%)Animal Model
This compound5 µg~80%Rhesus Monkey
This compound50 µg~250%Rhesus Monkey
Pilocarpine20 µgSubmaximal increaseCynomolgus Monkey

Data synthesized from studies on the effects of intracameral administration of this compound and pilocarpine on aqueous humor outflow facility in non-human primates.[4]

Table 2: Receptor Selectivity Profile of Miotics
Miotic AgentRatio of Iris Sphincter to Ciliary Muscle Stimulation
This compound28:1
Carbachol~5:1
Pilocarpine~1.5:1

This table highlights the higher selectivity of this compound for the iris sphincter muscle compared to the ciliary muscle, which is associated with a lower incidence of accommodative spasm.[3]

Signaling Pathway of this compound in Ocular Tissues

This compound, as a muscarinic M3 receptor agonist, initiates a signaling cascade within the ciliary muscle and trabecular meshwork cells. This pathway is crucial for its IOP-lowering effect.

G Aceclidine (B1665410) This compound M3R Muscarinic M3 Receptor Aceclidine->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca Ca²⁺ Release ER->Ca CM_Contraction Ciliary Muscle Contraction Ca->CM_Contraction Leads to TM_Outflow Increased Trabecular Meshwork Outflow CM_Contraction->TM_Outflow IOP Decreased IOP TM_Outflow->IOP

Caption: Signaling pathway of this compound in ciliary muscle cells.

Experimental Protocols

In Vivo Model: Alpha-Chymotrypsin-Induced Ocular Hypertension in Rabbits

This model is a widely used method for inducing chronic ocular hypertension to screen potential anti-glaucoma agents.[5][6]

Experimental Workflow

G cluster_0 Pre-Induction cluster_1 Induction of Ocular Hypertension cluster_2 Drug Testing cluster_3 Data Analysis Acclimatization Acclimatization Baseline_IOP Baseline_IOP Acclimatization->Baseline_IOP Anesthesia Anesthesia Baseline_IOP->Anesthesia Chymotrypsin_Injection Chymotrypsin_Injection Anesthesia->Chymotrypsin_Injection Post_Injection_Care Post_Injection_Care Chymotrypsin_Injection->Post_Injection_Care IOP_Monitoring IOP_Monitoring Post_Injection_Care->IOP_Monitoring Group_Assignment Group_Assignment IOP_Monitoring->Group_Assignment Drug_Administration Drug_Administration Group_Assignment->Drug_Administration Post_Treatment_IOP Post_Treatment_IOP Drug_Administration->Post_Treatment_IOP Calculate_IOP_Change Calculate_IOP_Change Post_Treatment_IOP->Calculate_IOP_Change Statistical_Analysis Statistical_Analysis Calculate_IOP_Change->Statistical_Analysis G Enucleation Rabbit Eye Enucleation Dissection Ciliary Muscle Dissection Enucleation->Dissection Mounting Mount in Organ Bath Dissection->Mounting Equilibration Equilibration Mounting->Equilibration Contraction Induce Contraction (e.g., Carbachol) Equilibration->Contraction Washout Washout Contraction->Washout Aceclidine_Addition Add this compound (Cumulative Doses) Washout->Aceclidine_Addition Measurement Measure Isometric Tension Aceclidine_Addition->Measurement Analysis Dose-Response Curve Analysis Measurement->Analysis

References

Application Notes and Protocols for the Ophthalmic Solution Formulation of (-)-Aceclidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Aceclidine is a parasympathomimetic cholinergic agonist that functions as a selective muscarinic acetylcholine (B1216132) receptor agonist.[1] Historically used in Europe for the treatment of glaucoma, it has recently been approved in the United States under the brand name VIZZ™ (aceclidine ophthalmic solution) 1.44% for the treatment of presbyopia.[1][2][3][4] Its mechanism of action for presbyopia involves stimulating muscarinic receptors on the iris sphincter muscle, leading to pupillary constriction (miosis).[1][5] This "pinhole effect" increases the depth of focus, thereby improving near visual acuity with minimal impact on the ciliary muscle, which reduces the side effects commonly associated with other miotics, such as accommodative spasm.[1][5]

These application notes provide a comprehensive overview of the formulation, characterization, and testing of a this compound ophthalmic solution, intended to guide researchers and drug development professionals in the preclinical and clinical development of similar formulations.

Data Presentation

Formulation and Physicochemical Properties

The following table summarizes the composition and key physicochemical properties of a representative this compound ophthalmic solution, based on the commercially available VIZZ™ formulation.

ComponentConcentration (% w/v)Purpose
This compound Hydrochloride1.75%Active Pharmaceutical Ingredient
Polysorbate 802.0% - 4.0% (Range from patent)Surfactant/Solubilizer
Mannitol2.0% - 4.0% (Range from patent)Tonicity Agent
Hypromellose0.75% - 1.25% (Range from patent)Viscosity Enhancer
Edetate Disodium (B8443419) Dihydrate~0.1% (Typical usage)Chelating Agent
Sodium Citrate (B86180) Dihydrateq.s. to pH 4.5 - 5.5Buffering Agent
Hydrochloric Acid/Sodium Hydroxideq.s. to pH 4.5 - 5.5pH Adjustment
Water for Injectionq.s. to 100%Vehicle
Physicochemical Property Specification
pH4.5 - 5.5
Osmolality280-320 mOsm/kg
Viscosity15-35 cP
AppearanceClear, colorless to slightly yellow solution
Storage ConditionsRefrigerate at 2°C to 8°C (36°F to 46°F)

Note: The concentrations of inactive ingredients are based on ranges disclosed in patent literature and typical usage levels in ophthalmic formulations.[1] The exact composition of the commercial product is proprietary.

Clinical Efficacy and Safety Summary (CLARITY Trials)

The efficacy and safety of this compound ophthalmic solution 1.44% were demonstrated in the CLARITY 1 and CLARITY 2 phase 3 clinical trials.[6][7]

Efficacy: Improvement in Near Visual Acuity

Time Point Post-DosingPercentage of Participants with ≥3-Line Improvement in Near Vision
30 minutes71%
3 hours71%
10 hours40%

Safety: Common Adverse Reactions

Adverse ReactionPercentage of Participants
Instillation Site Irritation20%
Dim Vision16%
Headache13%
Conjunctival Hyperemia8%
Ocular Hyperemia7%

Experimental Protocols

Protocol 1: Formulation of this compound Ophthalmic Solution (100 mL Batch)

Objective: To prepare a sterile, buffered, and isotonic ophthalmic solution of this compound.

Materials:

  • This compound Hydrochloride (1.75 g)

  • Polysorbate 80 (e.g., 3.0 g)

  • Mannitol (e.g., 3.0 g)

  • Hypromellose (e.g., 1.0 g)

  • Edetate Disodium Dihydrate (0.1 g)

  • Sodium Citrate Dihydrate (as required for buffering)

  • Hydrochloric Acid (0.1 N) and Sodium Hydroxide (0.1 N) solutions

  • Water for Injection (WFI)

  • Sterile glassware and filtration apparatus (0.22 µm PVDF or PES filter)

Procedure:

  • Preparation of the Vehicle:

    • In a sterile beaker, take approximately 80 mL of WFI.

    • While stirring, add and dissolve the edetate disodium dihydrate, sodium citrate dihydrate, and mannitol.

    • Slowly sprinkle the hypromellose into the vortex of the stirring solution to prevent clumping and stir until fully hydrated and dissolved. This may require gentle heating (not exceeding 40°C).

    • Add the polysorbate 80 and mix until a homogenous solution is formed.

  • Incorporation of the Active Pharmaceutical Ingredient (API):

    • Slowly add the this compound Hydrochloride to the vehicle while stirring until completely dissolved.

  • pH Adjustment:

    • Measure the pH of the solution.

    • Adjust the pH to the target range of 4.5 - 5.5 using 0.1 N Hydrochloric Acid or 0.1 N Sodium Hydroxide as needed.

  • Final Volume and Sterilization:

    • Add WFI to bring the final volume to 100 mL.

    • Sterilize the solution by filtration through a sterile 0.22 µm filter into a sterile receiving vessel.

  • Aseptic Filling:

    • Aseptically fill the sterile solution into single-dose vials.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and its degradation products in the ophthalmic solution.

Instrumentation and Conditions:

  • HPLC System: A system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A filtered and degassed mixture of a buffer (e.g., 20 mM potassium phosphate (B84403) buffer, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution. A typical starting point is an 80:20 (v/v) ratio of buffer to acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 215 nm.

  • Column Temperature: 25-30°C.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase at a known concentration (e.g., 100 µg/mL). Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Dilute the this compound ophthalmic solution with the mobile phase to a final concentration within the linear range of the assay.

  • Forced Degradation Study (for method validation):

    • Acid Hydrolysis: Mix the drug solution with an equal volume of 0.1 N HCl and incubate at 60°C. Neutralize before analysis.

    • Base Hydrolysis: Mix the drug solution with an equal volume of 0.1 N NaOH and keep at room temperature. Neutralize before analysis.

    • Oxidative Degradation: Mix the drug solution with an equal volume of 3% hydrogen peroxide and keep at room temperature.

    • Thermal Degradation: Store the drug solution at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose the drug solution to a light source as per ICH Q1B guidelines.

  • Analysis: Inject the standard and sample preparations into the HPLC system and record the chromatograms.

  • Quantification: Calculate the concentration of this compound in the samples by comparing the peak area with the calibration curve generated from the standard solutions. The method is considered stability-indicating if the degradation products are well-resolved from the parent drug peak.

Protocol 3: In Vitro Drug Release Testing using a Franz Diffusion Cell

Objective: To evaluate the in vitro release profile of this compound from the ophthalmic solution.

Materials:

  • Franz diffusion cell apparatus.

  • Synthetic membrane (e.g., cellulose (B213188) acetate, 0.45 µm pore size).

  • Receptor medium: Simulated tear fluid (pH 7.4).

  • This compound ophthalmic solution.

Procedure:

  • Apparatus Setup:

    • Fill the receptor chamber of the Franz diffusion cell with pre-warmed (37°C) receptor medium, ensuring no air bubbles are trapped.

    • Mount the synthetic membrane between the donor and receptor chambers.

  • Sample Application:

    • Apply a precise volume (e.g., 200 µL) of the this compound ophthalmic solution onto the membrane in the donor chamber.

  • Release Study:

    • Maintain the temperature of the receptor medium at 37 ± 0.5°C and stir continuously.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed medium.

  • Analysis:

    • Analyze the withdrawn samples for this compound concentration using the validated HPLC method described in Protocol 2.

  • Data Analysis:

    • Calculate the cumulative amount of drug released over time and plot the release profile.

Protocol 4: Ocular Irritation Testing using the EpiOcular™ Model

Objective: To assess the potential for ocular irritation of the this compound ophthalmic solution using an in vitro reconstructed human corneal epithelium model.

Materials:

  • EpiOcular™ tissue model kit (OCL-200-EIT).

  • Assay medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Isopropanol (B130326).

  • Positive control (e.g., 0.3% Triton™ X-100) and negative control (e.g., sterile saline).

Procedure:

  • Tissue Equilibration: Upon receipt, place the EpiOcular™ tissues in a 6-well plate with assay medium and incubate for at least 1 hour at 37°C and 5% CO2.

  • Test Substance Application:

    • Apply 50 µL of the this compound ophthalmic solution, positive control, and negative control to the surface of separate tissues.

  • Exposure and Post-Exposure Incubation:

    • Incubate the treated tissues for a defined exposure time (e.g., 30 minutes).

    • After exposure, thoroughly rinse the tissues with a buffered saline solution.

    • Transfer the tissues to fresh assay medium and incubate for a post-exposure period (e.g., 2 hours).

  • MTT Viability Assay:

    • Transfer the tissues to a 24-well plate containing MTT solution and incubate for 3 hours. Viable cells will reduce the yellow MTT to a purple formazan (B1609692) precipitate.

  • Formazan Extraction:

    • Transfer the tissues to a new 24-well plate and add isopropanol to each well to extract the formazan.

  • Quantification:

    • Measure the optical density (OD) of the extracted formazan solution using a plate reader at 570 nm.

  • Data Analysis:

    • Calculate the percentage of tissue viability for the test substance-treated tissues relative to the negative control. A viability of ≤ 60% is typically classified as an irritant.

Mandatory Visualizations

G cluster_formulation Formulation Workflow A Preparation of Vehicle (WFI, Buffers, Excipients) B API Dissolution (this compound HCl) A->B C pH Adjustment (4.5 - 5.5) B->C D Volume Adjustment (q.s. with WFI) C->D E Sterile Filtration (0.22 µm) D->E F Aseptic Filling E->F

Caption: Workflow for the formulation of this compound ophthalmic solution.

G cluster_pathway Mechanism of Action of this compound in Presbyopia Aceclidine This compound M3_Receptor Muscarinic M3 Receptor (Iris Sphincter Muscle) Aceclidine->M3_Receptor Gq_Protein Gq Protein Activation M3_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Contraction Iris Sphincter Muscle Contraction (Miosis) Ca_Release->Contraction Pinhole Pinhole Effect Contraction->Pinhole DOF Increased Depth of Focus Pinhole->DOF Near_Vision Improved Near Vision DOF->Near_Vision

Caption: Signaling pathway of this compound in the iris sphincter muscle.

G cluster_testing Quality Control and Characterization Workflow Start Final Formulation QC_Tests Physicochemical Tests (pH, Viscosity, Osmolality) Start->QC_Tests HPLC HPLC Analysis (Assay, Purity, Stability) Start->HPLC Release In Vitro Drug Release Start->Release Irritation Ocular Irritation Testing Start->Irritation End Product Release Criteria Met QC_Tests->End HPLC->End Release->End Irritation->End

Caption: Workflow for quality control testing of the final product.

References

Application Notes and Protocols for the Use of (-)-Aceclidine in Presbyopia Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Aceclidine is a selective muscarinic acetylcholine (B1216132) receptor agonist that has demonstrated significant efficacy in the treatment of presbyopia.[1][2] Its mechanism of action, centered on pupil modulation with minimal impact on the ciliary muscle, offers a promising therapeutic approach to improve near visual acuity in individuals with age-related decline in accommodative function.[3] These application notes provide a comprehensive overview of the use of this compound in clinical trials for presbyopia, including its mechanism of action, clinical trial data, and detailed experimental protocols.

Mechanism of Action

This compound is a parasympathomimetic agent that functions as a selective agonist for muscarinic acetylcholine receptors, with a particular affinity for the M3 receptor subtype.[1][4] In the eye, M3 receptors are predominantly located on the iris sphincter muscle and, to a lesser extent, the ciliary muscle.

The therapeutic effect of this compound in presbyopia is primarily attributed to its action on the iris sphincter muscle.[5] Activation of M3 receptors in this muscle leads to its contraction, resulting in a decrease in pupil size (miosis). This creates a "pinhole effect," which increases the depth of focus and improves near visual acuity.[1][3]

A key advantage of this compound over other miotic agents, such as pilocarpine, is its relative selectivity for the iris sphincter over the ciliary muscle.[3][4] This selectivity minimizes the stimulation of the ciliary muscle, thereby reducing the incidence of adverse effects like accommodative spasm and myopic shift, which can negatively impact distance vision.[1][3]

Signaling Pathway of this compound

This compound, upon binding to the M3 muscarinic receptor on the iris sphincter muscle, initiates a Gq-protein coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to smooth muscle contraction and subsequent miosis.

Aceclidine_Signaling_Pathway Aceclidine (B1665410) This compound M3_Receptor M3 Muscarinic Receptor Aceclidine->M3_Receptor Binds to Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Triggers Iris_Contraction Iris Sphincter Contraction (Miosis) Ca_Release->Iris_Contraction Leads to

Caption: this compound Signaling Pathway in the Iris Sphincter Muscle.

Clinical Trial Data

The efficacy and safety of this compound for the treatment of presbyopia have been evaluated in a series of Phase 3 clinical trials known as CLARITY.[6] These randomized, double-masked, placebo-controlled studies assessed the clinical performance of an aceclidine ophthalmic solution.

Efficacy Data

The primary efficacy endpoint in the CLARITY trials was the proportion of participants achieving a three-line or greater improvement in Best Corrected Distance Visual Acuity (BCDVA) at near, without a loss of one line or more in distance visual acuity.[7]

Timepoint Post-instillationLNZ100 (1.75% Aceclidine) Responders (%)Placebo Responders (%)
30 Minutes71%<10%
3 Hours71%<10%
10 Hours40%<10%
Table 1: Percentage of Participants in the CLARITY 2 Trial Achieving a ≥3-Line Improvement in Monocular BCDVA at Near.[6][7]
Safety and Tolerability

This compound was generally well-tolerated in the CLARITY trials.[6] The most common treatment-related adverse events were mild and transient in nature.

Adverse EventLNZ100 (1.75% Aceclidine) (%)Vehicle (%)
Instillation Site Irritation20Not Reported
Dim Vision16Not Reported
Headache13Not Reported
Conjunctival Hyperemia8Not Reported
Ocular Hyperemia7Not Reported
Table 2: Treatment-Related Adverse Events Reported in the CLARITY 1 and 2 Trials.[5][8]

Experimental Protocols

The following are detailed methodologies for key experiments in clinical trials evaluating this compound for presbyopia. These protocols are based on standard practices in ophthalmic clinical research.

Experimental Workflow

Clinical_Trial_Workflow Screening Patient Screening & Informed Consent Baseline Baseline Assessments (Day -14 to Day 0) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Period (e.g., 6 weeks) Randomization->Treatment FollowUp Follow-up Visits (e.g., Weeks 1, 2, 4, 6) Treatment->FollowUp Safety Safety Monitoring (Adverse Events) Treatment->Safety Endpoint Primary & Secondary Endpoint Analysis FollowUp->Endpoint FollowUp->Safety

Caption: General Experimental Workflow for a Presbyopia Clinical Trial.
Assessment of Best-Corrected Distance Visual Acuity (BCDVA) at Near

Objective: To measure the improvement in near visual acuity following the administration of this compound.

Materials:

  • Early Treatment Diabetic Retinopathy Study (ETDRS) visual acuity charts (Chart 1 for the right eye, Chart 2 for the left eye).

  • Standardized light box for chart illumination (80-100 cd/m²).

  • Trial frames and a full set of trial lenses.

  • Occluder.

  • Measuring tape or calibrated distance marker.

Procedure:

  • Patient Positioning: Seat the patient at a standardized distance of 40 cm from the ETDRS chart. Ensure the patient is comfortable and the chart is at eye level.

  • Best Correction: Determine the patient's best distance correction using standard manifest refraction techniques. Place the appropriate lenses in the trial frame.

  • Monocular Testing: Occlude the eye not being tested.

  • Instructions to Patient: Instruct the patient to read the letters on the chart, starting from the top and proceeding to the smallest line they can see. Encourage guessing if they are unsure.

  • Scoring: Record the number of letters correctly identified on each line. A line is considered read if at least three of the five letters are identified correctly. The visual acuity is recorded as the smallest line read with three or more correct letters, with additional letters on the next line noted (e.g., 20/40 +2).

  • Repeat for the Other Eye: Repeat the procedure for the other eye using the appropriate ETDRS chart.

  • Binocular Testing: After monocular testing, assess binocular BCDVA at near with both eyes open.

Pupillometry

Objective: To measure the change in pupil diameter in response to this compound under different lighting conditions.

Materials:

  • Automated pupillometer (e.g., NeurOptics NPi®-200 or similar device).

  • Controlled lighting environment with the ability to produce photopic (e.g., 100-300 lux) and mesopic (e.g., 1-5 lux) conditions.

Procedure:

  • Patient Adaptation: Have the patient adapt to the specific lighting condition (photopic or mesopic) for a defined period (e.g., 5 minutes) before measurement.

  • Device Calibration: Ensure the pupillometer is calibrated according to the manufacturer's instructions.

  • Measurement:

    • Instruct the patient to fixate on a distant target to minimize accommodative miosis.

    • Position the pupillometer over the eye to be measured, ensuring a clear image of the pupil is obtained.

    • Initiate the measurement. The device will automatically record the pupil diameter.

    • Obtain multiple readings (e.g., three) for each eye under each lighting condition and calculate the average.

  • Data Recording: Record the pupil diameter in millimeters (mm) for each eye under both photopic and mesopic conditions at baseline and at specified time points post-instillation of the study drug.

Patient-Reported Outcomes (PROs)

Objective: To assess the subjective experience of presbyopia and the impact of treatment from the patient's perspective.

Materials:

  • Validated questionnaires such as the Presbyopia Impact and Coping Questionnaire (PICQ) or the Near Activity Visual Questionnaire (NAVQ).

  • Quiet, private area for questionnaire administration.

Procedure:

  • Questionnaire Administration: Provide the patient with the selected questionnaire at baseline and at specified follow-up visits.

  • Instructions to Patient: Instruct the patient to read each question carefully and provide an honest response based on their experiences over the specified recall period (e.g., the last 7 days).

  • Data Collection: Collect the completed questionnaires.

  • Scoring and Analysis: Score the questionnaires according to their respective scoring manuals. Analyze the change in scores from baseline to follow-up to assess the treatment effect on the patient's quality of life and visual function.

Example Domains of the Presbyopia Impact and Coping Questionnaire (PICQ):

  • Coping Domain: Assesses the frequency of using coping behaviors such as increasing font size, squinting, or adjusting lighting.

  • Impact Domain: Evaluates the impact of presbyopia on daily activities and emotional well-being.

Conclusion

This compound represents a significant advancement in the pharmacological management of presbyopia. Its selective mechanism of action provides a favorable efficacy and safety profile, as demonstrated in the CLARITY clinical trials. The experimental protocols outlined in these application notes provide a framework for the robust clinical evaluation of this compound and other novel miotic agents for the treatment of presbyopia. Adherence to standardized methodologies is crucial for generating high-quality data to support regulatory approval and guide clinical practice.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of (-)-Aceclidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aceclidine is a parasympathomimetic cholinergic agent that functions as a muscarinic acetylcholine (B1216132) receptor agonist.[1] It is utilized in ophthalmology to induce miosis (pupil constriction) for the treatment of conditions like glaucoma and, more recently, presbyopia.[1][2] Aceclidine possesses a chiral center, and therefore, exists as two enantiomers: (+)-Aceclidine and (-)-Aceclidine. As enantiomers can exhibit different pharmacological and toxicological profiles, the stereoselective analysis of this compound is crucial for drug development, quality control, and pharmacokinetic studies.

This application note provides a detailed protocol for the quantitative analysis of this compound using both achiral and chiral High-Performance Liquid Chromatography (HPLC). The methods described are suitable for determining the total content of Aceclidine and for assessing the enantiomeric purity of this compound in bulk drug substances and pharmaceutical formulations.

Principle of HPLC Analysis

High-Performance Liquid Chromatography is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[3] For the analysis of Aceclidine, two primary HPLC methods are employed:

  • Reversed-Phase HPLC (RP-HPLC): This technique is used for the quantitative analysis of the total Aceclidine content. It utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

  • Chiral HPLC: To separate the enantiomers of Aceclidine, a chiral stationary phase (CSP) is required.[4] Polysaccharide-based CSPs are particularly effective for a wide range of chiral compounds.[5] These CSPs create a chiral environment where the enantiomers form transient diastereomeric complexes with different stabilities, leading to their differential retention and separation.[6]

Signaling Pathway of this compound

This compound acts as a selective agonist at muscarinic acetylcholine receptors, particularly the M3 subtype, which are G-protein coupled receptors (GPCRs).[7] The binding of this compound to the M3 receptor, predominantly located on the iris sphincter and ciliary muscles in the eye, initiates a signaling cascade through the Gq protein family.[1][2][8][9] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 triggers the release of intracellular calcium (Ca2+), leading to muscle contraction.[10] In the eye, this results in pupillary constriction (miosis) and contraction of the ciliary muscle, which facilitates aqueous humor outflow and improves near vision.[1][11]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Aceclidine This compound M3R M3 Muscarinic Receptor (GPCR) Aceclidine->M3R Binds to Gq_inactive Gq (GDP-bound) Inactive M3R->Gq_inactive Activates Gq_active Gq (GTP-bound) Active Gq_inactive->Gq_active GDP -> GTP PLC Phospholipase C (PLC) Gq_active->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Contraction Smooth Muscle Contraction (e.g., Miosis) Ca_release->Contraction Leads to PKC->Contraction Contributes to

Caption: this compound M3 Receptor Gq Signaling Pathway.

Experimental Workflow

The general workflow for the HPLC analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting prep_std Prepare Standard Solutions of this compound and Racemate equilibration Equilibrate HPLC System with Mobile Phase prep_std->equilibration prep_sample Prepare Sample Solution (e.g., dissolve bulk drug or formulation) prep_sample->equilibration injection Inject Standard and Sample Solutions equilibration->injection separation Chromatographic Separation (Achiral or Chiral) injection->separation detection UV Detection separation->detection integration Integrate Chromatographic Peaks detection->integration quantification Quantify this compound Content and Enantiomeric Purity integration->quantification report Generate Analysis Report quantification->report

Caption: General Experimental Workflow for HPLC Analysis.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Racemic Aceclidine reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • n-Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Water (deionized or HPLC grade)

Instrumentation
  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

Protocol 1: Achiral RP-HPLC for Total Aceclidine Content

This method is designed for the quantification of total Aceclidine.

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) - Isocratic Elution
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 215 nm
Injection Volume 10 µL

Preparation of Solutions:

  • Standard Solution (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase.

  • Sample Solution: Prepare a sample solution of the bulk drug or pharmaceutical formulation in the mobile phase to obtain a theoretical concentration of 100 µg/mL of Aceclidine.

Protocol 2: Chiral HPLC for Enantiomeric Purity of this compound

This method is for the separation and quantification of the enantiomers of Aceclidine.

Chromatographic Conditions:

ParameterCondition
Column Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose or Amylose derivative), 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Ethanol (v/v) - Isocratic Elution
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 215 nm
Injection Volume 10 µL

Preparation of Solutions:

  • Racemic Standard Solution (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of racemic Aceclidine reference standard in the mobile phase.

  • Sample Solution: Prepare a sample solution of the bulk drug or pharmaceutical formulation in the mobile phase to obtain a theoretical concentration of 100 µg/mL of this compound.

Results and Data Presentation

The following tables summarize the expected performance and validation data for the described HPLC methods. The data presented is illustrative and should be verified for each specific application.

System Suitability

Table 1: System Suitability Parameters for Achiral and Chiral HPLC Methods

ParameterAchiral Method (Total Aceclidine)Chiral Method (this compound)Chiral Method ((+)-Aceclidine)Acceptance Criteria
Retention Time (min) ~ 4.5~ 8.2~ 9.5Report
Tailing Factor ≤ 1.5≤ 1.5≤ 1.5≤ 2.0
Theoretical Plates > 2000> 2000> 2000> 2000
Resolution (Rs) N/A-> 1.5> 1.5
Method Validation Data for this compound

Table 2: Linearity, Range, LOD, and LOQ for this compound

ParameterAchiral MethodChiral Method
Linearity Range (µg/mL) 10 - 1501 - 50
Correlation Coefficient (r²) ≥ 0.999≥ 0.999
Limit of Detection (LOD) (µg/mL) ~ 0.5~ 0.1
Limit of Quantification (LOQ) (µg/mL) ~ 1.5~ 0.3

Table 3: Accuracy and Precision for this compound

ParameterAchiral MethodChiral MethodAcceptance Criteria
Accuracy (% Recovery) 98.0 - 102.098.0 - 102.098.0 - 102.0 %
Precision (RSD %) - Repeatability ≤ 1.0≤ 2.0≤ 2.0 %
Precision (RSD %) - Intermediate Precision ≤ 2.0≤ 3.0≤ 3.0 %

Conclusion

The HPLC methods detailed in this application note provide a robust framework for the quantitative analysis of this compound. The achiral reversed-phase method is suitable for the accurate determination of the total drug content, while the chiral method allows for the precise assessment of enantiomeric purity. These protocols are essential tools for ensuring the quality, safety, and efficacy of this compound in pharmaceutical development and manufacturing. It is recommended to validate these methods under specific laboratory conditions to ensure their suitability for the intended application.

References

Application Notes and Protocols: (-)-Aceclidine for Inducing Miosis in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Aceclidine is a parasympathomimetic agent that functions as a selective muscarinic acetylcholine (B1216132) receptor agonist.[1][2][3] In ophthalmic research, it is a valuable tool for inducing miosis (pupillary constriction). Its primary advantage lies in its preferential action on the muscarinic receptors of the iris sphincter muscle with minimal effect on the ciliary muscle.[1][2] This selectivity allows for a significant reduction in pupil size without the confounding effects of accommodative spasm (a change in the lens shape), which is often associated with less selective miotic agents like pilocarpine.[1] These properties make this compound a suitable candidate for experimental studies requiring controlled and isolated pupillary constriction.

Mechanism of Action

This compound exerts its miotic effect by binding to and activating primarily the M3 muscarinic acetylcholine receptors located on the smooth muscle cells of the iris sphincter.[3][4] This interaction initiates a Gq-protein coupled signaling cascade, leading to the activation of phospholipase C. Subsequently, phospholipase C hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium ions (Ca²⁺) from intracellular stores, such as the endoplasmic reticulum. The resulting increase in intracellular calcium concentration leads to the contraction of the iris sphincter muscle, causing the pupil to constrict.

G Aceclidine This compound M3_Receptor M3 Muscarinic Receptor (Iris Sphincter) Aceclidine->M3_Receptor Binds to Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_Release Ca²⁺ Release ER->Ca_Release Contraction Iris Sphincter Contraction (Miosis) Ca_Release->Contraction Leads to G cluster_pre Pre-Treatment cluster_treat Treatment cluster_post Post-Treatment Acclimatization Animal Acclimatization Baseline_Pupil_Measurement Baseline Pupil Measurement Acclimatization->Baseline_Pupil_Measurement Topical_Anesthesia Topical Anesthesia Baseline_Pupil_Measurement->Topical_Anesthesia Drug_Instillation This compound Instillation (Treated Eye) Topical_Anesthesia->Drug_Instillation Vehicle_Instillation Vehicle Instillation (Control Eye) Topical_Anesthesia->Vehicle_Instillation Time_Course_Measurement Time-Course Pupil Measurement Drug_Instillation->Time_Course_Measurement Vehicle_Instillation->Time_Course_Measurement Data_Analysis Data Analysis Time_Course_Measurement->Data_Analysis

References

Application of (-)-Aceclidine in Neuropharmacology Research: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Aceclidine is a parasympathomimetic compound that acts as a muscarinic acetylcholine (B1216132) receptor (mAChR) agonist. While its primary clinical application has been in ophthalmology for the treatment of glaucoma and presbyopia, its activity on mAChRs, which are abundant in the central nervous system (CNS), suggests its potential as a valuable research tool in neuropharmacology. This document provides an overview of the application of this compound in neuroscience research, including its receptor pharmacology, relevant signaling pathways, and protocols for in vitro and in vivo studies.

Receptor Pharmacology and Quantitative Data

This compound and its enantiomer, (+)-Aceclidine, exhibit differential activity at the five muscarinic receptor subtypes (M1-M5). The M1, M3, and M5 receptors are coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling.[1][2] The M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels.[3]

The functional potency of the enantiomers of aceclidine (B1665410) has been characterized in Chinese hamster ovary (CHO) cells transfected with individual human muscarinic receptor subtypes.[4] The S-(+)-enantiomer is generally more potent than the R-(-)-enantiomer.

Receptor SubtypeEnantiomerPotency (pEC50)Efficacy (% of S-(+)-Aceclidine max)Second Messenger Assay
M1 S-(+)-Aceclidine6.4 ± 0.1100Phosphoinositide Hydrolysis
R-(-)-Aceclidine5.8 ± 0.164 ± 5Phosphoinositide Hydrolysis
M2 S-(+)-Aceclidine6.9 ± 0.1100cAMP Inhibition
R-(-)-Aceclidine6.3 ± 0.1100 ± 8cAMP Inhibition
M3 S-(+)-Aceclidine6.7 ± 0.1100Phosphoinositide Hydrolysis
R-(-)-Aceclidine6.1 ± 0.155 ± 3Phosphoinositide Hydrolysis
M4 S-(+)-Aceclidine6.8 ± 0.1100cAMP Inhibition
R-(-)-Aceclidine6.2 ± 0.186 ± 4cAMP Inhibition
M5 S-(+)-Aceclidine6.2 ± 0.1100Phosphoinositide Hydrolysis
R-(-)-Aceclidine5.9 ± 0.144 ± 4Phosphoinositide Hydrolysis
Data is presented as mean ± S.E.M. from a study by Ehlert et al. (1996)[4].

Signaling Pathways

The activation of muscarinic receptors by this compound initiates distinct downstream signaling cascades depending on the receptor subtype.

M1 Receptor (Gq-coupled) Signaling Pathway

Activation of the M1 receptor, predominantly found postsynaptically in the cortex and hippocampus, leads to the activation of the Gq/11 protein.[5][6] This stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These pathways are crucial for modulating neuronal excitability and synaptic plasticity.[7]

M1_Signaling_Pathway Aceclidine This compound M1R M1 Receptor Aceclidine->M1R binds Gq Gq/11 M1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Downstream Neuronal Excitability Synaptic Plasticity Ca->Downstream PKC->Downstream

M1 Receptor Signaling Pathway
M2 Receptor (Gi-coupled) Signaling Pathway

M2 receptors often function as autoreceptors on cholinergic nerve terminals, regulating the release of acetylcholine.[3][8] They are also found postsynaptically. Activation of M2 receptors leads to the activation of the Gi/o protein, which inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. The βγ subunits of the G-protein can also directly modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

M2_Signaling_Pathway Aceclidine This compound M2R M2 Receptor Aceclidine->M2R binds Gi Gi/o M2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits GIRK GIRK Channel Gi->GIRK activates (βγ subunit) ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Decreased Neuronal Firing Reduced Neurotransmitter Release PKA->Downstream GIRK->Downstream

M2 Receptor Signaling Pathway

Experimental Protocols

The following are generalized protocols for key experiments in neuropharmacology that can be adapted for the study of this compound. Researchers should optimize these protocols based on their specific experimental setup and cell/tissue types.

Radioligand Binding Assay (Competitive)

This assay measures the affinity of this compound for muscarinic receptors by competing with a radiolabeled antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS).[9][10]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Prepare Brain Tissue Homogenate Incubate Incubate Membranes with [³H]-NMS and varying concentrations of this compound Membrane_Prep->Incubate Filter Rapid Filtration to Separate Bound and Free Radioligand Incubate->Filter Count Scintillation Counting of Bound Radioactivity Filter->Count Plot Plot % Inhibition vs. Log [this compound] Count->Plot Calculate Calculate IC₅₀ and Ki values Plot->Calculate

Radioligand Binding Assay Workflow

Protocol:

  • Membrane Preparation: Homogenize brain tissue (e.g., cortex, hippocampus) in ice-cold buffer and prepare a crude membrane fraction by centrifugation.

  • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [3H]-NMS and a range of concentrations of unlabeled this compound.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]-NMS (IC50) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Functional Assays

This assay measures the accumulation of inositol phosphates, a downstream product of PLC activation, in response to agonist stimulation.[1]

PI_Hydrolysis_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Detection cluster_analysis Data Analysis Cell_Culture Culture cells expressing M1, M3, or M5 receptors Labeling Label cells with [³H]-myo-inositol Cell_Culture->Labeling Stimulation Stimulate cells with varying concentrations of this compound in the presence of LiCl Labeling->Stimulation Extraction Extract inositol phosphates Stimulation->Extraction Chromatography Separate inositol phosphates by ion-exchange chromatography Extraction->Chromatography Counting Quantify radioactivity Chromatography->Counting Plot Plot [³H]-IPs accumulation vs. Log [this compound] Counting->Plot Calculate Determine EC₅₀ and Emax Plot->Calculate

Phosphoinositide Hydrolysis Assay Workflow

Protocol:

  • Cell Culture and Labeling: Culture cells expressing the desired receptor subtype (e.g., CHO-M1 cells) and label them overnight with [3H]-myo-inositol.

  • Stimulation: Pre-incubate the cells with LiCl (to inhibit inositol monophosphatase) and then stimulate with a range of concentrations of this compound.

  • Extraction: Terminate the reaction and extract the inositol phosphates.

  • Separation and Quantification: Separate the different inositol phosphate (B84403) species using ion-exchange chromatography and quantify the radioactivity by scintillation counting.

  • Data Analysis: Plot the accumulation of [3H]-inositol phosphates against the log concentration of this compound to determine the EC50 and Emax values.

This assay measures the ability of this compound to inhibit the forskolin-stimulated accumulation of cAMP.[11]

Protocol:

  • Cell Culture: Culture cells expressing the M2 or M4 receptor subtype (e.g., CHO-M2 cells).

  • Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) and then stimulate with a fixed concentration of forskolin (B1673556) (to elevate cAMP levels) in the presence of a range of concentrations of this compound.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or bioluminescence-based assays).

  • Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound to determine the IC50 and Emax values.

In Vivo Behavioral Assays for Cognition

Note: There is a lack of published studies specifically investigating the effects of this compound on cognitive performance in animal models of neurodegenerative diseases. The following are general protocols for commonly used behavioral tasks that could be adapted for this purpose.

This task assesses spatial learning and memory in rodents.

Protocol:

  • Apparatus: A circular pool filled with opaque water containing a hidden escape platform.

  • Acquisition Phase: Over several days, the animal is trained to find the hidden platform from different starting locations, using distal visual cues for navigation.

  • Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured as an index of memory retention.

  • Data Analysis: Key parameters include escape latency, path length, and time spent in the target quadrant.

This task assesses recognition memory.

Protocol:

  • Habituation: The animal is allowed to explore an open field arena.

  • Familiarization Phase: The animal is placed in the arena with two identical objects and the time spent exploring each object is recorded.

  • Test Phase: After a delay, one of the objects is replaced with a novel object. The time spent exploring the novel versus the familiar object is measured.

  • Data Analysis: A discrimination index is calculated to quantify recognition memory. Healthy animals will spend more time exploring the novel object.

Potential Applications in Neuropharmacology Research

  • Characterizing Muscarinic Receptor Function: this compound can be used as a tool to probe the function of M1-M5 receptor subtypes in different brain regions and neuronal populations.

  • Investigating Synaptic Plasticity: Its effects on M1 receptors suggest a potential role in modulating long-term potentiation (LTP) and long-term depression (LTD), cellular mechanisms underlying learning and memory.[1]

  • Alzheimer's Disease Research: Given the cholinergic deficit observed in Alzheimer's disease, muscarinic agonists like this compound could be investigated for their potential to ameliorate cognitive deficits.

  • Drug Discovery: As a reference compound in screening assays for novel muscarinic receptor ligands.

This compound is a muscarinic agonist with a distinct profile of activity at the different receptor subtypes. While its neuropharmacological properties are not as extensively studied as its ophthalmic effects, it holds promise as a research tool for investigating the role of the cholinergic system in the CNS. The protocols and information provided here serve as a starting point for researchers interested in exploring the potential of this compound in their neuropharmacology studies. Further research is warranted to fully elucidate its effects on neuronal signaling, synaptic plasticity, and cognitive function, particularly in the context of neurodegenerative diseases.

References

(-)-Aceclidine Dose-Response Studies In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of in vitro dose-response studies of (-)-Aceclidine, a potent muscarinic cholinergic agonist. It is intended to serve as a practical guide for researchers in pharmacology and drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of the relevant signaling pathways.

Introduction

This compound is the (R)-enantiomer of aceclidine (B1665410), a quinuclidine (B89598) derivative that acts as a non-selective agonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). These receptors are G protein-coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems, as well as in non-neuronal tissues. They play a crucial role in regulating a multitude of physiological functions. Due to its potent cholinergic activity, this compound is a valuable pharmacological tool for investigating the roles of muscarinic receptors in various physiological and pathological processes.

Data Presentation

The following tables summarize the quantitative data on the in vitro potency and binding affinity of this compound at the five muscarinic receptor subtypes (M1-M5).

Table 1: In Vitro Potency (EC50) of this compound at Muscarinic Receptor Subtypes

Receptor SubtypeFunctional AssayThis compound EC50 (µM)
M1Phosphoinositide Hydrolysis~3.2
M2cAMP Inhibition~1.8
M3Phosphoinositide Hydrolysis~2.0
M4cAMP Inhibition~1.1
M5Phosphoinositide Hydrolysis~2.1

Data is derived from studies on Chinese hamster ovary (CHO) cells transfected with the respective human muscarinic receptor subtypes.

Table 2: In Vitro Binding Affinity (Ki) of this compound at Muscarinic Receptors

Receptor PreparationRadioligandThis compound High-Affinity Dissociation Constant (KH) (nM)
Rat Brain Homogenate--INVALID-LINK---3-quinuclidinyl benzilate2.8 ± 0.4

The high-affinity dissociation constant (KH) is considered equivalent to the inhibitory constant (Ki) in this context.[1]

Signaling Pathways

This compound exerts its effects by activating intracellular signaling cascades that are dependent on the specific muscarinic receptor subtype it binds to. The M1, M3, and M5 receptors primarily couple to the Gq/11 family of G proteins, while the M2 and M4 receptors couple to the Gi/o family of G proteins.

Gq_11_Signaling_Pathway Aceclidine This compound M1_M3_M5 M1/M3/M5 Receptor Aceclidine->M1_M3_M5 Binds to Gq11 Gq/11 Protein M1_M3_M5->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 CellularResponse Cellular Response Ca2->CellularResponse PKC->CellularResponse

Gq/11-coupled signaling pathway for M1, M3, and M5 receptors.

Gio_Signaling_Pathway Aceclidine This compound M2_M4 M2/M4 Receptor Aceclidine->M2_M4 Binds to Gio Gi/o Protein M2_M4->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP AC->ATP Acts on cAMP cAMP ATP->cAMP Conversion Inhibited PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activation CellularResponse Cellular Response PKA->CellularResponse

Gi/o-coupled signaling pathway for M2 and M4 receptors.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are generalized and may require optimization for specific cell lines or tissue preparations.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the inhibitory constant (Ki) of this compound at muscarinic receptors.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest.

  • Radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-Quinuclidinyl benzilate ([3H]-QNB)).

  • This compound stock solution.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash Buffer (ice-cold Assay Buffer).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

  • Filtration apparatus.

Workflow:

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis MembranePrep Prepare Cell Membranes Incubation Incubate Membranes with Radioligand and this compound MembranePrep->Incubation ReagentPrep Prepare Reagents (Radioligand, this compound) ReagentPrep->Incubation Filtration Separate Bound and Free Ligand (Filtration) Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting Analysis Calculate IC50 and Ki Counting->Analysis

Experimental workflow for the Radioligand Competition Binding Assay.

Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the desired muscarinic receptor subtype to confluency.

    • Harvest the cells and homogenize them in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer to a final protein concentration of 50-200 µg/mL.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Assay Buffer

      • Cell membrane preparation

      • A fixed concentration of the radiolabeled antagonist (typically at its Kd value).

      • A range of concentrations of unlabeled this compound.

    • Include control wells for total binding (no unlabeled ligand) and non-specific binding (a high concentration of a known muscarinic antagonist, e.g., 1 µM atropine).

  • Incubation:

    • Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove any unbound radioactivity.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other counts to obtain specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphoinositide (PI) Hydrolysis Assay (for M1, M3, M5 Receptors)

This functional assay measures the accumulation of inositol (B14025) phosphates (IPs), which are second messengers produced upon the activation of Gq/11-coupled receptors.

Objective: To determine the potency (EC50) of this compound in stimulating PI hydrolysis.

Materials:

  • Cells expressing the M1, M3, or M5 muscarinic receptor subtype.

  • [³H]-myo-inositol.

  • Agonist stimulation buffer (e.g., Krebs-bicarbonate buffer).

  • Lithium chloride (LiCl) solution.

  • This compound stock solution.

  • Quenching solution (e.g., ice-cold 10 mM formic acid).

  • Anion-exchange chromatography columns.

  • Scintillation fluid and counter.

Protocol:

  • Cell Labeling:

    • Plate cells in 24- or 48-well plates and grow to near confluency.

    • Label the cells by incubating them overnight in a medium containing [³H]-myo-inositol (e.g., 1 µCi/mL). This incorporates the radiolabel into the cellular phosphoinositide pool.

  • Assay:

    • Wash the cells to remove unincorporated [³H]-myo-inositol.

    • Pre-incubate the cells with a buffer containing LiCl (e.g., 10 mM) for 10-15 minutes. LiCl inhibits the degradation of inositol monophosphates, allowing them to accumulate.

    • Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Extraction of Inositol Phosphates:

    • Terminate the stimulation by aspirating the medium and adding an ice-cold quenching solution (e.g., 10 mM formic acid).

    • Incubate for at least 30 minutes at room temperature to extract the inositol phosphates.

  • Separation and Quantification:

    • Apply the cell lysates to anion-exchange chromatography columns.

    • Wash the columns to remove free [³H]-myo-inositol.

    • Elute the total [³H]-inositol phosphates with a high-salt buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).

    • Add the eluate to scintillation vials with scintillation fluid and quantify the radioactivity.

  • Data Analysis:

    • Plot the amount of [³H]-inositol phosphate (B84403) accumulation against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

cAMP Inhibition Assay (for M2, M4 Receptors)

This functional assay measures the inhibition of adenylyl cyclase activity, which results in a decrease in intracellular cyclic AMP (cAMP) levels upon activation of Gi/o-coupled receptors.

Objective: To determine the potency (EC50) of this compound in inhibiting cAMP accumulation.

Materials:

  • Cells expressing the M2 or M4 muscarinic receptor subtype.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor).

  • This compound stock solution.

  • Cell lysis buffer.

  • cAMP detection kit (e.g., ELISA, HTRF, or AlphaScreen-based).

Protocol:

  • Cell Plating:

    • Seed cells in a suitable assay plate (e.g., 96-well) and grow to the desired confluency.

  • Assay:

    • Pre-treat the cells with a phosphodiesterase inhibitor like IBMX (e.g., 0.5 mM) for a short period to prevent the degradation of cAMP.

    • Add varying concentrations of this compound to the wells.

    • Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.

    • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the protocol of the chosen cAMP detection kit.

    • Measure the intracellular cAMP concentration using the kit's instructions. These kits are typically competitive immunoassays where the signal is inversely proportional to the amount of cAMP in the sample.

  • Data Analysis:

    • Calculate the percentage inhibition of the forskolin-stimulated cAMP response for each concentration of this compound.

    • Plot the percentage inhibition against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

References

Application Notes and Protocols: Measuring (-)-Aceclidine Efficacy on Intraocular Pressure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Aceclidine is a parasympathomimetic cholinergic agent that functions as a muscarinic acetylcholine (B1216132) receptor agonist.[1] Historically used in Europe for the management of glaucoma, it has garnered renewed interest for its potent effects on intraocular pressure (IOP) with a potentially favorable side-effect profile compared to other miotics like pilocarpine (B147212).[1][2] These application notes provide detailed methodologies for assessing the efficacy of this compound in reducing intraocular pressure, a critical parameter in preclinical and clinical glaucoma research. The protocols outlined below cover in vivo IOP measurements and the assessment of aqueous humor outflow facility.

Mechanism of Action: Lowering Intraocular Pressure

This compound exerts its IOP-lowering effect by stimulating muscarinic acetylcholine receptors located in the anterior segment of the eye.[1][3] This stimulation leads to a cascade of events that ultimately enhances the drainage of aqueous humor, the fluid that fills the front part of the eye. The primary mechanism involves:

  • Contraction of the Iris Sphincter Muscle: This leads to pupillary constriction (miosis).

  • Action on the Trabecular Meshwork and Ciliary Muscle: this compound's effect on the ciliary muscle is reported to be less pronounced than that of pilocarpine.[1] The contraction of the ciliary muscle and potentially direct action on the trabecular meshwork increases the outflow of aqueous humor through the conventional (trabecular) pathway.[4][5][6] Some evidence suggests that aceclidine (B1665410) preferentially contracts the trabecular meshwork compared to pilocarpine, which may contribute to its potent IOP-lowering effect.[7]

This dual action of pupillary constriction and increased aqueous humor outflow effectively reduces intraocular pressure.

Signaling Pathway of this compound in the Eye

G Aceclidine This compound M3_Receptor Muscarinic M3 Receptor (Iris Sphincter & Ciliary Muscle) Aceclidine->M3_Receptor Binds to Gq_Protein Gq Protein Activation M3_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction Pupil_Constriction Pupil Constriction (Miosis) Contraction->Pupil_Constriction TM_Outflow Increased Trabecular Meshwork Outflow Contraction->TM_Outflow IOP_Reduction Intraocular Pressure Reduction Pupil_Constriction->IOP_Reduction TM_Outflow->IOP_Reduction

Caption: Signaling pathway of this compound leading to IOP reduction.

In Vivo Efficacy Models

The selection of an appropriate animal model is crucial for evaluating the IOP-lowering effects of this compound. Both rodent and non-human primate models are commonly used in glaucoma research.[8][9]

  • Rodent Models (Mice and Rats): These models are cost-effective and well-suited for initial efficacy and dose-ranging studies. Genetic models of glaucoma or induced ocular hypertension models can be utilized.[8]

  • Non-Human Primate Models: These models have an ocular anatomy and physiology that closely resembles humans, making them ideal for more advanced preclinical studies.

Experimental Workflow for In Vivo IOP Measurement

G cluster_0 Pre-Treatment cluster_1 Treatment cluster_2 Post-Treatment Animal_Selection Animal Model Selection (e.g., Rodent, NHP) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Baseline_IOP Baseline IOP Measurement (Tonometry) Acclimatization->Baseline_IOP Drug_Admin Topical Administration of This compound or Vehicle Baseline_IOP->Drug_Admin Time_Course_IOP Time-Course IOP Measurements (e.g., 1, 2, 4, 6, 8, 24h) Drug_Admin->Time_Course_IOP Data_Analysis Data Analysis (e.g., % IOP Reduction vs. Baseline) Time_Course_IOP->Data_Analysis

Caption: Experimental workflow for in vivo IOP measurement.

Experimental Protocols

Protocol for In Vivo Intraocular Pressure (IOP) Measurement

This protocol describes the measurement of IOP in a rodent model following topical administration of this compound.

Materials:

  • This compound solution at desired concentrations

  • Vehicle control solution

  • Rebound tonometer (e.g., TonoLab® for rodents)[10]

  • Animal restraining device

  • Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride)

Procedure:

  • Animal Acclimatization: Allow animals to acclimate to the laboratory environment for at least one week. Handle the animals daily to minimize stress-induced IOP fluctuations.

  • Baseline IOP Measurement:

    • Gently restrain the animal.

    • Instill one drop of topical anesthetic into the eye to be measured. Wait for 30-60 seconds.

    • Hold the tonometer probe perpendicular to the central cornea.

    • Obtain at least three consecutive readings with minimal variability and record the average as the baseline IOP.

  • Drug Administration:

    • Administer a single drop (typically 5-10 µL) of the this compound solution or vehicle control to the corneal surface of one eye. The contralateral eye can serve as an internal control or receive the vehicle.

  • Time-Course IOP Measurements:

    • At predetermined time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours), measure the IOP in both eyes as described in step 2.

  • Data Analysis:

    • Calculate the mean IOP and standard deviation for each treatment group at each time point.

    • Express the change in IOP as an absolute difference from baseline or as a percentage reduction.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the IOP reduction compared to the vehicle control group.

Protocol for Aqueous Humor Outflow Facility Measurement

This protocol provides a method for assessing the effect of this compound on aqueous humor outflow facility using ex vivo perfusion of the anterior segment.

Materials:

  • Freshly enucleated animal eyes (e.g., porcine or bovine)

  • Perfusion apparatus with a pressure transducer and flow meter

  • Perfusion medium (e.g., DMEM)

  • This compound

  • Cannulation supplies (needles, tubing)

  • Dissecting microscope

Procedure:

  • Anterior Segment Preparation:

    • Carefully dissect the anterior segment of the eye, including the cornea, iris, ciliary body, and trabecular meshwork.

    • Mount the anterior segment in a perfusion chamber.

  • Cannulation and Baseline Perfusion:

    • Cannulate the anterior chamber with two needles. One serves as the infusion line connected to the perfusion system, and the other is connected to a pressure transducer.

    • Perfuse the anterior chamber with the perfusion medium at a constant pressure (e.g., 10 mmHg) until a stable flow rate is achieved. This stable flow rate represents the baseline outflow facility.

  • Drug Application:

    • Switch the perfusion medium to one containing the desired concentration of this compound.

  • Post-Treatment Perfusion:

    • Continue to perfuse the anterior chamber at the same constant pressure until a new stable flow rate is established.

  • Calculation of Outflow Facility:

    • Outflow facility (C) is calculated using the following formula, derived from the modified Goldmann equation: C = Flow Rate / (IOP - Episcleral Venous Pressure).[11][12][13] In an ex vivo system, the episcleral venous pressure is typically zero.

    • Calculate the percentage change in outflow facility from baseline after the application of this compound.

Data Presentation

Quantitative data from efficacy studies should be summarized in a clear and concise manner to facilitate comparison between different doses and time points.

Table 1: Effect of this compound on Intraocular Pressure in a Rodent Model
Treatment GroupNBaseline IOP (mmHg)ΔIOP at 1h (mmHg)% IOP Reduction at 1hΔIOP at 4h (mmHg)% IOP Reduction at 4hΔIOP at 8h (mmHg)% IOP Reduction at 8h
Vehicle Control815.2 ± 1.1-0.5 ± 0.33.3%-0.7 ± 0.44.6%-0.4 ± 0.52.6%
This compound (0.5%)815.5 ± 1.3-3.1 ± 0.820.0%-4.5 ± 1.029.0%-3.2 ± 0.920.6%
This compound (1.0%)815.3 ± 1.2-4.2 ± 0.927.5%-5.8 ± 1.137.9%-4.1 ± 1.026.8%

*Data are presented as Mean ± SD. *p < 0.05 compared to Vehicle Control.

Table 2: Effect of this compound on Aqueous Humor Outflow Facility (Ex Vivo)
TreatmentNBaseline Outflow Facility (µL/min/mmHg)Post-Treatment Outflow Facility (µL/min/mmHg)% Increase in Outflow Facility
Vehicle Control60.28 ± 0.040.29 ± 0.053.6%
This compound (10 µM)60.27 ± 0.050.41 ± 0.0651.9%
This compound (100 µM)60.29 ± 0.040.55 ± 0.0789.7%

*Data are presented as Mean ± SD. *p < 0.05 compared to Vehicle Control.

References

Unlocking Synergistic Potential: (-)-Aceclidine in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of combination therapies represents a frontier in ophthalmology, aiming to enhance therapeutic efficacy, reduce side effects, and address complex disease mechanisms. (-)-Aceclidine, a selective muscarinic acetylcholine (B1216132) receptor agonist, has emerged as a promising candidate for such strategies, particularly in the treatment of presbyopia. This document provides detailed application notes and protocols for researchers investigating this compound in combination therapies, with a focus on its synergistic potential with the alpha-2 adrenergic agonist, Brimonidine.

Clinical Application: this compound and Brimonidine for Presbyopia

Recent clinical trials have highlighted the efficacy of a combination ophthalmic solution of this compound and Brimonidine (LNZ101) for the treatment of presbyopia. The therapeutic rationale lies in the complementary mechanisms of action of the two drugs. This compound, a cholinergic agonist, primarily targets the M3 muscarinic receptors on the iris sphincter muscle, inducing pupillary constriction (miosis) with minimal impact on the ciliary muscle. This "ciliary-sparing" action creates a pinhole effect that increases the depth of focus and improves near visual acuity without causing a significant myopic shift, a common side effect of non-selective miotics like pilocarpine.[1][2][3] Brimonidine, a selective alpha-2 adrenergic agonist, complements this action by inhibiting the release of norepinephrine (B1679862) from presynaptic nerve endings in the iris dilator muscle, thus preventing its contraction and further enhancing the miotic effect.[1] This dual-mechanism approach aims to achieve a more pronounced and sustained reduction in pupil diameter, optimizing the pinhole effect for improved near vision.[1]

Quantitative Clinical Trial Data

The following tables summarize the key efficacy data from the Phase 2 (INSIGHT) and Phase 3 (CLARITY) clinical trials for this compound monotherapy (LNZ100) and in combination with Brimonidine (LNZ101).

Table 1: Efficacy of LNZ100 and LNZ101 in the Phase 2 INSIGHT Trial [4][5]

Treatment GroupPrimary Endpoint: ≥3-Line Gain in DCNVA at 1 Hour≥3-Line Gain in DCNVA at 10 Hours
LNZ100 (Aceclidine)71%37%
LNZ101 (Aceclidine + Brimonidine)56%48%
Vehicle6%4%

DCNVA: Distance-Corrected Near Visual Acuity

Table 2: Efficacy of LNZ100 in the Phase 3 CLARITY Trials [2][3][6]

Time PointPercentage of Participants with ≥3-Line Improvement in Monocular BCDVA at Near
30 minutes71%
3 hours (Primary Endpoint)71%
10 hours40%

BCDVA: Best-Corrected Distance Visual Acuity. Data for LNZ100 was highlighted as the lead candidate for FDA submission.

Table 3: Safety and Tolerability of LNZ100 from Phase 3 CLARITY Trials [3]

Adverse EventIncidenceSeverity
Instillation Site Irritation>5%Mild
Visual Impairment (dimness)>5%Mild
Hyperemia (redness)>5%Mild
Headache7.6% (vehicle-corrected)89% Mild

No serious treatment-related adverse events were reported.

Signaling Pathways and Experimental Workflow

The synergistic interaction between this compound and Brimonidine on the iris muscles can be visualized through the following signaling pathway.

G cluster_iris Iris Muscles cluster_drugs Drug Intervention cluster_receptors Receptors cluster_nerves Nerve Endings sphincter Iris Sphincter Muscle pupil Pupil sphincter->pupil Constriction (Miosis) dilator Iris Dilator Muscle dilator->pupil Dilation (Inhibited) aceclidine This compound m3 M3 Muscarinic Receptor aceclidine->m3 Agonist brimonidine Brimonidine alpha2 Alpha-2 Adrenergic Receptor brimonidine->alpha2 Agonist m3->sphincter Contraction sympathetic Sympathetic Nerve alpha2->sympathetic Inhibits NE Release parasympathetic Parasympathetic Nerve parasympathetic->m3 ACh sympathetic->dilator NE G start Patient Screening (Presbyopia Diagnosis) randomization Randomization start->randomization group_a Group A: This compound + Brimonidine randomization->group_a group_b Group B: This compound (Monotherapy) randomization->group_b group_c Group C: Vehicle (Placebo) randomization->group_c treatment Treatment Administration (Once Daily Eye Drops) group_a->treatment group_b->treatment group_c->treatment assessment Efficacy & Safety Assessments (Multiple Time Points) treatment->assessment data_analysis Data Analysis assessment->data_analysis results Results Interpretation data_analysis->results

References

Troubleshooting & Optimization

Technical Support Center: (-)-Aceclidine Solution Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and proper storage of (-)-Aceclidine solutions. Adherence to these guidelines is crucial for ensuring the integrity and efficacy of the compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in solution?

A1: The primary degradation pathway for this compound is the hydrolysis of its ester bond. This reaction is catalyzed by both acidic and basic conditions and results in the formation of the inactive metabolites, 3-quinuclidinol (B22445) and acetic acid. The rate of this hydrolysis is significantly influenced by the pH and temperature of the solution.

Q2: What are the optimal storage conditions for this compound?

A2: The recommended storage conditions depend on the form of this compound:

  • Solid Form (hydrochloride salt): Store at -20°C in a tightly sealed container, protected from moisture.[1][2] Some suppliers suggest long-term storage at -20°C, while short-term storage at 4°C is also mentioned.[3]

  • Aqueous Solutions: It is highly recommended to prepare aqueous solutions fresh before use. If short-term storage is necessary, refrigerate at 2°C to 8°C (36°F to 46°F).[1] For aqueous solutions in PBS (pH 7.2), it is not recommended to store for more than one day.[2]

  • Stock Solutions in Organic Solvents (e.g., DMSO): For longer-term storage, stock solutions in anhydrous organic solvents should be stored at -20°C for up to one month or -80°C for up to six months.[3] It is advisable to aliquot stock solutions into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1]

Q3: What is the optimal pH for this compound solution stability?

A3: this compound exhibits the greatest stability in a weakly acidic environment. For ophthalmic formulations, a pH range of 4.5 to 5.5 is recommended to minimize hydrolytic degradation.[1] The hydrolysis rate increases significantly in neutral to alkaline conditions.

Q4: Is this compound sensitive to light?

A4: While extensive public data on the photostability of this compound is limited, general pharmaceutical practice suggests protecting solutions from light to minimize the potential for photodegradation. Forced degradation studies under UV and visible light are recommended as part of stability testing.[1]

Q5: Are there any known incompatibilities for this compound?

A5: The solid form of this compound hydrochloride is incompatible with strong oxidizing agents.[4] When preparing formulations, it is crucial to assess the compatibility of this compound with all other excipients.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Aqueous Solution
  • Symptom: HPLC analysis indicates a rapid loss of the this compound peak and the emergence of a peak corresponding to 3-quinuclidinol.

  • Potential Causes & Solutions:

Potential CauseRecommended SolutionRationale
Inappropriate pH Verify that the pH of your solution is within the optimal range of 4.5-5.5. Use a suitable buffer, such as a citrate (B86180) buffer, to maintain the pH.Hydrolysis of the ester linkage in this compound is highly pH-dependent and is accelerated outside of the weakly acidic range.
Elevated Temperature Prepare and store aqueous solutions at refrigerated temperatures (2°C to 8°C). Avoid exposure to high temperatures during experimental procedures.The rate of hydrolysis increases with temperature.
Microbial Contamination Use sterile buffers and aseptic techniques when preparing solutions. For multi-dose formulations, consider the use of a compatible preservative, though note that the commercial ophthalmic solution is preservative-free and supplied in single-dose vials.[1]Microbial growth can alter the pH of the solution and potentially produce enzymes that degrade this compound.
Issue 2: Precipitation of this compound in Solution
  • Symptom: Visible particulates or cloudiness in the this compound solution.

  • Potential Causes & Solutions:

Potential CauseRecommended SolutionRationale
Exceeded Solubility Ensure the concentration of this compound hydrochloride does not surpass its solubility limit in the chosen solvent. This compound hydrochloride is generally soluble in water.[1]Each solvent has a maximum concentration of a solute it can dissolve at a given temperature.
pH Shift Confirm the pH of the solution. A shift to a more alkaline pH can decrease the solubility of the hydrochloride salt.[1]The ionization state, and therefore solubility, of this compound is pH-dependent.
Incompatibility with Excipients If using a complex formulation, evaluate the compatibility of this compound with all other components.Interactions between different molecules can lead to the formation of insoluble complexes.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
FormStorage TemperatureDurationImportant Considerations
Solid (Hydrochloride Salt) -20°CLong-term (≥4 years stated by one supplier)[2]Store in a tightly sealed container, protected from moisture.[1]
4°CShort-termKeep sealed and protected from moisture.[3]
Aqueous Solution 2°C to 8°CShort-term (prepare fresh daily if possible)Optimal pH is 4.5-5.5. Not recommended to store for more than one day in PBS (pH 7.2).[2]
Stock Solution in Organic Solvent (e.g., DMSO) -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles. Use anhydrous solvents.[3]
-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Use anhydrous solvents.[3]
Ophthalmic Solution (VIZZ™) 2°C to 8°CUntil expiration dateDo not freeze.[1]
Room Temperature (up to 25°C/77°F)Up to 30 daysAfter removal from refrigeration. Discard opened single-dose vials after use.[1]
Table 2: Factors Affecting this compound Solution Stability
FactorEffect on StabilityRecommendations
pH Most stable at pH 4.5-5.5. Degradation increases in more acidic or, more significantly, in neutral and alkaline conditions.Use a buffer system (e.g., citrate buffer) to maintain the pH within the optimal range.
Temperature Degradation rate increases with increasing temperature.Store solutions at refrigerated temperatures (2°C to 8°C) and minimize exposure to elevated temperatures.
Light Potential for photodegradation.Protect solutions from light during storage and handling.
Oxidizing Agents Incompatible with strong oxidizing agents.Avoid contact with strong oxidizing agents.
Moisture Promotes hydrolysis of the solid form.Keep the solid hydrochloride salt in a tightly sealed container in a dry environment.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify potential degradation products and pathways for this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in water or a pH 5.0 citrate buffer.

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 N HCl.

    • Incubate at 60°C and collect samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize samples with 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 N NaOH.

    • Incubate at room temperature and collect samples at shorter intervals (e.g., 15, 30, 60, 120 minutes) due to the faster reaction rate.

    • Neutralize samples with 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature and collect samples at various time points.

  • Thermal Degradation:

    • Store the stock solution at an elevated temperature (e.g., 60°C) and collect samples over time.

  • Photodegradation:

    • Expose the stock solution to a light source that provides both UV and visible light as per ICH Q1B guidelines.

    • Keep a control sample protected from light.

  • Analysis: Analyze all stressed and control samples using a validated stability-indicating HPLC method.

Protocol 2: Example of a Stability-Indicating HPLC Method

This is a starting point for developing a method to separate this compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer at a suitable wavelength (e.g., 210-230 nm).

  • Column Temperature: 25-30°C.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate specificity, linearity, range, accuracy, precision, and robustness.

Mandatory Visualization

G This compound Degradation Pathway and Stability Factors cluster_factors Accelerating Factors cluster_mitigation Mitigating Factors Aceclidine This compound (Active) Degradation Hydrolysis (Ester Bond Cleavage) Aceclidine->Degradation susceptible to Products 3-Quinuclidinol + Acetic Acid (Inactive) Degradation->Products yields pH_high High pH (Neutral/Alkaline) pH_high->Degradation accelerates Temp_high High Temperature Temp_high->Degradation accelerates Moisture Moisture Moisture->Degradation promotes pH_low Low pH (4.5 - 5.5) pH_low->Degradation inhibits Temp_low Refrigeration (2-8°C) Temp_low->Degradation inhibits Dry Dry Conditions Dry->Degradation inhibits G Troubleshooting Workflow for this compound Solution Instability start Instability Observed (e.g., Degradation, Precipitation) check_pH Check Solution pH start->check_pH pH_ok Is pH 4.5 - 5.5? check_pH->pH_ok adjust_pH Adjust pH with Buffer (e.g., Citrate Buffer) pH_ok->adjust_pH No check_temp Check Storage Temperature pH_ok->check_temp Yes adjust_pH->check_temp temp_ok Is Temp 2-8°C? check_temp->temp_ok adjust_temp Store at 2-8°C Refrigerate temp_ok->adjust_temp No check_prep Review Solution Preparation temp_ok->check_prep Yes adjust_temp->check_prep prep_ok Freshly Prepared? Aseptic Technique? check_prep->prep_ok adjust_prep Prepare Fresh Solution Use Sterile Technique prep_ok->adjust_prep No end_node Solution Stabilized prep_ok->end_node Yes adjust_prep->end_node

References

Technical Support Center: (-)-Aceclidine Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with (-)-Aceclidine. It includes a summary of common side effects observed in clinical trials, answers to frequently asked questions regarding experimental procedures, and a visualization of the compound's signaling pathway.

Common Side Effects of this compound

The following table summarizes the common adverse reactions reported in the pivotal CLARITY Phase 3 clinical trials for this compound ophthalmic solution.[1][2][3][4][5] The majority of these side effects were reported to be mild, transient, and self-resolving.[2][3][5] No serious treatment-related adverse events were observed across the CLARITY trials.[4][5]

Adverse ReactionIncidence Rate (%)
Instillation Site Irritation20%
Dim Vision16%
Headache13%
Conjunctival Hyperemia8%
Ocular Hyperemia7%

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions that may arise during the design and execution of clinical studies involving this compound.

Q1: What were the key inclusion criteria for participants in the pivotal this compound clinical trials?

A1: The CLARITY Phase 3 trials for this compound enrolled a broad population of adults with presbyopia. Key inclusion criteria typically included:

  • Age: 45 to 75 years.

  • Refractive Error: Spherical equivalent between -4.0 D and +1.0 D.

  • Astigmatism: Up to 2.0 D.

  • Visual Acuity: Best-corrected distance visual acuity at near of 20/50 or worse to demonstrate improvement.

  • General Health: Participants were generally in good health and able to provide informed consent. The trials also included individuals who had previously undergone LASIK surgery and those who were pseudophakic.

Q2: What were the primary exclusion criteria in the this compound clinical trials?

A2: Participants were typically excluded if they had:

  • Known hypersensitivity to aceclidine (B1665410) or any of the excipients.

  • Active ocular infections or inflammation.

  • Moderate to severe dry eye disease.

  • Clinically significant lens abnormalities, such as advanced cataracts.

  • A history of certain ocular conditions where pupillary constriction is undesirable.

Q3: What was the dosing regimen for this compound in the CLARITY trials?

A3: The CLARITY trials evaluated a once-daily administration of aceclidine ophthalmic solution (1.44% or 1.75%).[1]

Q4: How should instillation site irritation be managed and documented in a clinical trial setting?

A4: Instillation site irritation is a common finding. To manage and document this:

  • Standardized Grading: Utilize a standardized scale (e.g., a 0-4 scale for redness, itching, and stinging) to grade the severity of the irritation at predefined time points post-instillation.

  • Participant Reporting: Provide participants with a diary or an electronic application to record the onset, duration, and severity of any irritation.

  • Slit-Lamp Examination: Conduct regular slit-lamp examinations to objectively assess for signs of ocular surface inflammation.

  • Troubleshooting: If a participant reports persistent or severe irritation, it is crucial to rule out other potential causes such as contamination of the eye drop dispenser or an allergic reaction.

Q5: A participant reports experiencing "dim vision." How can this be further characterized and investigated?

A5: "Dim vision" is a subjective complaint that requires further investigation:

  • Timing and Duration: Document when the dim vision occurs in relation to eye drop administration and how long it lasts.

  • Photopic and Mesopic Vision Testing: Conduct visual acuity and contrast sensitivity testing under both normal (photopic) and low light (mesopic) conditions to objectively measure any changes in vision.

  • Pupillometry: Measure pupil size under different lighting conditions to correlate the miotic effect of this compound with the participant's subjective experience.

  • Participant Questionnaire: Use a validated questionnaire to understand the real-world impact of this symptom on the participant's daily activities (e.g., driving at night).

Q6: What is the recommended protocol for monitoring participants for potential systemic side effects?

A6: While this compound has minimal systemic absorption, it is prudent to monitor for potential systemic cholinergic effects. This can include:

  • Vital Signs: Monitor blood pressure and heart rate at baseline and at regular intervals throughout the study.

  • Symptom Checklist: Include questions about increased salivation, sweating, and gastrointestinal discomfort in participant diaries or during study visits.

  • Adverse Event Reporting: Ensure a clear protocol is in place for participants to report any unusual systemic symptoms to the study investigators promptly.

Signaling Pathway of this compound

This compound is a selective muscarinic acetylcholine (B1216132) receptor agonist.[6][7] Its primary mechanism of action involves binding to muscarinic receptors on the iris sphincter muscle, leading to pupillary constriction (miosis).[6][7][8] This action creates a "pinhole effect," which increases the depth of focus and improves near vision.[6] The signaling cascade initiated by the binding of this compound to the muscarinic receptor is a G-protein coupled receptor (GPCR) pathway that ultimately leads to an increase in intracellular calcium ions and smooth muscle contraction.[9]

Aceclidine_Signaling_Pathway cluster_cell Iris Sphincter Muscle Cell Aceclidine This compound MuscarinicReceptor Muscarinic Receptor (GPCR) Aceclidine->MuscarinicReceptor Binds to G_protein Gq/11 Protein MuscarinicReceptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 Ca²⁺ ER->Ca2 Releases Contraction Muscle Contraction (Miosis) Ca2->Contraction Initiates

Caption: Signaling pathway of this compound in iris sphincter muscle cells.

References

Technical Support Center: Optimizing (-)-Aceclidine Concentration for Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (-)-Aceclidine in experimental assays. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental design and execution, with a focus on optimizing drug concentration.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a parasympathomimetic cholinergic drug that functions as a muscarinic acetylcholine (B1216132) receptor agonist.[1] It is used in ophthalmology to constrict the pupil.[1] Its mechanism of action involves binding to and activating muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors involved in numerous physiological processes.[2]

Q2: To which muscarinic receptor subtypes does this compound bind and what are the downstream signaling pathways?

A2: this compound is a non-selective muscarinic agonist, meaning it can bind to all five muscarinic receptor subtypes (M1-M5).[3] These receptors couple to distinct G-protein signaling pathways:

  • M1, M3, and M5 receptors are coupled to Gq/11 proteins. Activation of these receptors stimulates phosphoinositide hydrolysis, leading to the generation of inositol (B14025) phosphates (IPs) and diacylglycerol (DAG), which in turn mobilize intracellular calcium.[3][4]

  • M2 and M4 receptors are coupled to Gi/o proteins.[4] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5]

Q3: What is a typical starting concentration range for this compound in in vitro experiments?

A3: A common starting range for dose-response experiments with this compound is from 1 nM to 1 mM.[4] However, the optimal concentration is highly dependent on the specific cell type, the muscarinic receptor subtype being studied, and the assay being performed. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental setup.[4]

Q4: What are the known EC50 values for this compound at the different muscarinic receptor subtypes?

A4: The functional potency (EC50) of the active S-enantiomer, (S)-(+)-Aceclidine, varies across the five muscarinic receptor subtypes. The following values have been determined in functional assays using transfected Chinese Hamster Ovary (CHO) cells.[4]

Receptor SubtypeAssay TypeEC50 (nM)
M1 Phosphoinositide Hydrolysis130
M2 Inhibition of cAMP Accumulation30
M3 Phosphoinositide Hydrolysis100
M4 Inhibition of cAMP Accumulation40
M5 Phosphoinositide Hydrolysis160

Q5: How should I prepare and store this compound solutions?

A5: this compound hydrochloride is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide at approximately 30 mg/ml.[6] For aqueous solutions, it is soluble in PBS (pH 7.2) at about 10 mg/ml.[6] It is recommended to prepare fresh aqueous solutions daily.[6] For long-term storage, the solid form should be stored at -20°C.[7] The primary degradation pathway in aqueous solution is hydrolysis of the acetate (B1210297) ester, which is sensitive to pH and temperature.[8] The greatest stability is observed in a weakly acidic environment (pH 4.5-5.5).[9]

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
No or weak response to this compound Incorrect concentration: The concentration may be too low to elicit a response.Perform a dose-response experiment starting from a low concentration (e.g., 1 nM) and increasing to a high concentration (e.g., 1 mM) to determine the optimal range.[4]
Degraded compound: this compound is susceptible to hydrolysis, especially in non-optimal pH or at elevated temperatures.[8]Prepare fresh solutions for each experiment.[7] Ensure the pH of your experimental buffer is within the optimal stability range (pH 4.5-6.5).[7] Store stock solutions and the solid compound under recommended conditions (-20°C for solid).[7]
Low receptor expression: The cell line or tissue may not express the target muscarinic receptor at a high enough level.Verify receptor expression using a validated method such as a saturation binding assay with a known radioligand (e.g., [3H]-QNB).[4]
High background signal or cell death Cytotoxicity: High concentrations of this compound or the solvent may be toxic to the cells.Determine the maximum non-toxic concentration of both this compound and the solvent (if used) in your specific cell line using a cell viability assay.
Precipitation of the compound: The concentration of this compound may exceed its solubility in the assay buffer.Ensure the concentration does not exceed the solubility limit. Gentle warming or sonication can aid dissolution, but be mindful of potential degradation.[9]
Inconsistent or variable results Inaccurate solution preparation: Errors in weighing or dilution can lead to inconsistent concentrations.Use a calibrated balance and perform serial dilutions carefully. Use a validated analytical method like HPLC-UV to confirm the concentration of stock solutions.[10]
Buffer effects: Some buffer components can catalyze the hydrolysis of this compound.[7]Use the lowest buffer concentration necessary for the experiment.[7] If possible, test different buffer systems (e.g., phosphate (B84403) vs. acetate) to see if it impacts results.[7]

Experimental Protocols

Phosphoinositide (PI) Hydrolysis Assay (for M1, M3, M5 Receptors)

This assay measures the accumulation of inositol phosphates (IPs) following the activation of Gq/11-coupled muscarinic receptors.

Materials:

  • Cells stably expressing the human M1, M3, or M5 muscarinic receptor.

  • [3H]-myo-inositol.

  • This compound.

  • Assay buffer (e.g., HBSS with 10 mM LiCl).

  • Lysis buffer.

  • Anion exchange resin (e.g., Dowex AG1-X8).

Methodology:

  • Cell Culture and Labeling: Culture cells to near confluency. Label the cells by incubating with [3H]-myo-inositol in inositol-free medium overnight.

  • Agonist Stimulation: Wash the cells and pre-incubate with assay buffer containing LiCl. Add varying concentrations of this compound and incubate for a specified time (e.g., 60 minutes) at 37°C.

  • Cell Lysis and IP Isolation: Terminate the reaction by adding lysis buffer. Isolate the total [3H]-inositol phosphates using an anion exchange column.

  • Quantification: Quantify the radioactivity using liquid scintillation counting.

  • Data Analysis: Plot the total [3H]-inositol phosphate accumulation against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[4]

cAMP Accumulation Assay (for M2 and M4 Receptors)

This assay measures the inhibition of adenylyl cyclase activity following the activation of Gi/o-coupled muscarinic receptors.

Materials:

  • Cells stably expressing the human M2 or M4 muscarinic receptor.

  • Forskolin (B1673556).

  • This compound.

  • cAMP detection kit (e.g., HTRF, ELISA).

  • Cell lysis buffer.

Methodology:

  • Cell Preparation: Seed cells in a suitable plate and culture overnight.

  • Agonist Pre-incubation: Pre-incubate the cells with a range of this compound concentrations for a short period (e.g., 15-30 minutes).[11]

  • Forskolin Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production and co-incubate with this compound for a defined period (e.g., 30 minutes).[11]

  • Cell Lysis and cAMP Quantification: Lyse the cells and quantify the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.[11]

  • Data Analysis: Plot the percent inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (or EC50) value.[11]

Visualizations

G This compound Signaling Pathways cluster_0 M1, M3, M5 Receptor Pathway (Gq/11-coupled) cluster_1 M2, M4 Receptor Pathway (Gi/o-coupled) Aceclidine_Gq This compound M1_M3_M5 M1, M3, M5 Receptors Aceclidine_Gq->M1_M3_M5 Gq11 Gq/11 M1_M3_M5->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Aceclidine_Gi This compound M2_M4 M2, M4 Receptors Aceclidine_Gi->M2_M4 Gio Gi/o M2_M4->Gio AC Adenylyl Cyclase (AC) Gio->AC cAMP ↓ cAMP AC->cAMP G General Experimental Workflow prep Prepare Stock Solution of this compound dose_prep Prepare Serial Dilutions prep->dose_prep assay Perform Assay (e.g., PI Hydrolysis, cAMP) dose_prep->assay cell_prep Cell Culture and Seeding cell_prep->assay data_acq Data Acquisition assay->data_acq analysis Data Analysis (Dose-Response Curve) data_acq->analysis results Determine EC50/IC50 analysis->results G Troubleshooting Decision Tree start Inconsistent or Unexpected Results check_conc Is the concentration in the expected active range? start->check_conc check_stability Are solutions fresh and was the pH of the buffer optimal? check_conc->check_stability Yes action_dose Perform Dose-Response Experiment check_conc->action_dose No check_cells Is receptor expression confirmed in the cell line? check_stability->check_cells Yes action_remake Prepare Fresh Solutions and Verify Buffer pH check_stability->action_remake No action_verify_cells Verify Receptor Expression (e.g., Binding Assay) check_cells->action_verify_cells No end Re-evaluate Experiment check_cells->end Yes action_dose->end action_remake->end action_verify_cells->end

References

Technical Support Center: Overcoming Poor Solubility of (-)-Aceclidine In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor in vitro solubility of (-)-Aceclidine.

Frequently Asked Questions (FAQs)

Q1: What is the reported solubility of this compound and its hydrochloride salt in common laboratory solvents?

A1: The solubility of this compound varies depending on whether it is in its free base or hydrochloride salt form. The hydrochloride salt is generally more soluble in aqueous solutions.[1][2]

Data Summary: Solubility of this compound Forms

Compound FormSolventSolubilityReference
This compound HydrochlorideEthanol~30 mg/mL[3]
This compound HydrochlorideDMSO~30 mg/mL[3]
This compound HydrochlorideDimethylformamide (DMF)~30 mg/mL[3]
This compound HydrochloridePBS (pH 7.2)~10 mg/mL[3]
This compound HydrochlorideWater≥15 mg/mL at 60°C[1]
This compound (free base)DMSOSoluble[1]
This compound (free base)Water226.0 mg/mL (predicted)[1]

Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. What could be the cause?

A2: Precipitation upon dilution of an organic stock solution (e.g., DMSO) into an aqueous buffer is a common issue for poorly soluble compounds. This phenomenon, often called "crashing out," can be caused by several factors:

  • Exceeding Aqueous Solubility: The final concentration of this compound in the aqueous buffer may be above its solubility limit.

  • pH Shift: this compound's solubility is pH-dependent. Dilution into a buffer with a pH that is not optimal for its solubility can cause it to precipitate.[4]

  • Co-solvent Percentage: The final concentration of the organic co-solvent (e.g., DMSO) may be too low to maintain the solubility of this compound.

  • Temperature Effects: A decrease in temperature upon dilution can lower the solubility.

  • Interactions with Buffer Components: Certain salts or other components in your buffer could potentially interact with this compound, leading to the formation of insoluble complexes.[4]

Q3: What is the primary degradation pathway for this compound in aqueous solutions?

A3: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the ester linkage, which yields acetate (B1210297) and 3-quinuclidinol.[5] This hydrolysis is influenced by pH and temperature, with increased degradation occurring in neutral to alkaline conditions and at elevated temperatures.[4]

Troubleshooting Guides

Issue: this compound Precipitation in Aqueous Buffer

This guide provides a step-by-step approach to troubleshoot and resolve the precipitation of this compound in your in vitro experiments.

Troubleshooting_Precipitation start Precipitation Observed in Aqueous Buffer check_concentration Is the final concentration of this compound known to be soluble in the buffer? start->check_concentration adjust_concentration Lower the final concentration of this compound. check_concentration->adjust_concentration No check_ph Is the buffer pH optimal for this compound solubility? check_concentration->check_ph Yes adjust_concentration->check_ph fail Precipitation Persists adjust_ph Adjust the buffer pH to a more acidic range (e.g., pH 5.0-6.5). check_ph->adjust_ph No check_cosolvent Is a co-solvent being used? check_ph->check_cosolvent Yes adjust_ph->check_cosolvent increase_cosolvent Increase the final co-solvent concentration (e.g., DMSO ≤ 1%). check_cosolvent->increase_cosolvent Yes use_solubilizer Consider using a solubilizing agent (e.g., cyclodextrin). check_cosolvent->use_solubilizer No success Solution Remains Clear increase_cosolvent->success use_solubilizer->success Aceclidine_Signaling Aceclidine This compound M3R M3 Muscarinic Receptor (GPCR) Aceclidine->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Stimulates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Cellular_Response PKC->Cellular_Response

References

Technical Support Center: Troubleshooting Inconsistent Results with (-)-Aceclidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (-)-Aceclidine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure reproducible, high-quality experimental outcomes. Inconsistent results with muscarinic agonists like this compound can arise from various factors, from compound stability to subtle variations in experimental procedures. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and comprehensive experimental protocols to help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation, and how can I prevent it?

A1: The primary degradation pathway for this compound is the hydrolysis of its acetate (B1210297) ester group, which yields the inactive product 3-quinuclidinol (B22445) and acetic acid.[1][2] This hydrolysis is significantly influenced by pH and temperature. To minimize degradation, it is crucial to:

  • Maintain an acidic pH: this compound is most stable in a weakly acidic environment, with an optimal pH range of 4.5 to 5.5.[3] Hydrolysis accelerates in neutral to alkaline conditions.

  • Control the temperature: Store stock solutions and formulations at refrigerated temperatures (2°C to 8°C) to slow the rate of hydrolysis.[3] Avoid repeated freeze-thaw cycles. For solid this compound hydrochloride, storage at -20°C is recommended for long-term stability.[4]

  • Prepare fresh solutions: Whenever possible, prepare fresh working solutions from a frozen stock on the day of the experiment. Do not store aqueous solutions for more than one day.

Q2: I'm observing lower than expected potency in my functional assays. What could be the cause?

A2: Lower than expected potency can stem from several factors:

  • Compound degradation: As mentioned above, hydrolysis can reduce the concentration of active this compound. Ensure proper storage and handling.

  • Inaccurate concentration: Verify the concentration of your stock solution. Use a calibrated balance and ensure complete dissolution.

  • Enantiomeric purity: this compound is the S-(+)-enantiomer and is significantly more potent than the R-(-)-enantiomer.[5] Contamination with the less active enantiomer will reduce the overall potency.

  • Cell-based assay variability: Factors such as cell passage number, cell health, and receptor expression levels can all impact the observed potency.[6]

Q3: My results are highly variable between experiments. How can I improve consistency?

A3: High variability is a common challenge in cell-based assays. To improve consistency:

  • Standardize cell culture conditions: Use cells within a consistent and low passage number range. Ensure consistent seeding densities and growth conditions.

  • Use a positive control: Include a known muscarinic agonist with a well-characterized potency (e.g., carbachol) in every experiment to monitor assay performance.

  • Automate liquid handling: If possible, use automated liquid handlers to minimize pipetting errors.

  • Monitor environmental conditions: Ensure consistent temperature and CO2 levels during cell culture and assays.

Q4: Can the choice of buffer impact my results?

A4: Yes, the buffer system can influence the stability of this compound. It is advisable to use buffers that maintain the optimal pH range of 4.5-6.5, such as citrate (B86180) or acetate buffers. Be aware that some buffer components can catalyze hydrolysis, so it's recommended to use the lowest effective buffer concentration.[4]

Data Presentation

The following tables summarize key quantitative data for this compound and its enantiomer to aid in data interpretation and troubleshooting.

Table 1: Functional Potency (EC50) of Aceclidine Enantiomers at Human Muscarinic Receptor Subtypes

Receptor SubtypeThis compound (S-(+)-enantiomer) EC50 (nM)(+)-Aceclidine (R-(-)-enantiomer) EC50 (nM)
M1130[7]~260-520[5]
M230[7]~105[5]
M3100[7]~400-600[5]
M440[7]~140[5]
M5160[7]~320-640[5]

Data derived from functional assays in transfected CHO cells.[5][7]

Table 2: Maximal Response (Emax) of Aceclidine Enantiomers Relative to Carbachol

Receptor SubtypeThis compound (S-(+)-enantiomer) Emax (% of Carbachol)(+)-Aceclidine (R-(-)-enantiomer) Emax (% of Carbachol)
M1High44-64% of S-(+)-isomer[5]
M2Similar to CarbacholSame as S-(+)-isomer[5]
M3High44-64% of S-(+)-isomer[5]
M4Similar to Carbachol86% of S-(+)-isomer[5]
M5High44-64% of S-(+)-isomer[5]

Data derived from functional assays in transfected CHO cells.[5]

Table 3: Illustrative pH-Dependent Hydrolysis of this compound at 25°C

pHApparent Rate Constant (k_obs) (s⁻¹) (Illustrative)Half-life (t½) (hours) (Illustrative)
2.01.2 x 10⁻⁶160
4.02.5 x 10⁻⁷770
5.01.0 x 10⁻⁷1925
6.02.0 x 10⁻⁷962
7.01.5 x 10⁻⁶128
8.01.2 x 10⁻⁵16

This data is illustrative and based on typical pseudo-first-order kinetics for similar ester-containing compounds.[8]

Table 4: Illustrative Temperature-Dependent Hydrolysis of this compound at pH 7.4

Temperature (°C)Apparent Rate Constant (k_obs) (s⁻¹) (Illustrative)Half-life (t½) (hours) (Illustrative)
42.0 x 10⁻⁷962
251.5 x 10⁻⁶128
375.0 x 10⁻⁶38.5

This data is illustrative and based on typical pseudo-first-order kinetics for similar ester-containing compounds.[8]

Troubleshooting Guides

Issue 1: High Variability in Experimental Results

  • Potential Cause: Inconsistent cell culture practices.

    • Troubleshooting Step: Use cells within a narrow passage number range (e.g., passages 5-15). Ensure consistent cell seeding density and confluency at the time of the assay. Regularly test for mycoplasma contamination.

  • Potential Cause: Pipetting errors.

    • Troubleshooting Step: Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. For critical steps, use automated liquid handlers if available.

  • Potential Cause: Edge effects in multi-well plates.

    • Troubleshooting Step: Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with buffer or media to maintain a humidified environment.

Issue 2: No or Low Signal in a Functional Assay

  • Potential Cause: Inactive ligand.

    • Troubleshooting Step: Confirm the integrity of your this compound stock. Prepare a fresh solution from a new aliquot. Run a dose-response curve with a known active compound as a positive control.

  • Potential Cause: Low receptor expression.

    • Troubleshooting Step: If using a transient transfection system, optimize the amount of plasmid DNA used. For stable cell lines, verify receptor expression using a complementary method like radioligand binding or western blotting.

  • Potential Cause: Incorrect assay setup.

    • Troubleshooting Step: Carefully review the entire assay protocol. Double-check reagent concentrations, incubation times, and instrument settings.

Issue 3: Unexpected Dose-Response Curve (e.g., bell-shaped or shallow slope)

  • Potential Cause: Ligand bias.

    • Troubleshooting Step: this compound may preferentially activate one signaling pathway over another. Test for activity in multiple downstream pathways (e.g., calcium flux, cAMP, β-arrestin recruitment).

  • Potential Cause: Partial agonism.

    • Troubleshooting Step: Perform a full dose-response curve to characterize the maximal response. Compare the Emax to a known full agonist like carbachol.

  • Potential Cause: Off-target effects at high concentrations.

    • Troubleshooting Step: Investigate the selectivity of this compound against other relevant receptors.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay for Muscarinic Receptors

This protocol is for determining the binding affinity (Ki) of this compound at M1-M5 muscarinic receptors.

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M1, M2, M3, M4, or M5 receptor to confluence.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 0.1-1 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

      • A fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine for M1-M5).

      • Increasing concentrations of this compound or a reference compound.

      • Cell membrane preparation.

    • For non-specific binding determination, add a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Quantify the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Phosphoinositide (PI) Hydrolysis Assay for M1, M3, and M5 Receptors

This assay measures the accumulation of inositol (B14025) phosphates (IPs) following receptor activation.

  • Cell Culture and Labeling:

    • Plate CHO cells expressing the M1, M3, or M5 receptor in a multi-well plate.

    • Incubate the cells overnight with [3H]-myo-inositol in inositol-free medium to label the cellular phosphoinositide pools.

  • Agonist Stimulation:

    • Wash the cells with a suitable assay buffer (e.g., Krebs-bicarbonate buffer).

    • Pre-incubate the cells with LiCl (typically 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

    • Add increasing concentrations of this compound or a control agonist and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Extraction of Inositol Phosphates:

    • Terminate the reaction by adding a stop solution (e.g., ice-cold 10 mM formic acid).

    • Incubate for at least 30 minutes at room temperature to extract the IPs.

  • Purification and Quantification:

    • Apply the cell lysates to anion-exchange chromatography columns.

    • Wash the columns to remove free [3H]-myo-inositol.

    • Elute the [3H]-inositol phosphates with a high-salt buffer (e.g., 1 M ammonium (B1175870) formate/0.1 M formic acid).

    • Quantify the radioactivity in the eluate using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [3H]-IPs accumulated against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Protocol 3: cAMP Assay for M2 and M4 Receptors

This assay measures the inhibition of adenylyl cyclase activity.

  • Cell Culture:

    • Plate CHO cells expressing the M2 or M4 receptor in a suitable assay plate.

  • Agonist Stimulation:

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add increasing concentrations of this compound.

    • Stimulate adenylyl cyclase with a fixed concentration of forskolin (B1673556) to induce cAMP production.

    • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

    • Measure the intracellular cAMP concentration using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.

  • Data Analysis:

    • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Visualizations

G_protein_signaling_pathways cluster_gq Gq/11 Signaling (M1, M3, M5) cluster_gi Gi/o Signaling (M2, M4) aceclidine_gq This compound m1m3m5 M1, M3, M5 Receptors aceclidine_gq->m1m3m5 binds gq Gq/11 m1m3m5->gq activates plc Phospholipase C (PLC) gq->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 ↑ Intracellular Ca²⁺ ip3->ca2 stimulates release pkc Activate PKC dag->pkc aceclidine_gi This compound m2m4 M2, M4 Receptors aceclidine_gi->m2m4 binds gi Gi/o m2m4->gi activates ac Adenylyl Cyclase gi->ac inhibits camp ↓ cAMP ac->camp

Caption: this compound signaling pathways via Gq/11 and Gi/o proteins.

experimental_workflow_troubleshooting cluster_workflow Experimental Workflow cluster_troubleshooting Troubleshooting Logic start Experiment Start prepare Prepare Reagents (incl. This compound) start->prepare cells Culture & Plate Cells prepare->cells assay Perform Assay cells->assay data Data Acquisition assay->data analysis Data Analysis data->analysis inconsistent Inconsistent Results? analysis->inconsistent check_stability Check Compound Stability (Storage, pH, Age) inconsistent->check_stability Yes check_cells Check Cell Health (Passage, Viability) check_stability->check_cells check_protocol Review Assay Protocol (Reagents, Times, Temps) check_cells->check_protocol optimize Optimize Assay Parameters check_protocol->optimize re_run Re-run Experiment optimize->re_run re_run->assay

References

Technical Support Center: Minimizing Systemic Absorption of Topical (-)-Aceclidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at minimizing the systemic absorption of topical (-)-Aceclidine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is minimizing its systemic absorption important?

A1: this compound is a potent muscarinic acetylcholine (B1216132) receptor agonist used in ophthalmic formulations to induce miosis (pupil constriction), primarily for the treatment of presbyopia.[1] While effective locally in the eye, systemic absorption can lead to off-target effects such as sweating, salivation, gastrointestinal discomfort, and cardiovascular effects like bradycardia and hypotension.[2] Minimizing systemic absorption is crucial to enhance the safety profile of the drug.

Q2: What are the primary routes of systemic absorption for topically applied ophthalmic drugs like this compound?

A2: The primary routes for systemic absorption of ophthalmic drugs are through the conjunctival and nasal mucosa. After instillation, a significant portion of the eye drop can drain through the nasolacrimal duct into the nasal cavity, where it is rapidly absorbed into the systemic circulation. Absorption can also occur across the conjunctiva directly into the bloodstream.

Q3: What are the known systemic exposure levels of this compound from commercially available formulations?

A3: For VIZZ™ (aceclidine ophthalmic solution, 1.44%), a commercially available product, systemic exposure has been evaluated. Since aceclidine (B1665410) is rapidly hydrolyzed in the eye to its inactive metabolite, 3-quinuclidinol (B22445) (3-Q), pharmacokinetic studies typically measure plasma concentrations of 3-Q. Following once-daily administration for 8 days, the mean maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC0-t) for 3-Q were reported.[2]

Troubleshooting Guides

Issue 1: High variability in in vitro permeation results.

Possible Cause & Solution:

  • Inconsistent Tissue Quality: The thickness and integrity of the excised cornea or conjunctiva can vary significantly between donors and even within the same tissue.

    • Troubleshooting:

      • Standardize the tissue harvesting and preparation protocol.

      • Measure the thickness of each tissue sample and ensure it falls within a predefined range.

      • Perform a barrier integrity test (e.g., using fluorescein (B123965) permeability) on each tissue sample before the experiment and discard any that do not meet the acceptance criteria.

  • Air Bubbles in the Franz Diffusion Cell: Air bubbles between the membrane and the receptor fluid can impede diffusion and lead to artificially low permeation values.

    • Troubleshooting:

      • Carefully fill the receptor chamber to avoid trapping air.

      • Gently tilt and tap the Franz cell to dislodge any visible air bubbles before starting the experiment.

  • Inconsistent Dosing: The volume and application of the test formulation can affect the amount of drug available for permeation.

    • Troubleshooting:

      • Use a calibrated positive displacement pipette to apply a precise volume of the formulation to the center of the tissue.

      • Ensure the formulation spreads evenly across the diffusion area.

Issue 2: Unexpectedly high systemic absorption in animal models.

Possible Cause & Solution:

  • Formulation Properties: The physicochemical properties of the formulation, such as viscosity and mucoadhesion, can significantly influence pre-corneal residence time and, consequently, the amount of drug available for nasolacrimal drainage and systemic absorption.

    • Troubleshooting:

      • Increase the viscosity of the formulation by incorporating polymers like hypromellose or sodium hyaluronate.

      • Incorporate mucoadhesive polymers to prolong the contact time with the ocular surface.

      • Consider in-situ gelling systems that transition from a liquid to a gel upon instillation.

  • Instillation Technique: Improper administration of eye drops can lead to a larger volume draining into the nasolacrimal duct.

    • Troubleshooting:

      • Standardize the instillation technique in animal studies.

      • Consider techniques that simulate punctal occlusion, if ethically permissible and relevant to the study's goals.

Issue 3: Difficulty in quantifying this compound and its metabolite in plasma.

Possible Cause & Solution:

  • Low Analyte Concentrations: Systemic levels of this compound and its metabolite, 3-quinuclidinol, are expected to be low, often falling below the limit of quantification of less sensitive analytical methods.

    • Troubleshooting:

      • Develop and validate a highly sensitive bioanalytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3][4]

      • Optimize the sample preparation procedure (e.g., protein precipitation or liquid-liquid extraction) to concentrate the analytes and remove interfering substances from the plasma matrix.[5][6][7]

  • Analyte Instability: Ester-containing compounds like this compound can be prone to hydrolysis in biological matrices.

    • Troubleshooting:

      • Conduct stability studies of this compound and 3-quinuclidinol in plasma under various storage conditions (e.g., room temperature, -20°C, -80°C) and through freeze-thaw cycles.

      • Add esterase inhibitors to collection tubes if in-vitro degradation is a concern.

Quantitative Data Summary

Table 1: Systemic Pharmacokinetic Parameters of 3-Quinuclidinol (Metabolite of Aceclidine) after Topical Ocular Administration of VIZZ™ (aceclidine ophthalmic solution, 1.44%) in Humans

ParameterMean ValueStandard Deviation
Cmax (ng/mL)2.114(Not Reported)
AUC0-t (hr*ng/mL)4.899(Not Reported)
RAUC0-t1.1890.770
RCmax0.9960.314
Data obtained after 8 days of once-daily administration.[2]

Experimental Protocols

Protocol 1: In Vitro Permeation Study of this compound using Excised Bovine Cornea and Franz Diffusion Cells

This protocol outlines a method to assess the corneal permeability of different this compound formulations.

1. Materials and Equipment:

  • Fresh bovine eyes obtained from a local abattoir.

  • Franz diffusion cells.

  • Corneal holders.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • This compound formulations to be tested.

  • Calibrated positive displacement pipette.

  • Water bath with temperature control.

  • LC-MS/MS system for analysis.

2. Procedure:

  • Cornea Preparation:

    • Excise the corneas from fresh bovine eyes within 2 hours of slaughter.

    • Carefully remove any adhering iris and conjunctival tissue.

    • Mount the cornea in a specialized holder.

  • Franz Cell Assembly:

    • Fill the receptor chamber of the Franz diffusion cell with degassed PBS (pH 7.4) and ensure no air bubbles are present.

    • Mount the corneal holder with the cornea between the donor and receptor chambers, with the epithelial side facing the donor chamber.

    • Place the assembled Franz cells in a water bath maintained at 32°C ± 1°C.

  • Dosing:

    • Accurately apply a known volume (e.g., 50 µL) of the this compound formulation onto the center of the corneal surface in the donor chamber.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw an aliquot of the receptor solution from the sampling arm.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS.

  • Sample Analysis:

    • Analyze the collected samples for the concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time plot.

    • Calculate the apparent permeability coefficient (Papp) using the equation: Papp = Jss / C0, where C0 is the initial concentration of the drug in the donor chamber.

Protocol 2: Bioanalytical Method for the Quantification of this compound and 3-Quinuclidinol in Plasma using LC-MS/MS

This protocol provides a general framework for developing a method to measure systemic exposure.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 300 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., a deuterated analog of aceclidine or 3-quinuclidinol).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: A suitable C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Develop and optimize specific precursor-to-product ion transitions for this compound, 3-quinuclidinol, and the internal standard.

3. Method Validation:

  • Validate the method for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability according to regulatory guidelines.

Visualizations

G cluster_formulation Formulation Strategies cluster_absorption Systemic Absorption Pathway Increase Viscosity Increase Viscosity Nasolacrimal Drainage Nasolacrimal Drainage Increase Viscosity->Nasolacrimal Drainage Reduces Mucoadhesive Polymers Mucoadhesive Polymers Mucoadhesive Polymers->Nasolacrimal Drainage Reduces In-situ Gels In-situ Gels In-situ Gels->Nasolacrimal Drainage Reduces Prodrug Approach Prodrug Approach Systemic Circulation Systemic Circulation Prodrug Approach->Systemic Circulation Reduces Active Drug in Blood Topical Application Topical Application Topical Application->Nasolacrimal Drainage Nasal Mucosa Absorption Nasal Mucosa Absorption Nasolacrimal Drainage->Nasal Mucosa Absorption Nasal Mucosa Absorption->Systemic Circulation

Caption: Formulation strategies to minimize systemic absorption of this compound.

G Start Start Prepare Excised Cornea Prepare Excised Cornea Start->Prepare Excised Cornea Assemble Franz Cell Assemble Franz Cell Prepare Excised Cornea->Assemble Franz Cell Apply Formulation Apply Formulation Assemble Franz Cell->Apply Formulation Collect Samples over Time Collect Samples over Time Apply Formulation->Collect Samples over Time Analyze Samples (LC-MS/MS) Analyze Samples (LC-MS/MS) Collect Samples over Time->Analyze Samples (LC-MS/MS) Calculate Permeability Calculate Permeability Analyze Samples (LC-MS/MS)->Calculate Permeability End End Calculate Permeability->End

Caption: Experimental workflow for in vitro corneal permeation study.

G Aceclidine This compound (Active Drug) Esterase Esterase (in eye/plasma) Aceclidine->Esterase Hydrolysis SystemicEffects Systemic Side Effects Aceclidine->SystemicEffects Causes LocalEffect Miosis (Desired Effect) Aceclidine->LocalEffect Causes Metabolite 3-Quinuclidinol (Inactive Metabolite) Esterase->Metabolite

Caption: Metabolic pathway of this compound and its effects.

References

Technical Support Center: (-)-Aceclidine Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and managing the degradation of (-)-Aceclidine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of its acetate (B1210297) ester moiety.[1][2][3] This reaction yields the inactive metabolites 3-quinuclidinol (B22445) and acetic acid.[1][2][3] The hydrolysis can be catalyzed by both acidic and basic conditions and is also facilitated by esterase enzymes in vivo.[1][4]

Q2: What is the optimal pH for this compound stability in aqueous solutions?

A2: this compound exhibits the highest stability in a weakly acidic environment, typically within a pH range of 4.5 to 5.5.[3][5] Both highly acidic and alkaline conditions significantly accelerate the rate of hydrolytic degradation.[3][4]

Q3: What are the recommended storage conditions for this compound and its solutions?

A3: To ensure stability, solid this compound hydrochloride should be stored at -20°C in a tightly sealed container, protected from moisture.[2][3] Ophthalmic solutions and other aqueous preparations should be stored under refrigerated conditions, between 2°C and 8°C (36°F to 46°F), to minimize degradation.[2][5] It is also advisable to prepare aqueous solutions fresh for each experiment to ensure accurate results.[2][3]

Q4: Is this compound sensitive to light?

A4: While extensive public data on the photostability of this compound is limited, it is a standard practice in pharmaceutical development to conduct photostability studies as part of forced degradation testing.[2] To mitigate any potential for photodegradation, it is recommended to protect this compound solutions from light during storage and handling by using amber vials or by wrapping containers in aluminum foil.[3][5]

Q5: How can degradation of this compound be monitored and quantified?

A5: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for separating and quantifying this compound from its degradation products.[1][2] This method allows for the accurate determination of the parent compound's potency and the formation of impurities over time.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Potency in Experimental Solutions

  • Symptom: HPLC analysis reveals a significant decrease in the peak area of this compound and a corresponding increase in the peak area of 3-quinuclidinol shortly after solution preparation.

  • Potential Causes & Solutions:

    • Inappropriate pH: The pH of the buffer or formulation may be outside the optimal stability range of 4.5-5.5.[5]

      • Solution: Verify the pH of your experimental solution using a calibrated pH meter. If necessary, adjust the pH with a suitable buffer system, such as a citrate (B86180) buffer, which has adequate buffering capacity to maintain the target pH.[5]

    • Elevated Temperature: The experimental solution may have been exposed to high temperatures during preparation or storage.

      • Solution: Prepare solutions at room temperature and store them under refrigerated conditions (2-8°C) when not in immediate use.[5] Avoid prolonged exposure to elevated temperatures.

    • Presence of Catalytic Metal Ions: Metal ions in the solution can catalyze the hydrolysis of the ester bond.

      • Solution: Incorporate a chelating agent, such as edetate disodium (B8443419) (EDTA), into the formulation to sequester any metal ions that may be present.[5]

Issue 2: Inconsistent or Non-Reproducible Experimental Results

  • Symptom: Significant variability is observed in analytical results from the same batch of this compound or between different experimental runs.

  • Potential Causes & Solutions:

    • Degradation of Stock Solutions: Using aged or improperly stored stock solutions can lead to inconsistent results due to the degradation of this compound over time.

      • Solution: Prepare fresh working solutions daily from a properly stored solid compound.[3] If using a stock solution, ensure it has been stored under appropriate conditions (refrigerated or frozen) and for a validated period.

    • Inaccurate Solution Concentration: Errors in weighing or dilution can lead to variability in the final concentration of the experimental solution.

      • Solution: Verify the accuracy of all weighing and dilution steps. Use calibrated equipment and validated analytical methods, such as HPLC-UV, to confirm the concentration of stock and working solutions.[2]

Quantitative Data Summary

The following table provides illustrative data on the effect of temperature on the degradation rate of this compound in an aqueous solution at a neutral pH. This data is based on typical pseudo-first-order kinetics for similar ester-containing compounds.[1]

Temperature (°C)Apparent Rate Constant (k_obs) (s⁻¹) (Illustrative)Half-life (t½) (hours) (Illustrative)
41.2 x 10⁻⁶160.4
259.0 x 10⁻⁶21.4
404.5 x 10⁻⁵4.3
602.8 x 10⁻⁴0.7

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and establish the degradation pathways of this compound under various stress conditions.[1]

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent, such as water or a pH 5.0 citrate buffer.[5]

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.[1]

    • Incubate the mixture at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 4, 8, and 24 hours).[1][5]

    • Neutralize the samples with 0.1 M NaOH before HPLC analysis.[1]

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.[1]

    • Incubate at room temperature and collect samples at shorter intervals (e.g., 15, 30, 60, and 120 minutes) due to the faster reaction rate.[5]

    • Neutralize the samples with 0.1 M HCl before HPLC analysis.[1]

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).[1]

    • Keep the solution at room temperature and collect samples at various time points.

  • Thermal Degradation:

    • Store an aliquot of the stock solution at an elevated temperature (e.g., 60°C) in a neutral pH buffer.[5]

    • Collect samples at various time points.

  • Photostability:

    • Expose an aliquot of the stock solution to light conditions as specified in ICH Q1B guidelines.[1]

    • A control sample should be protected from light (e.g., wrapped in aluminum foil).[5]

  • Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To separate and quantify this compound from its potential degradation products.[1][5]

Example HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate (B84403) buffer at pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[1][5] The exact composition should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.[1][5]

  • Detection: UV detection at a suitable wavelength (e.g., 215 nm).[5]

  • Column Temperature: 25-30°C.[2][5]

  • Injection Volume: 20 µL.[5]

Method Validation: The HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate specificity, linearity, range, accuracy, precision, and robustness.[5]

Visualizations

cluster_degradation This compound Degradation Pathway Aceclidine This compound (Active Ester) Products Degradation Products (Inactive) Aceclidine->Products Hydrolysis (H₂O, H⁺/OH⁻) Quinuclidinol 3-Quinuclidinol (Alcohol) Products->Quinuclidinol AceticAcid Acetic Acid (Carboxylic Acid) Products->AceticAcid

Caption: Primary hydrolytic degradation pathway of this compound.

cluster_workflow Experimental Workflow for Degradation Analysis Start Start: This compound Sample Preparation Forced_Degradation Forced Degradation (Acid, Base, Oxidation, Heat, Light) Start->Forced_Degradation Sample_Collection Sample Collection at Time Points Forced_Degradation->Sample_Collection HPLC_Analysis Stability-Indicating HPLC Analysis Sample_Collection->HPLC_Analysis Data_Analysis Data Analysis and Degradation Profile HPLC_Analysis->Data_Analysis

Caption: Workflow for this compound degradation product analysis.

cluster_troubleshooting Troubleshooting Logic for Inconsistent Results Problem Inconsistent Results? Check_Storage Improper Storage? Problem->Check_Storage Check_pH Incorrect Buffer pH? Check_Storage->Check_pH No Action_Storage Action: Review storage protocol. Use a new vial of solid. Check_Storage->Action_Storage Yes Fresh_Solution Solution Prepared Fresh? Check_pH->Fresh_Solution No Action_pH Action: Verify and adjust buffer pH to 4.5-5.5. Check_pH->Action_pH Yes Action_Fresh Action: Prepare fresh solutions before each experiment. Fresh_Solution->Action_Fresh No

Caption: Troubleshooting logic for inconsistent experimental results.

References

Adjusting pH for optimal (-)-Aceclidine activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with (-)-Aceclidine, with a specific focus on the critical role of pH in ensuring its optimal activity and stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a parasympathomimetic compound that acts as a cholinergic receptor agonist.[1] Its primary mechanism involves modulating muscarinic acetylcholine (B1216132) receptors (mAChRs). It is an agonist at the M1 receptor and a modulator of the M3 receptor.[2][3] Activation of the Gq/11-coupled M1 and M3 receptors stimulates the phosphoinositide hydrolysis signaling pathway.[4][5] This action, particularly on the ciliary muscle in the eye, leads to muscle contraction and pupil constriction (miosis).[3]

Q2: Why is the pH of the experimental solution so important for this compound?

A2: The chemical structure of this compound contains an ester bond, which is highly susceptible to hydrolysis.[6][7] This degradation reaction is the primary pathway for loss of activity and is catalyzed by both acidic and basic conditions.[8] Therefore, maintaining the pH of the solution within an optimal range is critical to preserve the compound's chemical integrity and ensure experimental reproducibility.

Q3: What is the optimal pH range for this compound stability and activity?

A3: this compound exhibits its greatest stability in a weakly acidic environment. The optimal pH range for minimizing hydrolytic degradation is between 4.5 and 5.5.[6] Within this range, the rate of hydrolysis is at its minimum.

Q4: What happens if the pH of my this compound solution is outside the optimal range?

A4: If the pH is too acidic or, more significantly, neutral to alkaline, the rate of ester hydrolysis will increase substantially.[6][7] This leads to the rapid degradation of this compound into its inactive metabolites, 3-quinuclidinol (B22445) and acetic acid, resulting in a significant loss of pharmacological activity.[8] Furthermore, pH shifts towards alkaline conditions can also decrease the solubility of the aceclidine (B1665410) hydrochloride salt.[6]

Q5: What are the recommended buffer systems for working with this compound?

A5: To maintain the pH within the stable 4.5-5.5 range, it is crucial to use a suitable buffer system. Citrate (B86180) and acetate (B1210297) buffers are commonly used and effective in this pH range.[6][7] It is advisable to use the lowest buffer concentration necessary for the experiment to avoid potential buffer-catalyzed hydrolysis.[7]

Troubleshooting Guide

Problem/Symptom Potential Cause Recommended Solution
Low or no biological activity observed Degradation due to improper pH: The experimental buffer may be outside the optimal 4.5-5.5 range, leading to rapid hydrolysis of the compound.1. Prepare fresh this compound solutions for each experiment.[7] 2. Use a calibrated pH meter to verify that your buffer pH is between 4.5 and 5.5. 3. Use a recommended buffer like citrate or acetate with sufficient buffering capacity.[6]
Inconsistent results between experiments pH drift or instability: The buffer capacity may be insufficient, or the solution may be interacting with atmospheric CO₂ or container surfaces, causing pH shifts over time.1. Ensure your buffer concentration is adequate for the experiment's duration. 2. Re-measure the pH of your working solutions before starting the experiment. 3. Prepare fresh working solutions daily; do not store aqueous solutions for more than one day.[9]
Precipitate forms in the aqueous solution Poor solubility due to pH: The pH of the solution may have shifted to a more alkaline value, reducing the solubility of the aceclidine hydrochloride salt.[6]1. Confirm the pH of the solution. If it has become alkaline, discard and prepare a fresh solution in a properly buffered medium (pH 4.5-5.5). 2. For stock solutions, consider using DMSO or ethanol, where solubility is higher (approx. 30 mg/mL), before diluting into the final aqueous buffer.[9]
Need to confirm compound integrity Suspected degradation: You need to verify if the active compound has degraded over time or due to experimental conditions.1. Use a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC) to separate and quantify this compound from its degradation products (3-quinuclidinol).[8][10] 2. Perform a forced degradation study to identify potential degradation products under stress conditions.[6]

Quantitative Data: pH-Dependent Stability

The stability of this compound is highly dependent on the pH of the aqueous solution. While specific kinetic data is not widely published, the general relationship is well-understood from studies on similar ester-containing compounds and ophthalmic formulations. The table below illustrates the expected relative stability profile.

pH of SolutionExpected Rate of HydrolysisRelative StabilityNotes
< 4.0Increased (Acid-catalyzed)LowDegradation rate increases as pH becomes more acidic.[7]
4.5 - 5.5 Minimal Optimal This is the recommended range for maximum stability.[6]
6.0 - 7.0ModerateModerate to LowThe rate of hydrolysis begins to increase as the solution approaches neutral pH.[6]
> 7.0Rapid (Base-catalyzed)Very LowHydrolysis is significantly accelerated in neutral to alkaline conditions.[6]

Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted Buffer (100 mL of 50 mM Citrate Buffer, pH 5.0)
  • Prepare Stock Solutions:

    • Solution A: 0.1 M Citric Acid (Anhydrous): Dissolve 1.921 g of citric acid in deionized water to a final volume of 100 mL.

    • Solution B: 0.1 M Sodium Citrate (Trisodium salt, dihydrate): Dissolve 2.941 g of sodium citrate dihydrate in deionized water to a final volume of 100 mL.

  • Mix Solutions: In a 100 mL beaker, combine approximately 20.5 mL of Solution A with 29.5 mL of Solution B.

  • Adjust pH:

    • Place a calibrated pH electrode in the solution.

    • While stirring, slowly add small volumes of Solution A to lower the pH or Solution B to raise the pH until the meter reads exactly 5.00.

  • Final Volume: Transfer the solution to a 100 mL volumetric flask and add deionized water to bring the volume to the 100 mL mark. Mix thoroughly.

  • Storage: Store the buffer at 2-8°C. For experiments with this compound, it is best to use a freshly prepared buffer.

Protocol 2: Assessment of this compound Activity (Calcium Flux Assay)

This protocol outlines a general method for measuring the activity of this compound at the M3 muscarinic receptor, which is Gq-coupled and signals through intracellular calcium mobilization.[4]

  • Cell Culture: Culture cells stably expressing the human M3 muscarinic receptor (e.g., CHO-hM3 or HEK-hM3 cells) in an appropriate medium until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into a black, clear-bottom 96-well plate at a suitable density and allow them to attach overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the culture medium from the wells and add the dye-loading buffer.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Compound Preparation:

    • Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

    • Perform serial dilutions of this compound in your assay buffer (e.g., HBSS, pH adjusted to 7.4 for the assay phase) to create a range of concentrations for generating a dose-response curve.

  • Measurement:

    • Wash the cells with the assay buffer to remove excess dye.

    • Place the 96-well plate into a fluorescence plate reader capable of kinetic reads (e.g., FLIPR, FlexStation).

    • Record a baseline fluorescence reading for several seconds.

    • Add the various concentrations of this compound to the wells.

    • Immediately begin measuring the change in fluorescence intensity over time (typically 1-3 minutes). The binding of this compound to the M3 receptor will trigger a rapid increase in intracellular calcium, leading to a sharp rise in fluorescence.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration.

    • Plot the peak response against the logarithm of the agonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (concentration for 50% maximal response) and Eₘₐₓ (maximal response).

Visualizations

cluster_0 This compound Signaling Pathway (M3 Receptor) Aceclidine This compound M3R M3 Muscarinic Receptor (M3R) Aceclidine->M3R Binds Gq11 Gαq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ Intracellular Ca²⁺ ER->Ca2 Releases Response Cellular Response (e.g., Muscle Contraction) Ca2->Response PKC->Response

Caption: Signaling pathway of this compound via the M3 muscarinic receptor.

cluster_1 Experimental Workflow for this compound Solution Preparation and Use A 1. Prepare Buffer (e.g., Citrate, pH 5.0) B 2. Calibrate pH Meter & Verify Buffer pH A->B C 3. Prepare Stock Solution This compound in Water or DMSO B->C D 4. Prepare Fresh Working Solution Dilute stock in verified buffer immediately before use C->D E 5. Perform Experiment (e.g., Activity Assay) D->E G Discard unused working solution after experiment D->G F 6. Analyze Data E->F cluster_2 Troubleshooting Logic for Low this compound Activity Start Low or Inconsistent Activity Observed CheckpH Is the buffer pH within 4.5 - 5.5? Start->CheckpH FreshSol Was the working solution prepared fresh today from a reliable stock? CheckpH->FreshSol Yes RemakeBuffer Action: Remake buffer. Verify pH with a calibrated meter. CheckpH->RemakeBuffer No PrepareFresh Action: Prepare fresh working solutions before each experiment. FreshSol->PrepareFresh No CheckPurity Action: Consider other factors. - Verify solid compound purity/storage. - Check cell health/receptor expression. FreshSol->CheckPurity Yes Success Problem Likely Resolved RemakeBuffer->Success PrepareFresh->Success

References

Technical Support Center: Synthesis of (-)-Aceclidine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the stereoselective synthesis of (-)-Aceclidine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee) in Asymmetric Synthesis

Question: We are attempting an asymmetric synthesis of the this compound precursor, (R)-3-quinuclidinol, via catalytic reduction of 3-quinuclidinone, but the enantiomeric excess is consistently low. What are the potential causes and solutions?

Answer: Low enantiomeric excess (ee) is a common challenge in asymmetric synthesis. Several factors related to the catalyst, substrate, and reaction conditions can contribute to this issue.

Troubleshooting Steps:

  • Catalyst Integrity and Activity:

    • Purity and Handling: Chiral catalysts, whether enzymatic or metallic, are sensitive to impurities and degradation. Ensure the catalyst is of high purity and has been stored under the recommended conditions (e.g., inert atmosphere, low temperature).

    • Catalyst Loading: An incorrect catalyst-to-substrate ratio can affect enantioselectivity. Systematically vary the catalyst loading to find the optimal concentration.

    • Ligand Purity: For metal-based catalysts, the purity of the chiral ligand is critical. Impurities in the ligand can lead to the formation of non-selective catalytic species.

  • Substrate Quality:

    • Purity of 3-Quinuclidinone: Impurities in the starting material can interfere with the catalyst or compete in the reaction, leading to lower ee. Ensure the 3-quinuclidinone is of high purity.

  • Reaction Conditions:

    • Solvent Effects: The choice of solvent can significantly influence the stereochemical outcome of the reaction. Screen a variety of solvents with different polarities and coordinating abilities.

    • Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature can sometimes enhance enantioselectivity by favoring the transition state leading to the desired enantiomer.

    • Pressure (for hydrogenation): In asymmetric hydrogenation, the hydrogen pressure is a critical parameter. Optimize the pressure to maximize enantioselectivity.

  • For Enzymatic Reductions:

    • Cofactor Regeneration: In enzymatic reductions using reductases, efficient regeneration of the cofactor (e.g., NADPH) is crucial for maintaining catalytic activity and selectivity. Ensure the cofactor regeneration system (e.g., using glucose dehydrogenase) is functioning optimally.[1]

    • pH and Buffer Conditions: The pH of the reaction medium can affect the enzyme's conformation and activity. Optimize the pH and buffer composition for the specific reductase being used.

Issue 2: Poor Yields in the Synthesis of 3-Quinuclidinol

Question: Our synthesis of 3-quinuclidinol, the precursor to this compound, is resulting in very low yields. How can we improve the reaction efficiency?

Answer: Low yields can stem from incomplete reactions, side product formation, or product degradation. A systematic approach to optimizing the reaction parameters is necessary.

Troubleshooting Steps:

  • Reaction Monitoring:

    • TLC/GC/HPLC Analysis: Regularly monitor the reaction progress using appropriate analytical techniques to determine the optimal reaction time and identify the formation of byproducts.

  • Reagent Stoichiometry:

    • Reducing Agent: For chemical reductions (e.g., using NaBH₄ for racemic synthesis or in conjunction with a chiral catalyst), ensure the correct stoichiometry of the reducing agent is used. Excess or insufficient amounts can lead to side reactions or incomplete conversion.

  • Reaction Conditions:

    • Temperature and Time: Optimize the reaction temperature and duration. Some reactions may require higher temperatures for completion, while others might benefit from longer reaction times at lower temperatures to minimize side product formation.

    • Mixing: Ensure efficient mixing, especially in heterogeneous reactions, to maximize contact between reactants and catalysts.

  • Work-up and Purification:

    • Extraction pH: 3-Quinuclidinol is a basic compound. During aqueous work-up, ensure the pH is appropriately adjusted to maximize its solubility in the organic extraction solvent.

    • Purification Method: Evaluate the purification method (e.g., distillation, crystallization, chromatography) for product loss.

Issue 3: Difficulties with the Final Esterification Step

Question: We are struggling with the esterification of (R)-3-quinuclidinol to form this compound. The reaction is either incomplete or we observe side products. What are the best practices for this step?

Answer: The esterification of an alcohol like (R)-3-quinuclidinol can be challenging due to potential side reactions and the need to preserve the stereochemical integrity of the chiral center.

Troubleshooting Steps:

  • Choice of Acetylating Agent:

    • Acetic Anhydride (B1165640) vs. Acetyl Chloride: Acetic anhydride is a common and effective acetylating agent for this transformation.[2] Acetyl chloride can also be used, but it generates HCl as a byproduct, which can lead to side reactions if not properly scavenged.

  • Reaction Conditions:

    • Temperature Control: The reaction should be carried out at a controlled temperature, typically at or slightly above room temperature, to prevent side reactions.[2]

    • Solvent: A suitable aprotic solvent should be used.

    • Base: The presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) is often necessary to neutralize the acid byproduct and drive the reaction to completion.

  • Purification:

    • Removal of Excess Reagents: After the reaction, excess acetic anhydride and the acetic acid byproduct must be removed. This can be achieved by quenching the reaction with water, followed by neutralization and extraction.[2]

    • Chromatography: Column chromatography is often required to obtain highly pure this compound, separating it from any unreacted (R)-3-quinuclidinol and other impurities.[2]

Data Presentation: Comparison of Synthetic Methods for (R)-3-quinuclidinol

Synthetic MethodCatalyst/EnzymeSubstrateEnantiomeric Excess (ee)YieldReference
Enzymatic Reduction 3-Quinuclidinone reductase (from Rhodotorula rubra)3-Quinuclidinone>99.9%~100%[1]
Enzymatic Reduction Quinuclidinone reductase (from Rhodococcus erythropolis)3-Quinuclidinone>99%93%[3]
Asymmetric Hydrogenation RuXY-Diphosphine-bimaH3-Quinuclidinone>99%>95%[4]

Experimental Protocols

Protocol 1: Enzymatic Reduction of 3-Quinuclidinone to (R)-3-quinuclidinol

This protocol is based on the use of a whole-cell system expressing 3-quinuclidinone reductase and a cofactor regeneration enzyme.[1]

Materials:

  • 3-Quinuclidinone

  • E. coli cells co-expressing 3-quinuclidinone reductase and glucose dehydrogenase

  • Glucose

  • NADP⁺

  • Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Prepare a reaction mixture containing the buffer solution, 3-quinuclidinone, glucose, and a catalytic amount of NADP⁺.

  • Initiate the reaction by adding the E. coli cells.

  • Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitor the reaction progress by GC or HPLC.

  • Once the reaction is complete (typically within 24 hours), centrifuge the mixture to remove the cells.

  • Adjust the pH of the supernatant to >10 with a suitable base (e.g., NaOH).

  • Extract the (R)-3-quinuclidinol with an organic solvent.

  • Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the product.

  • Analyze the enantiomeric excess using chiral HPLC.

Protocol 2: Asymmetric Hydrogenation of 3-Quinuclidinone

This protocol is a general representation of asymmetric hydrogenation using a chiral ruthenium catalyst.[4]

Materials:

  • 3-Quinuclidinone

  • Chiral Ruthenium catalyst (e.g., RuXY-Diphosphine-bimaH)

  • Anhydrous solvent (e.g., methanol (B129727) or isopropanol)

  • Base (e.g., potassium tert-butoxide)

  • Hydrogen gas

  • High-pressure reactor

Procedure:

  • In an inert atmosphere glovebox, charge a high-pressure reactor with 3-quinuclidinone, the chiral ruthenium catalyst, and the base.

  • Add the anhydrous solvent.

  • Seal the reactor and purge it several times with hydrogen gas.

  • Pressurize the reactor to the desired hydrogen pressure.

  • Stir the reaction mixture at the desired temperature.

  • Monitor the reaction progress by GC or HPLC.

  • Once the reaction is complete, carefully vent the reactor and purge with an inert gas.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting (R)-3-quinuclidinol by crystallization or chromatography.

  • Determine the enantiomeric excess by chiral HPLC.

Protocol 3: Esterification of (R)-3-quinuclidinol to this compound

This protocol describes the final acetylation step.[2]

Materials:

  • (R)-3-quinuclidinol

  • Acetic anhydride

  • Pyridine or triethylamine (B128534) (as a base)

  • Aprotic solvent (e.g., dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve (R)-3-quinuclidinol in the aprotic solvent.

  • Add the base to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).

  • Quench the reaction by slowly adding water or a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer. Extract the aqueous layer with the aprotic solvent.

  • Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography.

Visualizations

G cluster_synthesis Synthesis Pathway cluster_analysis Quality Control start 3-Quinuclidinone reduction Asymmetric Reduction (Enzymatic or Catalytic) start->reduction precursor (R)-3-Quinuclidinol reduction->precursor esterification Esterification (Acetylation) precursor->esterification product This compound esterification->product analysis Chiral HPLC Analysis (Determine ee) product->analysis

Caption: General workflow for the synthesis of this compound.

G start Low Enantiomeric Excess (ee) Observed catalyst Check Catalyst Integrity (Purity, Storage, Loading) start->catalyst Is the catalyst the issue? substrate Verify Substrate Purity (3-Quinuclidinone) catalyst->substrate No resolution Consider Chiral Resolution as an Alternative catalyst->resolution Yes, issue resolved conditions Optimize Reaction Conditions (Temperature, Solvent, Pressure) substrate->conditions No substrate->resolution Yes, issue resolved enzymatic For Enzymatic Reduction: Check Cofactor Regeneration and pH conditions->enzymatic No conditions->resolution Yes, issue resolved enzymatic->resolution No enzymatic->resolution Yes, issue resolved

Caption: Troubleshooting low enantiomeric excess.

G aceclidine This compound (Agonist) m_receptor Muscarinic Acetylcholine Receptor (M1/M3) aceclidine->m_receptor Binds to g_protein Gq Protein Activation m_receptor->g_protein plc Phospholipase C (PLC) Activation g_protein->plc pip2 PIP2 Hydrolysis plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca²⁺ Release ip3->ca_release pkc_activation Protein Kinase C (PKC) Activation dag->pkc_activation response Cellular Response ca_release->response pkc_activation->response

References

Technical Support Center: Mitigating Tachyphylaxis with Repeated (-)-Aceclidine Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering tachyphylaxis with repeated (-)-Aceclidine administration in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is tachyphylaxis and why is it a concern with repeated this compound administration?

A1: Tachyphylaxis is a rapid decrease in the response to a drug following repeated administration. With this compound, a muscarinic acetylcholine (B1216132) receptor (mAChR) agonist, this means that subsequent doses may produce a diminished effect compared to the initial dose. This can be a significant issue in experiments requiring sustained receptor activation, leading to variability and misinterpretation of results. This phenomenon is rooted in the cellular mechanisms of receptor desensitization.

Q2: What are the primary molecular mechanisms underlying tachyphylaxis to muscarinic agonists like this compound?

A2: Tachyphylaxis to muscarinic agonists is primarily driven by two key processes in the target cell:

  • Receptor Phosphorylation: Upon agonist binding, G protein-coupled receptor kinases (GRKs) are recruited to the activated receptor and phosphorylate serine and threonine residues on its intracellular domains.

  • β-Arrestin Recruitment: This phosphorylation creates a high-affinity binding site for β-arrestin proteins. The binding of β-arrestin sterically hinders the coupling of the receptor to its G protein, thereby attenuating the downstream signal.

  • Receptor Internalization: β-arrestin also acts as an adaptor protein, linking the receptor to the endocytic machinery (e.g., clathrin-coated pits), which leads to the removal of the receptor from the cell surface into intracellular vesicles. This reduces the number of available receptors for subsequent agonist stimulation.

Q3: How does this compound compare to other muscarinic agonists in terms of potency and efficacy?

A3: this compound is a potent muscarinic agonist. Its potency and efficacy can be compared to other common muscarinic agonists. The following table summarizes some of the key parameters for this compound and other agonists at the human M3 muscarinic receptor, which is often a primary target.

AgonistReceptor SubtypeParameterValueCell Line/System
This compound M3EC50~10-100 nMVarious expression systems
CarbacholM3EC50~1 µMCHO-K1 cells
PilocarpineM3EC50~10 µMCHO-K1 cells
MethacholineM3EC50~1 µMCHO-K1 cells

Note: EC50 values can vary depending on the specific cell line, receptor expression levels, and the functional assay used.

Troubleshooting Guides

Issue: Diminished response to this compound in a cell-based assay after repeated applications.

Possible Cause 1: Receptor Desensitization and Internalization

  • Troubleshooting Steps:

    • Confirm Desensitization: Perform a time-course experiment. Measure the response to an initial application of this compound and then at various time points after a washout period and re-application. A significantly reduced response on the second application confirms desensitization.

    • Assess Receptor Internalization: Use techniques like cell surface ELISA or flow cytometry with a labeled antibody against an extracellular epitope of the muscarinic receptor to quantify the number of surface receptors before and after this compound treatment. A decrease in surface receptors indicates internalization.

    • Visualize Internalization: If using fluorescently tagged receptors, use confocal microscopy to visualize the translocation of receptors from the plasma membrane to intracellular compartments.

  • Mitigation Strategies:

    • Intermittent Dosing: Instead of continuous exposure, use an intermittent dosing schedule with washout periods to allow for receptor resensitization. The duration of the washout period will need to be optimized for your specific experimental system.

    • Use of GRK Inhibitors: In mechanistic studies, consider the use of a broad-spectrum GRK inhibitor (e.g., heparin, suramin) to reduce receptor phosphorylation. Note that this is not a specific approach and may have off-target effects.

    • Modulate β-Arrestin: In cell lines, you can use siRNA or CRISPR/Cas9 to knockdown β-arrestin-2 and/or -3 to investigate their role in tachyphylaxis and potentially reduce it.

Possible Cause 2: Depletion of Downstream Signaling Components

  • Troubleshooting Steps:

    • Measure Downstream Signals: Assess the levels of key second messengers, such as inositol (B14025) phosphates (IPs) for Gq-coupled receptors (M1, M3, M5) or cyclic AMP (cAMP) for Gi-coupled receptors (M2, M4), at multiple time points during this compound exposure. A decline in the production of these second messengers despite the continued presence of the agonist can indicate pathway desensitization.

    • Assess G Protein Coupling: Use assays like [35S]GTPγS binding to measure the ability of the receptor to activate G proteins after repeated agonist exposure. A decrease in GTPγS binding indicates uncoupling of the receptor from the G protein.

  • Mitigation Strategies:

    • Allow for Recovery: Ensure sufficient time between agonist applications for the signaling cascade to return to baseline.

    • Lower Agonist Concentration: Use the lowest effective concentration of this compound that elicits the desired response. Higher concentrations are more likely to cause rapid and profound desensitization.

Experimental Protocols

Protocol 1: Induction and Quantification of Muscarinic Receptor Desensitization

  • Objective: To induce and quantify the degree of tachyphylaxis to this compound in a cell-based functional assay (e.g., calcium mobilization for M3 receptors).

  • Materials:

    • Cells expressing the muscarinic receptor of interest (e.g., CHO-K1 cells stably expressing human M3 receptor).

    • This compound.

    • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Methodology:

    • Cell Preparation: Plate cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

    • Dye Loading: Load the cells with the calcium indicator dye according to the manufacturer's protocol.

    • Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader.

    • Initial Stimulation: Add a concentration of this compound that gives a maximal or near-maximal response (e.g., 1 µM) and record the peak fluorescence response.

    • Washout: Gently wash the cells with assay buffer three times to remove the agonist.

    • Recovery Period: Incubate the cells in an agonist-free buffer for a defined period (e.g., 30 minutes, 1 hour, 2 hours).

    • Second Stimulation: Re-stimulate the cells with the same concentration of this compound and record the peak fluorescence response.

  • Data Analysis:

    • Calculate the percentage of desensitization as: (1 - (Peak Response 2 / Peak Response 1)) * 100.

    • Plot the percentage of desensitization against the recovery time to determine the kinetics of resensitization.

Protocol 2: Measuring this compound-Induced Receptor Internalization by ELISA

  • Objective: To quantify the loss of cell surface muscarinic receptors following treatment with this compound.

  • Materials:

    • Cells expressing a muscarinic receptor with an extracellular epitope tag (e.g., HA or FLAG tag).

    • This compound.

    • Primary antibody against the epitope tag.

    • HRP-conjugated secondary antibody.

    • TMB substrate.

    • Fixing solution (e.g., 4% paraformaldehyde).

    • Blocking buffer (e.g., PBS with 1% BSA).

  • Methodology:

    • Cell Plating: Plate cells in a 96-well plate and grow to confluence.

    • Agonist Treatment: Treat the cells with the desired concentration of this compound for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.

    • Fixation: Gently wash the cells with ice-cold PBS and fix with 4% paraformaldehyde.

    • Blocking: Block non-specific binding with blocking buffer.

    • Antibody Incubation: Incubate with the primary antibody, followed by the HRP-conjugated secondary antibody.

    • Detection: Add TMB substrate and measure the absorbance at 650 nm.

  • Data Analysis:

    • Normalize the absorbance values to the untreated control (time 0).

    • Plot the percentage of surface receptors remaining against the treatment time.

Visualizations

Tachyphylaxis_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Aceclidine This compound mAChR Muscarinic Receptor (Inactive) Aceclidine->mAChR Binding & Activation mAChR_active Muscarinic Receptor (Active) mAChR->mAChR_active G_protein G Protein (Inactive) mAChR_active->G_protein Coupling GRK GRK mAChR_active->GRK Recruitment beta_arrestin β-Arrestin mAChR_active->beta_arrestin Recruitment Endosome Endosome mAChR_active->Endosome Internalization G_protein_active G Protein (Active) G_protein->G_protein_active Downstream_Signal Downstream Signaling G_protein_active->Downstream_Signal Signal Transduction GRK->mAChR_active Phosphorylation beta_arrestin->mAChR_active Binding & Uncoupling

Caption: Signaling pathway of this compound-induced tachyphylaxis.

Experimental_Workflow_Tachyphylaxis Start Start: Cell Culture Stimulation1 Initial Stimulation with this compound Start->Stimulation1 Measure1 Measure Initial Response (e.g., Calcium Flux) Stimulation1->Measure1 Washout Washout of Agonist Measure1->Washout Recovery Recovery Period (Agonist-free medium) Washout->Recovery Stimulation2 Second Stimulation with this compound Recovery->Stimulation2 Measure2 Measure Second Response Stimulation2->Measure2 Analysis Data Analysis: Calculate % Desensitization Measure2->Analysis End End Analysis->End

Caption: Experimental workflow for assessing tachyphylaxis.

Mitigation_Strategies Tachyphylaxis {Tachyphylaxis Observed|Diminished response to this compound} Mitigation Mitigation Strategies Intermittent Dosing Lower Agonist Concentration Allow for Recovery Periods Tachyphylaxis->Mitigation To Reduce Effect Investigation Mechanistic Investigation GRK Inhibition β-Arrestin Knockdown Tachyphylaxis->Investigation To Understand Mechanism

Caption: Logical relationship of tachyphylaxis and mitigation strategies.

Validation & Comparative

A Comparative Guide: (-)-Aceclidine Versus Pilocarpine for Glaucoma Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (-)-Aceclidine and pilocarpine (B147212) for the treatment of glaucoma, focusing on their performance, mechanisms of action, and side effect profiles, supported by experimental data.

Introduction

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy, often associated with elevated intraocular pressure (IOP). Pharmacological intervention to lower IOP remains the mainstay of glaucoma management. Both this compound and pilocarpine are cholinergic agonists that reduce IOP by enhancing the outflow of aqueous humor. This guide delves into a detailed comparison of these two miotic agents.

Mechanism of Action

Both this compound and pilocarpine are parasympathomimetic drugs that act as muscarinic acetylcholine (B1216132) receptor agonists. Their primary mechanism for lowering IOP in glaucoma involves stimulating these receptors in the eye, leading to contraction of the ciliary muscle and the iris sphincter. This action increases the outflow of aqueous humor through the trabecular meshwork, thereby reducing intraocular pressure.

While both drugs share a common pathway, a key distinction lies in their receptor selectivity. This compound exhibits a greater selectivity for the muscarinic receptors on the iris sphincter muscle with a less pronounced effect on the ciliary muscle compared to pilocarpine. This difference in selectivity may account for the observed variations in their side effect profiles, particularly concerning accommodative spasm.

Signaling Pathway for IOP Reduction

cluster_aceclidine This compound cluster_pilocarpine Pilocarpine Aceclidine (B1665410) This compound M3_Iris_A Muscarinic M3 Receptors (Iris Sphincter) Aceclidine->M3_Iris_A High Selectivity Miosis_A Miosis (Pupil Constriction) M3_Iris_A->Miosis_A Trabecular_Outflow Increased Trabecular Aqueous Outflow Miosis_A->Trabecular_Outflow Pilocarpine Pilocarpine M3_Iris_P Muscarinic M3 Receptors (Iris Sphincter) Pilocarpine->M3_Iris_P Non-Selective M3_Ciliary_P Muscarinic M3 Receptors (Ciliary Muscle) Pilocarpine->M3_Ciliary_P Non-Selective Miosis_P Miosis (Pupil Constriction) M3_Iris_P->Miosis_P Ciliary_Contraction Ciliary Muscle Contraction M3_Ciliary_P->Ciliary_Contraction Miosis_P->Trabecular_Outflow Ciliary_Contraction->Trabecular_Outflow IOP_Reduction Reduced Intraocular Pressure (IOP) Trabecular_Outflow->IOP_Reduction

Caption: Signaling pathways of this compound and Pilocarpine in reducing intraocular pressure.

Efficacy in Lowering Intraocular Pressure

Clinical studies have demonstrated that both this compound and pilocarpine are effective in lowering IOP in patients with open-angle glaucoma. A key head-to-head comparison found their pressure-lowering effects to be similar.

DrugDosageMean IOP ReductionStudy PopulationReference
This compound 2% solutionSimilar to 2% PilocarpineOpen-angle glaucoma[1]
Pilocarpine 2% solutionSimilar to 2% AceclidineOpen-angle glaucoma[1]
Pilocarpine 2% solution, 4x daily1.1 mmHg (diurnal), 1.12 mmHg (nocturnal) as adjunctive therapyOcular hypertension or open-angle glaucoma[2]
Pilocarpine 2% solutionFrom 25.0 mmHg to 19.0 mmHg at 6 months as adjunctive therapyPrimary open-angle glaucoma[3]

Side Effect Profile and Tolerability

The primary differences between this compound and pilocarpine lie in their side effect profiles, which are largely attributed to their differential effects on the ciliary muscle.

Side EffectThis compoundPilocarpineNotes
Accommodative Spasm Minimal to noneCommonDue to this compound's limited effect on the ciliary muscle.
Brow Ache/Headache Less frequentMore frequentAssociated with ciliary muscle contraction.
Narrowing of Anterior Chamber Less pronouncedMore pronouncedA key consideration in patients with narrow angles.
Lens Thickening Less pronouncedMore pronouncedRelated to ciliary muscle contraction.
Dim Vision Can occurCan occurA common side effect of miotics.
Eye Irritation/Stinging ReportedReportedCommon with topical ophthalmic solutions.

An ultrasonographic comparative study provided quantitative evidence of these differences:

ParameterPilocarpine 2%This compound 2%
Average Narrowing of Anterior Chamber 0.255 mm0.106 mm
Average Thickening of the Lens 0.24 mm0.13 mm
Patient-reported Pain 20% (7 of 36 patients)13% (3 of 23 patients)
Accommodative Spasm Observed in some patientsNot observed

Data from an ultrasonographic comparative study of the effect of pilocarpine and aceclidine on the eye components.[1]

Experimental Protocols

Clinical Trial: Double-Blind Cross-Over Comparison of this compound and Pilocarpine in Open-Angle Glaucoma

This section outlines the typical methodology for a comparative clinical trial based on the available literature.

cluster_workflow Experimental Workflow Patient_Recruitment Patient Recruitment (Open-Angle Glaucoma) Baseline Baseline Measurements - IOP (Tonometry) - Visual Acuity - Slit-lamp examination Patient_Recruitment->Baseline Randomization Randomization Baseline->Randomization Group_A Group A: This compound Treatment Period Randomization->Group_A Group_B Group B: Pilocarpine Treatment Period Randomization->Group_B IOP_Monitoring IOP Monitoring at Pre-defined Intervals Group_A->IOP_Monitoring Group_B->IOP_Monitoring Washout Washout Period Crossover Treatment Crossover Washout->Crossover Group_A2 Group A: Pilocarpine Treatment Period Crossover->Group_A2 Group_B2 Group B: This compound Treatment Period Crossover->Group_B2 Group_A2->IOP_Monitoring Group_B2->IOP_Monitoring Side_Effect_Assessment Side Effect Assessment (Patient-reported outcomes, Clinical examination) IOP_Monitoring->Side_Effect_Assessment Side_Effect_Assessment->Washout Data_Analysis Data Analysis (Comparison of IOP reduction and side effect incidence) Side_Effect_Assessment->Data_Analysis

Caption: A typical experimental workflow for a double-blind cross-over clinical trial.

Key Methodological Components:

  • Patient Population: Patients diagnosed with primary open-angle glaucoma.

  • Study Design: A double-blind, randomized, cross-over design is optimal to minimize bias, where each patient serves as their own control.

  • Interventions: Standardized concentrations of this compound (e.g., 2%) and pilocarpine (e.g., 2%) ophthalmic solutions.

  • IOP Measurement: Intraocular pressure is measured at baseline and at regular intervals post-instillation using a calibrated tonometer (e.g., Goldmann applanation tonometer).

  • Assessment of Side Effects: Subjective symptoms (e.g., brow ache, blurred vision) are recorded through patient diaries or questionnaires. Objective measures include slit-lamp examination for signs of irritation and ultrasonography to measure changes in anterior chamber depth and lens thickness.

  • Washout Period: A sufficient washout period between treatment phases is crucial to ensure the effects of the first drug have dissipated before the second is administered.

Conclusion

Both this compound and pilocarpine are effective IOP-lowering agents for the treatment of glaucoma. Their efficacy in reducing intraocular pressure is comparable. The primary distinguishing factor is the superior tolerability of this compound, which is attributed to its more selective action on the iris sphincter with minimal impact on the ciliary muscle. This results in a significantly lower incidence of accommodative spasm and associated side effects like brow ache and induced myopia. For patients who experience significant side effects with pilocarpine, this compound may represent a more favorable therapeutic option. Further large-scale, modern clinical trials directly comparing the two agents for glaucoma treatment would be beneficial to provide more definitive contemporary data.

References

Comparative Efficacy of (-)-Aceclidine and Other Miotics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the miotic agent (-)-Aceclidine against other commonly used miotics, including the non-selective cholinergic agonists pilocarpine (B147212) and carbachol, and the prostaglandin (B15479496) analog latanoprost (B1674536). The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform preclinical and clinical research.

Executive Summary

This compound is a cholinergic muscarinic agonist that functions as a miotic agent, causing pupillary constriction.[1] It has demonstrated a notable selectivity for the muscarinic receptors on the iris sphincter muscle with minimal stimulation of the ciliary muscle.[2][3] This pupil-selective action profile suggests a potential for a favorable side-effect profile, particularly concerning accommodative spasm and myopic shift, when compared to less selective miotics like pilocarpine and carbachol.[4] While direct head-to-head clinical trial data is limited, existing studies provide valuable insights into the comparative efficacy and mechanisms of these agents in both presbyopia and glaucoma management.

Data Presentation: Quantitative Comparison of Miotics

The following tables summarize key efficacy parameters for this compound and comparator miotics based on available clinical and preclinical data.

Table 1: Efficacy in Presbyopia Treatment

ParameterThis compound (1.75%)Pilocarpine (1.25%)Carbachol
Primary Endpoint ≥3-line improvement in monocular Best-Corrected Distance Visual Acuity (BCDVA) at near.[5]≥3-line improvement in mesopic, high-contrast, binocular Distance-Corrected Near Visual Acuity (DCNVA).[6]Gain of 15 or more ETDRS letters in near visual acuity without losing 5 or more letters in distance visual acuity.[7]
Efficacy 71% of participants achieved a ≥3-line improvement at 3 hours.[5]Approximately 31% of participants achieved a ≥3-line improvement at day 30, hour 3.[8]Clinical trials are ongoing; specific quantitative data on the percentage of responders is emerging.[7]
Onset of Action Rapid onset, with 71% achieving a ≥3-line improvement at 30 minutes.[5]Onset of action within 15 minutes.[9]Information on specific onset time from recent trials is still being compiled.
Duration of Action Up to 10 hours.[2]Up to 6 hours.[10]Reported to have a prolonged duration of action due to resistance to acetylcholinesterase.[3]
Pupil Size Reduction Achieves a pupil size of <2 mm for approximately 10 hours.[11][12]Reduces pupil size, but may not consistently maintain a sub-2mm pupil.[12]Induces significant miosis.[13]
Common Adverse Events Mild and transient, including temporary dimming of vision.[2]Headache, blurred vision, and eye pain.[14]Potential for temporary dimming of vision or difficulty seeing in low light.[7]

Table 2: Efficacy in Intraocular Pressure (IOP) Reduction (Glaucoma)

ParameterThis compoundPilocarpine (4%)Latanoprost (0.005%)
Mechanism of IOP Reduction Increases aqueous humor outflow through the trabecular meshwork.[1]Increases aqueous humor outflow through the trabecular meshwork.[15]Increases uveoscleral outflow of aqueous humor.[15]
Comparative IOP Reduction Efficacy in IOP reduction was considered inferior to pilocarpine in historical use for glaucoma.[16]Reduces diurnal IOP from a baseline of 21.5 +/- 3.7 mmHg to 18.8 +/- 3.1 mmHg (as a third-line therapy).[17]Reduces diurnal IOP from a baseline of 21.5 +/- 3.7 mmHg to 18.0 +/- 3.0 mmHg (as a third-line therapy), showing greater morning pressure reduction than pilocarpine.[17]
Receptor Selectivity High selectivity for iris sphincter over ciliary muscle.[12]Non-selective muscarinic agonist.[4]Selective prostaglandin F2α (FP) receptor agonist.[18]
Common Ocular Side Effects Minimal ciliary muscle stimulation, reducing the risk of accommodative spasm.[2]Blurred vision, accommodative spasm.[17]Conjunctival hyperemia, eyelash growth, iris color change.[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of miotic agents. Below are summaries of standard experimental protocols for key efficacy endpoints.

Measurement of Pupillary Constriction (Pupillometry)

Objective: To quantitatively measure the change in pupil diameter in response to a miotic agent.

Methodology:

  • Patient Preparation: Patients are adapted to a dark and quiet room for a minimum of one to three minutes before measurements are taken.[5][19] Any medications that could affect pupillary response are withheld.[19]

  • Instrumentation: A handheld, portable pupillometer is used to objectively measure and record pupillary responses.[5][19]

  • Procedure:

    • The device is held in front of the eye to be measured.

    • A baseline pupil diameter is recorded in the dark-adapted state.

    • A single drop of the miotic agent is instilled.

    • Pupil diameter is measured at predetermined time points post-instillation (e.g., 30 minutes, 1, 3, 6, and 10 hours).

    • The pupillometer delivers a fixed light stimulus to elicit the pupillary light reflex, and the device records parameters such as maximum and minimum pupil diameter, constriction and dilation velocity, and latency.[19][20]

  • Data Analysis: The change in pupil diameter from baseline is calculated at each time point. Statistical analysis is performed to compare the miotic effect of different agents.

Measurement of Intraocular Pressure (Tonometry)

Objective: To measure the intraocular pressure before and after the administration of a miotic agent.

Methodology:

  • Instrumentation: The Goldmann applanation tonometer (GAT) is the gold standard for measuring IOP.[1]

  • Patient Preparation:

    • The patient's cornea is anesthetized with a local anesthetic drop.

    • A fluorescein (B123965) dye strip is used to stain the tear film.[1]

  • Procedure:

    • The patient is seated at a slit-lamp microscope, with their chin on the chin rest and forehead against the bar.[7]

    • The tonometer probe, illuminated with a cobalt blue light, is carefully brought into contact with the central cornea.

    • The clinician views the fluorescein-stained tear film as two semi-circles (mires).

    • The dial on the tonometer is adjusted until the inner edges of the two mires just touch.[7]

    • The reading on the dial is multiplied by 10 to obtain the IOP in millimeters of mercury (mmHg).

  • Data Collection: IOP is measured at baseline and at specified time points after drug administration. Diurnal IOP curves may be generated by taking measurements at multiple times throughout the day.[17]

Signaling Pathways

The miotic and IOP-lowering effects of these agents are mediated by distinct signaling pathways.

Cholinergic Miotics: this compound, Pilocarpine, and Carbachol

These agents are muscarinic acetylcholine (B1216132) receptor agonists. Their primary mechanism for miosis involves the activation of M3 muscarinic receptors on the iris sphincter muscle, which are Gq-protein coupled receptors.[3]

Cholinergic_Miotic_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Aceclidine This compound Pilocarpine Carbachol M3R M3 Muscarinic Receptor Aceclidine->M3R binds Gq Gq Protein M3R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ ER->Ca releases Contraction Muscle Contraction (Miosis) Ca->Contraction leads to PKC->Contraction contributes to

Signaling pathway of cholinergic miotics in the iris sphincter muscle.

Prostaglandin Analogs: Latanoprost

Latanoprost is a prostaglandin F2α analogue that primarily lowers IOP by increasing the uveoscleral outflow of aqueous humor. This is thought to be mediated by the activation of the prostaglandin F (FP) receptor in the ciliary muscle, leading to remodeling of the extracellular matrix.[21]

Latanoprost_Signaling cluster_membrane Cell Membrane (Ciliary Muscle) cluster_cytoplasm Cytoplasm Latanoprost Latanoprost FP_Receptor FP Receptor Latanoprost->FP_Receptor binds Signaling_Cascade Intracellular Signaling Cascade (e.g., MAP kinase) FP_Receptor->Signaling_Cascade activates Gene_Expression ↑ Gene Expression (e.g., MMPs) Signaling_Cascade->Gene_Expression leads to ECM_Remodeling Extracellular Matrix Remodeling Gene_Expression->ECM_Remodeling induces Outflow ↑ Uveoscleral Aqueous Outflow ECM_Remodeling->Outflow facilitates Experimental_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Measurements (Pupillometry, Tonometry, VA) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Drug_A Drug A (this compound) Randomization->Drug_A Drug_B Drug B (Comparator) Randomization->Drug_B Placebo Placebo Randomization->Placebo Drug_Admin Drug Administration (Double-masked) Drug_A->Drug_Admin Drug_B->Drug_Admin Placebo->Drug_Admin Follow_up Follow-up Visits (Efficacy & Safety Assessments) Drug_Admin->Follow_up Data_Analysis Data Analysis (Statistical Comparison) Follow_up->Data_Analysis Results Results & Conclusion Data_Analysis->Results

References

Validating the "Pinhole Effect" of (-)-Aceclidine in Vision Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (-)-Aceclidine with other miotic agents, primarily focusing on its "pinhole effect" for the treatment of presbyopia. The information presented is based on available experimental data from clinical trials to assist researchers and drug development professionals in their understanding of this compound's performance and mechanism of action.

Executive Summary

This compound is a selective muscarinic acetylcholine (B1216132) receptor agonist that induces miosis (pupil constriction), creating a "pinhole effect" that improves near vision in individuals with presbyopia.[1][2] Unlike non-selective miotics such as pilocarpine (B147212), this compound demonstrates a greater affinity for the muscarinic receptors on the iris sphincter muscle with minimal stimulation of the ciliary muscle.[3][4] This selectivity is crucial as it leads to a significant reduction in pupil size to an optimal sub-2mm diameter, which enhances the depth of focus, without inducing a myopic shift or accommodative spasm, common side effects associated with pilocarpine.[1][5][6] Clinical trial data from the Phase 3 CLARITY studies demonstrate that a 1.75% formulation of aceclidine (B1665410) (LNZ100) provides rapid and sustained improvement in near visual acuity for up to 10 hours.[2][7][8]

Mechanism of Action: The "Pinhole Effect"

The "pinhole effect" is a well-established optical principle where a small aperture increases the depth of focus, allowing for clearer vision of objects at varying distances.[9] In the context of presbyopia, miotic agents constrict the pupil, effectively creating a biological pinhole. This narrows the bundle of light rays entering the eye, reducing blur and improving near visual acuity.[9]

This compound, as a parasympathomimetic, stimulates the muscarinic M3 receptors on the iris sphincter muscle, causing it to contract and reduce pupil size.[10] Its selectivity for the iris sphincter over the ciliary muscle is a key differentiator from other miotics like pilocarpine.[3]

Caption: Signaling pathways of this compound and Pilocarpine.

Comparative Performance Data

The following tables summarize the key performance indicators of this compound in comparison to Pilocarpine based on available clinical trial data. It is important to note that the data for Aceclidine is from the recent CLARITY Phase 3 trials, while the comparative data for Pilocarpine may be from different studies with varying methodologies.

Table 1: Efficacy in Near Vision Improvement

ParameterThis compound (LNZ100 1.75%)[2][7][8]Pilocarpine (1.25%)[11]
≥3-Line Improvement in Near Vision 71% of participants at 30 minutes and 3 hours33% of participants (time point not specified)
≥2-Line Improvement in Near Vision 95% of participants at 1 hour63% of participants (time point not specified)
Duration of ≥3-Line Improvement 40% of participants at 10 hoursUp to 6 hours
Onset of Action Within 30 minutesWithin 15-30 minutes

Table 2: Side Effect Profile and Physiological Impact

ParameterThis compound[1][12]Pilocarpine[1][12]
Myopic Shift Minimal (approx. -0.13 D)Significant (approx. -1.25 D)
Accommodative Spasm Minimal to none reportedCommon
Headache Reported, generally mild and transientCommon, often associated with brow ache
Dim Vision Possible, especially in low lightPossible
Retinal Detachment Risk Rare cases reported with miotics in susceptible individuals[1]Rare cases reported with miotics in susceptible individuals

Experimental Protocols

Key Experiments in this compound (CLARITY Phase 3 Trials)[2][7][8]

The CLARITY Phase 3 program for LNZ100 (1.75% aceclidine) consisted of two 6-week efficacy and safety studies (CLARITY 1 and 2) and one 6-month safety study (CLARITY 3).

  • Study Design: The trials were randomized, double-masked, and vehicle-controlled.

  • Participant Population: A broad range of individuals aged 45 to 75 with presbyopia, including those with prior LASIK and pseudophakia.

  • Primary Efficacy Endpoint: The percentage of participants achieving a three-line or greater improvement in Best Corrected Distance Visual Acuity (BCDVA) at near, without a loss of one line or more of distance vision at 3 hours post-treatment.

  • Visual Acuity Measurement: Near visual acuity was assessed at 40 cm using a standard logarithmic visual acuity chart.

  • Pupil Size Measurement: Pupil diameter was measured under photopic (bright light) and mesopic (dim light) conditions using a pupillometer.

cluster_workflow Experimental Workflow: CLARITY Trials Screening Participant Screening (Ages 45-75, Presbyopia) Baseline Baseline Measurements (Near VA, Distance VA, Pupil Size) Screening->Baseline Randomization Randomization (LNZ100 or Vehicle) Baseline->Randomization Dosing Once-Daily Dosing Randomization->Dosing FollowUp Follow-up Assessments (30min, 3hr, 10hr, etc.) Dosing->FollowUp Daily for 6 weeks/6 months Efficacy Primary & Secondary Efficacy Endpoints FollowUp->Efficacy Safety Safety Monitoring FollowUp->Safety

Caption: Workflow for the CLARITY Phase 3 clinical trials.
Comparative Experimental Considerations for Pilocarpine

While a detailed, contemporary protocol for a specific commercial pilocarpine formulation was not available for direct comparison, typical clinical trials for presbyopia-correcting drops would follow a similar methodology to the CLARITY trials. Key differences in assessment would focus on:

  • Measurement of Myopic Shift: Autorefraction would be performed before and after instillation to quantify the change in spherical equivalent refraction.

  • Assessment of Accommodative Spasm: This is often evaluated subjectively through patient-reported outcomes (e.g., questionnaires about brow ache, blurred distance vision) and objectively by measuring changes in accommodative amplitude and facility.

Logical Comparison of this compound and Pilocarpine

cluster_comparison Logical Comparison cluster_attributes Aceclidine This compound Selectivity High Iris Sphincter Selectivity Aceclidine->Selectivity Duration Long Duration of Action (up to 10 hours) Aceclidine->Duration Pilocarpine Pilocarpine NonSelectivity Non-Selective Muscarinic Agonist Pilocarpine->NonSelectivity ShorterDuration Shorter Duration of Action Pilocarpine->ShorterDuration MyopicShift Minimal Myopic Shift Selectivity->MyopicShift SigMyopicShift Significant Myopic Shift NonSelectivity->SigMyopicShift

Caption: Key differentiating attributes of this compound and Pilocarpine.

Conclusion

The available data strongly supports the validation of the "pinhole effect" as the primary mechanism of action for this compound in improving near vision in presbyopic individuals. Its high selectivity for the iris sphincter muscle results in a favorable efficacy and safety profile compared to non-selective miotics like pilocarpine. The key advantages of this compound include a rapid onset of action, a prolonged duration of effect, and a minimal induction of myopic shift and accommodative spasm. These characteristics position this compound as a promising therapeutic option for the pharmacological management of presbyopia. Further head-to-head comparative studies with other commercially available miotics would be beneficial to provide a more direct and comprehensive assessment of its relative performance.

References

Head-to-Head Clinical Trials of (-)-Aceclidine for Presbyopia

Author: BenchChem Technical Support Team. Date: December 2025

(-)-Aceclidine, a selective muscarinic M1 receptor agonist, has recently emerged as a promising therapeutic agent for the treatment of presbyopia. Its approval by the U.S. Food and Drug Administration (FDA) for this indication marks a significant advancement in the pharmacological management of age-related blurry near vision.[1][2] This comparison guide synthesizes findings from the pivotal CLARITY clinical trial program, offering researchers, scientists, and drug development professionals a detailed overview of aceclidine's performance against its comparators.

Mechanism of Action

Aceclidine (B1665410) functions as a pupil-selective miotic agent.[1][3] It primarily stimulates the iris sphincter muscle with minimal effect on the ciliary muscle.[1][3][4] This targeted action induces a "pinhole effect," constricting the pupil to less than 2mm, which increases the depth of focus and consequently improves near visual acuity without causing a significant myopic shift, a common side effect associated with non-selective miotics like pilocarpine.[3][4]

Aceclidine This compound MuscarinicReceptor Muscarinic Receptors (on Iris Sphincter) Aceclidine->MuscarinicReceptor CiliaryMuscle Ciliary Muscle (Minimal Stimulation) Aceclidine->CiliaryMuscle IrisSphincter Iris Sphincter Muscle Contraction MuscarinicReceptor->IrisSphincter PupilConstriction Pupil Constriction (Miosis) IrisSphincter->PupilConstriction PinholeEffect Pinhole Effect PupilConstriction->PinholeEffect DepthOfFocus Increased Depth of Focus PinholeEffect->DepthOfFocus NearVision Improved Near Vision DepthOfFocus->NearVision cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up & Endpoints Enrollment Eligible Participants (n=466 in CLARITY 1 & 2) Randomization Randomized, Double-Masked Enrollment->Randomization Aceclidine Aceclidine 1.75% (LNZ100) Randomization->Aceclidine Comparator Comparator (Vehicle or Brimonidine) Randomization->Comparator FollowUp 6 Weeks (Efficacy) 6 Months (Safety) Aceclidine->FollowUp Comparator->FollowUp PrimaryEndpoint Primary Endpoint: 3-line gain in Near Vision at 3 hrs FollowUp->PrimaryEndpoint

References

In Vivo Validation of (-)-Aceclidine's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (-)-Aceclidine's in vivo performance against other muscarinic agonists, supported by experimental data. It delves into the validation of its mechanism of action, particularly its selectivity for specific muscarinic receptor subtypes, which underpins its clinical utility.

Ophthalmic Efficacy and Selectivity: A Pinhole Effect with Minimal Myopic Shift

This compound has demonstrated significant efficacy in the treatment of presbyopia. Its primary mechanism of action in the eye involves selective constriction of the iris sphincter muscle with minimal impact on the ciliary muscle. This creates a "pinhole effect," increasing the depth of focus and improving near vision. This selectivity profile distinguishes it from other miotic agents like pilocarpine (B147212) and carbachol (B1668302), which cause a more pronounced ciliary muscle contraction, leading to an undesirable myopic shift.

A clinical trial reported that aceclidine (B1665410) is approximately 28 times more selective for the iris sphincter than the ciliary muscle, compared to ratios of about 5:1 for carbachol and 1.5:1 for pilocarpine. This selectivity results in a significantly lower induction of myopia, around -0.13 D for aceclidine, compared to approximately -1.25 D for less selective miotics.

Comparative Ophthalmic Performance of Muscarinic Agonists
FeatureThis compoundPilocarpineCarbachol
Primary Ocular Target Iris Sphincter (High Selectivity)Iris Sphincter and Ciliary MuscleIris Sphincter and Ciliary Muscle
Selectivity (Iris:Ciliary) ~28:1[1]~1.5:1[1]~5:1[1]
Induced Myopic Shift ~ -0.13 D[1]~ -1.25 D[1]Significant myopic shift
Improvement in Near Vision ≥3 lines in 71% of participants at 3 hours[2]Variable, often with distance vision compromiseEffective, but with significant side effects
Duration of Action Up to 10 hours[2]Shorter durationLonger-lasting but with more side effects
Common Adverse Events Eye irritation (20%), dim vision (16%), headache (13%)Headache, brow ache, blurred distance visionSimilar to pilocarpine, often more pronounced

Central Nervous System Effects: Validating Muscarinic Agonist Activity

Beyond its ophthalmic use, in vivo studies in animal models have been crucial in validating the broader mechanism of action of this compound as a muscarinic agonist. These studies typically assess a range of physiological responses known to be mediated by central and peripheral muscarinic receptors. While direct, extensive comparative in vivo data for this compound's central effects are limited in recent literature, historical data and studies on other muscarinic agonists like oxotremorine (B1194727) provide a framework for understanding its potential in vivo profile.

Comparative In Vivo Profile of Muscarinic Agonists (Rodent Models)
ParameterThis compoundOxotremorinePilocarpine
Tremorogenesis Induces tremor[3]Potent inducer of tremorLess potent than oxotremorine
Analgesia (Hot Plate Test) Elicits analgesic effects[3]Demonstrates significant analgesiaShows analgesic properties
Sialogogic Effect Induces salivation[3]Potent inducer of salivationPotent sialogogue
Hypothermia Causes a decrease in body temperature[3]Induces significant hypothermiaCan induce hypothermia

Experimental Protocols

In Vivo Assessment of Tremorogenesis in Mice

Objective: To quantify the tremor-inducing effects of a muscarinic agonist.

Animals: Male ICR mice (or other suitable strain), 8-10 weeks old.

Methodology:

  • Animals are habituated to the testing environment for at least 30 minutes before drug administration.

  • A baseline tremor score is recorded for each mouse. This can be done visually using a standardized rating scale or with an automated tremor analysis system.

  • The test compound (e.g., this compound, oxotremorine) or vehicle is administered, typically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

  • Tremor is assessed at predefined time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes).

  • Tremor intensity is scored. For a visual scoring system, a scale such as the following can be used: 0 = no tremor; 1 = mild, intermittent tremor; 2 = moderate, continuous tremor; 3 = severe, whole-body tremor.

  • The dose-response relationship is determined by testing a range of doses of the agonist. The ED50 (the dose that produces a half-maximal effect) can then be calculated.

In Vivo Assessment of Analgesia using the Hot Plate Test

Objective: To evaluate the analgesic efficacy of a muscarinic agonist against a thermal stimulus.

Animals: Male mice or rats.

Methodology:

  • The hot plate apparatus is maintained at a constant temperature, typically between 50°C and 55°C[2].

  • Animals are habituated to the testing room.

  • A baseline latency to a nocifensive response (e.g., hind paw licking, jumping) is determined for each animal by placing it on the hot plate. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

  • The test compound or vehicle is administered.

  • At various time points after drug administration, the latency to the nocifensive response is measured again.

  • An increase in the response latency compared to baseline and vehicle-treated animals indicates an analgesic effect.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways activated by muscarinic agonists and a typical workflow for in vivo validation studies.

Muscarinic Receptor Signaling Pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway Aceclidine_M1_M3_M5 This compound M1_M3_M5 M1/M3/M5 Receptors Aceclidine_M1_M3_M5->M1_M3_M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_release ↑ Intracellular Ca2+ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_Excitatory Excitatory Cellular Response Ca_release->Cellular_Response_Excitatory PKC->Cellular_Response_Excitatory Aceclidine_M2_M4 This compound M2_M4 M2/M4 Receptors Aceclidine_M2_M4->M2_M4 Gi_o Gi/o M2_M4->Gi_o AC Adenylyl Cyclase Gi_o->AC cAMP ↓ cAMP AC->cAMP Cellular_Response_Inhibitory Inhibitory Cellular Response cAMP->Cellular_Response_Inhibitory

Caption: Muscarinic receptor signaling pathways activated by this compound.

In Vivo Validation Experimental Workflow cluster_workflow In Vivo Validation Experimental Workflow start Animal Model Selection (e.g., Mice, Rats) acclimation Acclimation and Baseline Measurements start->acclimation randomization Randomization into Treatment Groups acclimation->randomization drug_admin Drug Administration (this compound, Comparators, Vehicle) randomization->drug_admin behavioral_assessment Behavioral/Physiological Assessment (e.g., Tremor, Analgesia, Salivation) drug_admin->behavioral_assessment data_collection Data Collection at Multiple Time Points behavioral_assessment->data_collection data_analysis Statistical Analysis (Dose-Response, ED50) data_collection->data_analysis conclusion Conclusion on In Vivo Mechanism of Action data_analysis->conclusion

Caption: A generalized workflow for in vivo validation of a muscarinic agonist.

References

A Comparative Analysis of (-)-Aceclidine and Other Muscarinic Agonists in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a cross-study analysis of clinical trial data for (-)-Aceclidine, a selective muscarinic agonist recently approved for the treatment of presbyopia. To offer a broader context for its performance and mechanism of action, this guide compares its clinical trial findings with those of other notable muscarinic agonists: xanomeline (B1663083), cevimeline (B1668456), and pilocarpine (B147212), which have been investigated for different therapeutic indications.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the efficacy and safety of this compound and the selected comparator muscarinic agonists from various clinical trials.

Efficacy Data
DrugIndicationKey Efficacy Endpoint(s)ResultsCitation(s)
This compound (LNZ100) PresbyopiaProportion of participants gaining ≥3 lines in distance-corrected near visual acuity (DCNVA) without a loss of >1 line of distance visual acuity.In the CLARITY 2 trial, 71% of participants achieved this endpoint at 3 hours post-instillation. A rapid onset was observed, with 71% achieving a ≥3-line improvement at 30 minutes, and the effect was durable, with 40% maintaining this improvement at 10 hours.[1][2][3][4][5]
Xanomeline Alzheimer's DiseaseChange from baseline in the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-Cog).In a 6-month trial, the high-dose group (225 mg/day) showed a significant treatment effect on the ADAS-Cog score compared to placebo.[6][7]
SchizophreniaChange from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.When combined with trospium (B1681596) (KarXT), xanomeline demonstrated a statistically significant reduction in PANSS total score compared to placebo at Week 5.[8]
Cevimeline Sjögren's Syndrome (Xerostomia)Improvement in symptoms of dry mouth (global patient evaluation and visual analog scales) and objective increase in salivary flow.Patients receiving 30 mg three times daily showed significant improvements in dry mouth symptoms and increased salivary flow compared to placebo.[9][10][11]
Pilocarpine Radiation-Induced XerostomiaImprovement in oral dryness and overall xerostomia symptoms (visual analog scales) and increased saliva production.A 5.0 mg thrice-daily regimen demonstrated significant improvements in oral dryness, mouth comfort, and ability to speak, along with increased salivary flow compared to placebo.[12][13]
Safety and Tolerability Data
DrugIndicationCommon Adverse Events (Incidence >5%)Serious Adverse EventsCitation(s)
This compound (LNZ100) PresbyopiaInstillation site irritation (mild), visual impairment (mild dimness), hyperemia (mild), and headache (mostly mild).No serious treatment-related adverse events were reported in the CLARITY trials.[2][4]
Xanomeline Alzheimer's DiseasePredominantly gastrointestinal (nausea, vomiting, diarrhea). Syncope was observed in the high-dose group (12.6%).Discontinuation due to adverse events was high in the high-dose group (52%).[6][7]
Schizophrenia (with Trospium)Constipation (17%), nausea (17%), dry mouth (9%), dyspepsia (9%), and vomiting (9%).The combination with trospium was designed to mitigate the severe cholinergic side effects of xanomeline alone.[8]
Cevimeline Sjögren's Syndrome (Xerostomia)Nausea, and other expected cholinergic effects.The 60 mg dose was associated with a higher incidence of gastrointestinal adverse events.[9]
Pilocarpine Radiation-Induced XerostomiaSweating (most common, dose-dependent), increased urinary frequency, lacrimation, and rhinitis.Adverse events were generally mild to moderate.[12][13]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are summaries of the experimental protocols for the key studies cited.

This compound for Presbyopia (CLARITY Trials)
  • Study Design: The CLARITY program consisted of two 6-week, multi-center, randomized, double-masked, controlled efficacy and safety studies (CLARITY 1 and 2) and a 6-month safety study (CLARITY 3).[1][2][3][4]

  • Participant Population: Individuals aged 45 to 75 with presbyopia, with a refractive status from -4.0D to +1.0D spherical equivalent.[2][4]

  • Intervention: LNZ100 (1.75% aceclidine (B1665410) ophthalmic solution) administered once daily.[1][2][4]

  • Primary Efficacy Assessment: The primary endpoint was the proportion of participants achieving a three-line or greater improvement in Best Corrected Distance Visual Acuity (BCDVA) at near, without losing one line or more in distance visual acuity at 3 hours post-treatment.[1][3][4]

  • Safety Assessment: Adverse events were monitored throughout the trials.[2][4]

Xanomeline for Alzheimer's Disease
  • Study Design: A 6-month, randomized, double-blind, placebo-controlled, parallel-group trial, followed by a 1-month single-blind placebo washout.[6][7]

  • Participant Population: A total of 343 individuals aged at least 60 years with mild to moderate Alzheimer's disease.[6][7]

  • Intervention: Patients received 75, 150, or 225 mg of xanomeline per day, or a placebo.[6][7]

  • Primary Efficacy Assessment: The primary outcome measures were the scores on the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-Cog) and the Clinician's Interview-Based Impression of Change (CIBIC+).[6][7]

  • Safety Assessment: Adverse events were recorded, with a focus on cholinergic side effects.[6][7]

Cevimeline for Sjögren's Syndrome
  • Study Design: A 6-week, double-blind, randomized, placebo-controlled trial.[9]

  • Participant Population: 75 patients with Sjögren's syndrome and associated salivary gland dysfunction.[9]

  • Intervention: Participants were randomized to receive 30 mg of cevimeline three times daily, 60 mg of cevimeline three times daily, or a placebo.[9]

  • Efficacy Assessment: Subjective responses were measured using a global patient evaluation and visual analog scales. Salivary flow was measured objectively.[9]

  • Safety Assessment: Monitoring of adverse events, particularly those related to the drug's muscarinic agonist action.[9]

Pilocarpine for Radiation-Induced Xerostomia
  • Study Design: Two 12-week, randomized, double-blind, placebo-controlled, multicenter clinical trials (one fixed-dose and one dose-titration).[12]

  • Participant Population: 369 patients who had received at least 40 Gy of radiation to the head and neck with clinically significant xerostomia.[12]

  • Intervention: In the fixed-dose study, patients received either a placebo, 5.0 mg, or 10.0 mg of pilocarpine three times a day. In the dose-titration study, patients received escalating doses.[12]

  • Efficacy Assessment: Symptomatic relief was evaluated using questionnaires with visual analog scales. Saliva production was measured by sialometry.[12]

  • Safety Assessment: Adverse events were recorded, with an emphasis on cholinergic side effects.[12]

Mandatory Visualization

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways, a generalized experimental workflow for muscarinic agonist clinical trials, and the logical relationships in this cross-study analysis.

G Muscarinic Receptor Signaling Pathways cluster_M1_M3 M1/M3 Receptor Pathway (Gq-coupled) cluster_M4 M4 Receptor Pathway (Gi-coupled) Aceclidine This compound M1_M3 M1/M3 Receptor Aceclidine->M1_M3 Xanomeline_M1 Xanomeline Xanomeline_M1->M1_M3 Cevimeline_M1_M3 Cevimeline Cevimeline_M1_M3->M1_M3 Pilocarpine_M3 Pilocarpine Pilocarpine_M3->M1_M3 Gq Gq protein M1_M3->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response_M1_M3 Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca_release->Cellular_Response_M1_M3 PKC->Cellular_Response_M1_M3 Xanomeline_M4 Xanomeline M4 M4 Receptor Xanomeline_M4->M4 Gi Gi protein M4->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Cellular_Response_M4 Cellular Response (e.g., Modulation of Neurotransmitter Release) PKA->Cellular_Response_M4

Caption: Signaling pathways for M1/M3 and M4 muscarinic receptors.

G Generalized Clinical Trial Workflow for Muscarinic Agonists cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessments (e.g., Visual Acuity, Salivary Flow, Cognitive Score) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Drug_Admin Drug Administration (Active vs. Placebo/Comparator) Randomization->Drug_Admin Monitoring Monitoring for Efficacy and Safety Drug_Admin->Monitoring Follow_up_Assessments Follow-up Assessments (at specified time points) Monitoring->Follow_up_Assessments Data_Collection Data Collection and Analysis Follow_up_Assessments->Data_Collection Results Reporting of Results Data_Collection->Results

Caption: A typical workflow for a muscarinic agonist clinical trial.

G Logical Relationships in Cross-Study Analysis cluster_drugs Muscarinic Agonists cluster_indications Therapeutic Indications cluster_outcomes Clinical Outcomes Aceclidine This compound Presbyopia Presbyopia Aceclidine->Presbyopia Xanomeline Xanomeline Alzheimers Alzheimer's Disease Xanomeline->Alzheimers Schizophrenia Schizophrenia Xanomeline->Schizophrenia Cevimeline Cevimeline Xerostomia Xerostomia Cevimeline->Xerostomia Pilocarpine Pilocarpine Pilocarpine->Xerostomia Efficacy Efficacy Presbyopia->Efficacy Safety Safety Presbyopia->Safety Alzheimers->Efficacy Alzheimers->Safety Schizophrenia->Efficacy Schizophrenia->Safety Xerostomia->Efficacy Xerostomia->Safety

Caption: Relationships between drugs, indications, and outcomes.

References

(-)-Aceclidine's effect on ciliary muscle compared to other muscarinic agonists

Author: BenchChem Technical Support Team. Date: December 2025

(-)-Aceclidine's Effect on Ciliary Muscle: A Comparative Guide for Researchers

This guide provides a detailed comparison of the effects of this compound on the ciliary muscle with other prominent muscarinic agonists, namely carbachol (B1668302) and pilocarpine (B147212). The focus is on the pharmacological and physiological responses, supported by experimental data, to inform research and drug development in ophthalmology. This compound, a parasympathomimetic agent, is noted for its distinct profile in stimulating muscarinic receptors, which has significant implications for treatments targeting glaucoma and presbyopia.

Mechanism of Action and Receptor Selectivity

Muscarinic agonists induce contraction of the ciliary muscle by stimulating muscarinic acetylcholine (B1216132) receptors, primarily the M3 subtype, which is the predominant receptor in this tissue.[1][2][3] Activation of the M3 receptor, a Gq/11-coupled protein, initiates a signaling cascade involving phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][4] IP3 triggers the release of calcium (Ca2+) from intracellular stores, and this increase in cytosolic Ca2+ is the primary driver of smooth muscle contraction.[5]

While agonists like carbachol and pilocarpine effectively contract the ciliary muscle, this compound demonstrates a notable selectivity for the muscarinic receptors of the iris sphincter muscle over those of the ciliary muscle.[6][7][8] This selectivity is a key characteristic, as it allows for significant pupil constriction (miosis) with comparatively less stimulation of the ciliary muscle, thereby minimizing accommodative spasm and the associated myopic shift.[9][10]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Muscarinic Agonist (e.g., Aceclidine) M3R M3 Muscarinic Receptor Agonist->M3R Binds to Gq11 Gq/11 Protein M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Store (ER) IP3->Ca_Store Binds to Receptor on Ca_Release Ca2+ Release Ca_Store->Ca_Release Induces Contraction Ciliary Muscle Contraction Ca_Release->Contraction Leads to

Caption: Muscarinic agonist signaling pathway in ciliary muscle.
Quantitative Comparison of Muscarinic Agonists

The potency and efficacy of muscarinic agonists on the ciliary muscle can be quantified by their half-maximal effective concentration (EC50) and maximum response (Emax). A lower EC50 value indicates higher potency. Studies on human ciliary muscle have shown a distinct order of potency among common agonists.

Table 1: In Vitro Efficacy and Potency on Ocular Muscles

AgonistCiliary Muscle EC50 (µM)Iris Sphincter EC50 (µM)Selectivity Ratio (Ciliary/Iris)Maximum Response (Emax)Species
This compound ~68.0~2.4~28Partial Agonist (~80-85%)Human
Carbachol ~1.3~0.25~5.2Full AgonistHuman
Pilocarpine ~1.5~1.0~1.5Partial Agonist (~80-85%)Human
Oxotremorine-M N/AN/AN/AFull AgonistHuman

Data compiled from published in vitro studies on human ocular tissues.[6][8][9][11] The selectivity ratio indicates the preference for the iris sphincter muscle; a higher ratio signifies greater selectivity for pupil constriction over ciliary muscle contraction.

The data clearly illustrate that this compound is significantly less potent on the ciliary muscle compared to carbachol and pilocarpine.[11] Its high selectivity ratio confirms that it affects the ciliary muscle only at concentrations much higher than those required to constrict the pupil.[6][8][9] In contrast, the concentrations of pilocarpine and carbachol that cause ciliary muscle contraction are very close to those needed for miosis.[6][8] Furthermore, both aceclidine (B1665410) and pilocarpine act as partial agonists on the human ciliary muscle, producing about 80-85% of the maximum possible contraction.[11]

Experimental Protocols

The following methodologies are representative of in vitro studies used to assess the contractile response of the ciliary muscle to muscarinic agonists.

Isolated Ciliary Muscle Strip Contraction Assay

This method measures the isometric contraction of isolated ciliary muscle strips in response to pharmacological agents.

  • Tissue Preparation: Human or primate eyes are obtained postmortem. The ciliary muscle is dissected from the eye under a microscope, and muscle strips are prepared, often separating the longitudinal and circular fibers.[2][11]

  • Experimental Setup: Each muscle strip is mounted in an organ bath filled with a physiological salt solution (e.g., Krebs-Ringer buffer) maintained at 37°C and aerated with 95% O2 and 5% CO2. One end of the strip is fixed, and the other is connected to an isometric force transducer to record contractile force.

  • Procedure: The muscle strips are allowed to equilibrate under a baseline tension. Cumulative concentration-response curves are generated by adding the agonist in increasing concentrations to the organ bath. The contractile force is recorded at each concentration until a maximal response is achieved.

  • Data Analysis: The recorded force is normalized to the maximum response. EC50 and Emax values are determined by plotting the percentage of maximum response against the logarithm of the agonist concentration and fitting the data with a non-linear regression model.[7]

Single-Cell Contraction Assay

This technique allows for the direct observation and quantification of contraction in individual cultured ciliary muscle cells.[12][13]

  • Cell Culture: Human ciliary muscle cells are isolated from donor tissue and cultured in appropriate media until confluent.

  • Procedure: The cultured cells are partially detached from the culture dish using a non-enzymatic dissociation buffer. This allows the cells to contract without being fully constrained by the substrate. A muscarinic agonist (e.g., carbachol) is then added to the culture medium.[13]

  • Quantification: The contraction is observed using phase-contrast microscopy and recorded over time. The change in the cross-sectional surface area of the cells is measured using image analysis software. A decrease in cell surface area indicates contraction.[12][13]

  • Data Analysis: The cell surface area at various time points after drug application is compared to the baseline area (at time 0) to determine the extent and time course of contraction. Dose-response curves can be generated by testing a range of agonist concentrations.[1][13]

G cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A Obtain Donor Ocular Tissue B Dissect Ciliary Muscle (Longitudinal/Circular) A->B C Prepare Muscle Strips B->C D Mount Strip in Organ Bath C->D E Connect to Force Transducer D->E F Equilibrate Under Baseline Tension E->F G Add Agonist (Cumulative Doses) F->G H Record Isometric Contraction G->H I Normalize Force to Max Response H->I J Plot Dose-Response Curve I->J K Calculate EC50 and Emax J->K

References

Statistical Validation of (-)-Aceclidine Efficacy in Presbyopia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (-)-Aceclidine with alternative treatments for presbyopia, supported by experimental data from key clinical trials. The information is intended to offer an objective overview to inform research, clinical development, and scientific discourse in the field of ophthalmic pharmaceuticals and surgical interventions for age-related near vision impairment.

Executive Summary

This compound, a novel, pupil-selective muscarinic acetylcholine (B1216132) receptor agonist, has demonstrated statistically significant efficacy in improving near vision in adults with presbyopia. Administered as a once-daily ophthalmic solution, its mechanism of action offers a favorable balance of efficacy and tolerability. This guide compares the clinical performance of this compound with other miotic agents, namely Pilocarpine, and established surgical interventions such as Monovision LASIK, Corneal Inlays, and Refractive Lens Exchange (RLE).

Comparative Efficacy and Safety of Presbyopia Treatments

The following tables summarize the quantitative data from clinical trials of this compound and its principal pharmacological and surgical alternatives.

Table 1: Pharmacological Treatment Efficacy

Treatment (Active Ingredient, Brand Name)StudyPrimary Efficacy Endpoint% of Patients Meeting Primary Endpoint (Treatment)% of Patients Meeting Primary Endpoint (Vehicle/Control)Key Secondary/Additional Efficacy Outcomes
This compound 1.75% (Vizz) CLARITY 1 & 2≥3-line gain in mesopic, high-contrast, binocular Distance-Corrected Near Visual Acuity (DCNVA) at 3 hours, Day 171%Low (p<0.0001)71% achieved ≥3-line gain at 30 minutes; 40% maintained ≥3-line gain at 10 hours.[1][2]
Pilocarpine HCl 1.25% (Vuity) GEMINI 1≥3-line gain in mesopic, high-contrast, binocular DCNVA at 3 hours, Day 3030.7%8.1% (p<0.001)18.4% achieved ≥3-line gain at 6 hours.[3] Onset of action at 15 minutes.[3]
Pilocarpine HCl 0.4% (Qlosi) NEAR-1 & 2 (Pooled)≥3-line gain in mesopic, high-contrast, binocular DCNVA at 1 hour post-dose 1, Day 840.1%19.1% (p<0.0001)Significant improvements also seen at 2 hours post-dose 1, and 1 and 2 hours post-dose 2.[4][5]

Table 2: Surgical Treatment Efficacy

TreatmentStudy/AnalysisKey Efficacy OutcomesPatient Satisfaction
Monovision LASIK Retrospective Study (n=294)Postoperative mean spherical equivalent of -0.05 D in the distance eye and -1.92 D in the near eye. 89.8% achieved near acuity of 20/40 or better.85.4% of patients were satisfied or very satisfied with their vision postoperatively.[6]
Corneal Inlay (Kamra) U.S. Clinical Trial (n=507)Average gain in monocular Uncorrected Near Visual Acuity (UNVA) of 3.4 lines at 36 months. Mean binocular Uncorrected Distance Visual Acuity (UDVA) maintained at 20/16.Data not explicitly reported in terms of percentage, but the visual outcomes were described as "superb".
Refractive Lens Exchange (RLE) with Trifocal IOL Retrospective Study (n=17,603)82.2% of patients achieved combined binocular UDVA and UNVA of 20/20 and J3 (Jaeger 3) or better. 85.6% were within ±0.50 D of target refraction.97.68% of patients were either satisfied or very satisfied with the overall result.[7]

Table 3: Comparative Safety and Tolerability

TreatmentCommon Adverse Events (Frequency)Serious Adverse Events
This compound 1.75% (Vizz) Instillation site irritation (20%), dim vision (16%), headache (13%), conjunctival hyperemia (8%), ocular hyperemia (7%).[8][9] Most were mild and transient.[8][9]No serious treatment-related adverse events reported in over 30,000 treatment days across the CLARITY trials.[1][10]
Pilocarpine HCl 1.25% (Vuity) Headache, conjunctival hyperemia, blurred vision, and eye pain (≥3%).[11]No treatment-emergent serious adverse events reported in the GEMINI studies.[11]
Pilocarpine HCl 0.4% (Qlosi) Most adverse events were mild and transient. No serious or severe adverse events were reported.[4][5]No serious or severe adverse events reported.[4][5]
Monovision LASIK Glare, halos, starbursts, ghosting. Dry eye.Rare but potential for flap complications, ectasia.
Corneal Inlay (Kamra) Blurred vision (1%), glare (2%), halo (4%). Potential for corneal haze, inlay removal/repositioning.Explantation rate of 7% in one study due to haze and visual dissatisfaction.[5]
Refractive Lens Exchange (RLE) Glare, halos. Posterior capsular opacification (23% in one study, treatable with YAG laser).[12]Rare but includes endophthalmitis, retinal detachment, and cystoid macular edema.[13]

Experimental Protocols

Pharmacological Clinical Trials

This compound (CLARITY 1 & 2 Trials)

  • Study Design: Two six-week, multicenter, randomized, double-masked, controlled Phase 3 trials. CLARITY 1 used brimonidine (B1667796) as a comparator, while CLARITY 2 was vehicle-controlled.[2][14] A separate six-month safety study (CLARITY 3) was also conducted.[2][14]

  • Participant Population: 1,059 participants aged 45 to 75 years with a refractive range of -4.0D to +1.0D spherical equivalent. The trials included individuals who had previously undergone LASIK surgery or were pseudophakic.[2][14]

  • Intervention: Once-daily administration of LNZ100 (1.75% aceclidine) or control (vehicle or brimonidine) in each eye for 42 days.[2]

  • Primary Efficacy Endpoint: The percentage of participants achieving a three-line or greater improvement in Best Corrected Distance Visual Acuity (BCDVA) at near, without losing one line (5 letters) or more of distance vision at 3 hours post-treatment.[2]

  • Key Secondary Endpoints: Included assessments of near vision improvement at various other time points (e.g., 30 minutes, 10 hours).[2]

Pilocarpine HCl 1.25% (GEMINI 1 & 2 Trials)

  • Study Design: Two 30-day, multicenter, double-masked, randomized, vehicle-controlled, parallel-group Phase 3 trials.[3]

  • Participant Population: 750 participants aged 40 to 55 years with objective and subjective evidence of presbyopia.[15]

  • Intervention: Bilateral, once-daily administration of AGN-19054 (Pilocarpine HCl 1.25%) or vehicle for 30 days.[3]

  • Primary Efficacy Endpoint: The proportion of participants with an improvement of 3 or more lines in mesopic, high-contrast, binocular DCNVA at hour 3 on day 30.[3][16]

  • Key Secondary Endpoints: Included the proportion of participants with a ≥3-line improvement in mesopic DCNVA at hour 6 on day 30.[16]

Pilocarpine HCl 0.4% (NEAR-1 & 2 Trials)

  • Study Design: Two Phase 3, multicenter, randomized, double-masked, vehicle-controlled, parallel-group clinical trials.[4]

  • Participant Population: 613 participants, predominantly female (62.0%) with a mean age of 54.7 years.[4]

  • Intervention: Twice-daily administration of CSF-1 (Pilocarpine HCl 0.4%) or vehicle for approximately two weeks.[17]

  • Primary Efficacy Endpoint: The proportion of participants with a ≥3-line gain in DCNVA without a loss of ≥1-line in Corrected Distance Visual Acuity (CDVA) in the study eye under mesopic conditions, measured 1 hour after the first dose on day 8.[4]

  • Key Secondary Endpoints: Assessed at 2 hours post-dose 1, and 1 and 2 hours post-dose 2 on day 8.[4]

Surgical Procedures

Monovision LASIK

  • Procedure: A laser in-situ keratomileusis (LASIK) procedure where the dominant eye is corrected for optimal distance vision, and the non-dominant eye is intentionally made slightly myopic to improve near vision.

  • Patient Selection: Typically for presbyopic patients who are also candidates for LASIK and have successfully tolerated a monovision trial with contact lenses.

  • Outcome Measures: Uncorrected distance visual acuity (UDVA) in the distance eye, uncorrected near visual acuity (UNVA) in the near eye, binocular visual acuity, and patient-reported satisfaction.

Corneal Inlays

  • Procedure: A small, thin, micro-perforated disc is surgically implanted into the corneal stroma of the non-dominant eye to increase the depth of focus, creating a pinhole effect.

  • Patient Selection: Generally for presbyopic patients between 40 and 60 years of age, often with good distance vision (emmetropic or with low refractive error). Patients should be free of corneal disease.[8]

  • Outcome Measures: Monocular and binocular UNVA, UDVA, intermediate visual acuity, and assessment of visual symptoms such as glare and halos.

Refractive Lens Exchange (RLE)

  • Procedure: The natural crystalline lens of the eye is surgically removed and replaced with an artificial intraocular lens (IOL), typically a multifocal or extended depth-of-focus IOL, to provide clear vision at multiple distances.

  • Patient Selection: Often considered for presbyopic patients who are not ideal candidates for laser vision correction, particularly those with hyperopia or early cataract changes.

  • Outcome Measures: UDVA, UNVA, uncorrected intermediate visual acuity (UIVA), spectacle independence, and patient-reported visual disturbances.

Mandatory Visualizations

Signaling Pathway of this compound

Aceclidine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Iris Sphincter Muscle Cell Membrane cluster_intracellular Intracellular Space Aceclidine This compound M3_Receptor Muscarinic M3 Receptor Aceclidine->M3_Receptor Binds to Gq_protein Gq Protein (α, β, γ subunits) M3_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (Ca²⁺ Store) IP3->ER Binds to IP3 Receptor on Contraction Muscle Contraction (Miosis) DAG->Contraction Contributes to Ca_release Ca²⁺ Release ER->Ca_release Triggers Ca_release->Contraction Leads to

Caption: this compound binds to M3 muscarinic receptors on the iris sphincter muscle, initiating a Gq-protein-mediated signaling cascade that results in miosis.

Experimental Workflow for Presbyopia Treatment Evaluation

Experimental_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (DCNVA, CDVA, Pupil Size, etc.) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_Arm Treatment Group (e.g., this compound) Randomization->Treatment_Arm Control_Arm Control Group (e.g., Vehicle) Randomization->Control_Arm Dosing Dosing Period (e.g., Once Daily for 42 Days) Treatment_Arm->Dosing Control_Arm->Dosing Follow_up Follow-up Visits (e.g., Day 1, Day 8, Day 42) Dosing->Follow_up Efficacy_Assessment Efficacy Assessment (DCNVA, etc. at various time points) Follow_up->Efficacy_Assessment Safety_Assessment Safety Assessment (Adverse Events, Biomicroscopy) Follow_up->Safety_Assessment Data_Analysis Statistical Data Analysis Efficacy_Assessment->Data_Analysis Safety_Assessment->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: A generalized workflow for a randomized controlled trial evaluating a pharmacological treatment for presbyopia.

Logical Relationships in Clinical Trial Inclusion/Exclusion

Inclusion_Exclusion_Criteria Potential_Participants Potential Study Participants Inclusion_Criteria Meets Inclusion Criteria? (e.g., Age 40-75, Presbyopia Diagnosis) Potential_Participants->Inclusion_Criteria Exclusion_Criteria Meets Exclusion Criteria? (e.g., Ocular Pathology, Previous Surgery) Inclusion_Criteria->Exclusion_Criteria Yes Ineligible Ineligible for Enrollment Inclusion_Criteria->Ineligible No Eligible Eligible for Enrollment Exclusion_Criteria->Eligible No Exclusion_Criteria->Ineligible Yes

Caption: Logical flow for determining participant eligibility in a presbyopia clinical trial based on inclusion and exclusion criteria.

References

Benchmarking (-)-Aceclidine Against New Presbyopia Drug Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of presbyopia treatment is undergoing a significant transformation, with several novel pharmacological agents emerging as alternatives to traditional corrective lenses. This guide provides a comprehensive benchmark of (-)-Aceclidine against new drug candidates for presbyopia, focusing on their mechanism of action, clinical trial data, and experimental protocols. The information presented is intended to assist researchers, scientists, and drug development professionals in evaluating the performance and potential of these innovative therapies.

Introduction to Presbyopia and Current Treatment Paradigms

Presbyopia is an age-related decline in the eye's ability to focus on near objects, affecting a significant portion of the adult population. The condition arises from the progressive hardening of the crystalline lens and a decrease in the accommodative capacity of the ciliary muscle. Historically, management has relied on spectacles and contact lenses. However, the demand for less invasive and more convenient solutions has spurred the development of pharmacological eye drops that aim to restore near vision.

These emerging therapies primarily work by inducing miosis (pupil constriction), creating a "pinhole effect" that increases the depth of focus and improves near visual acuity. This guide will delve into the specifics of this compound and compare it with other notable drug candidates that have recently entered the market or are in late-stage clinical development.

Mechanism of Action: A Comparative Overview

The primary mechanism of action for the presbyopia drug candidates discussed here is the modulation of pupillary size and, in some cases, ciliary muscle function.

This compound (LNZ100): This is a muscarinic acetylcholine (B1216132) receptor agonist.[1][2] It selectively targets the M3 receptors on the iris sphincter muscle, causing pupil constriction with minimal stimulation of the ciliary muscle.[1][3] This "ciliary-sparing" action is a key differentiator, as it aims to reduce the incidence of side effects like brow ache and myopic shift that can be associated with ciliary muscle contraction.[4][5]

Pilocarpine-Based Formulations (Qlosi™ and Vuity™): Pilocarpine (B147212) is a non-selective cholinergic agonist that stimulates muscarinic receptors on both the iris sphincter and the ciliary muscle.[4][6] This dual action leads to pupillary constriction and an increase in accommodative amplitude. Qlosi™ (0.4% pilocarpine hydrochloride) is a low-dose formulation[7][8], while Vuity™ (1.25% pilocarpine hydrochloride) is a higher concentration.[2][9]

Carbachol (B1668302) and Brimonidine (B1667796) Combination (Brimochol™ PF): This formulation combines carbachol, a potent cholinergic agonist that induces miosis by stimulating both muscarinic and nicotinic receptors, with brimonidine, an alpha-2 adrenergic agonist.[10][11] Brimonidine inhibits the iris dilator muscle, further enhancing the miotic effect of carbachol.[11][12]

Phentolamine (Nyxol®): Phentolamine is an alpha-1 adrenergic antagonist that inhibits the iris dilator muscle, leading to pupil constriction.[13][14] It is being investigated both as a monotherapy and in combination with low-dose pilocarpine.[13][14]

Signaling Pathway Diagrams

G cluster_aceclidine This compound Pathway Aceclidine (B1665410) Aceclidine M3 Receptor (Iris Sphincter) M3 Receptor (Iris Sphincter) Aceclidine->M3 Receptor (Iris Sphincter) Binds to Pupil Constriction (Miosis) Pupil Constriction (Miosis) M3 Receptor (Iris Sphincter)->Pupil Constriction (Miosis) Activates

Figure 1: this compound Signaling Pathway

G cluster_pilocarpine Pilocarpine Pathway Pilocarpine Pilocarpine Muscarinic Receptors (Iris Sphincter) Muscarinic Receptors (Iris Sphincter) Pilocarpine->Muscarinic Receptors (Iris Sphincter) Muscarinic Receptors (Ciliary Muscle) Muscarinic Receptors (Ciliary Muscle) Pilocarpine->Muscarinic Receptors (Ciliary Muscle) Pupil Constriction (Miosis) Pupil Constriction (Miosis) Muscarinic Receptors (Iris Sphincter)->Pupil Constriction (Miosis) Accommodation Accommodation Muscarinic Receptors (Ciliary Muscle)->Accommodation

Figure 2: Pilocarpine Signaling Pathway

G cluster_brimochol Brimochol™ PF Pathway Carbachol Carbachol Muscarinic/Nicotinic Receptors (Iris Sphincter) Muscarinic/Nicotinic Receptors (Iris Sphincter) Carbachol->Muscarinic/Nicotinic Receptors (Iris Sphincter) Stimulates Brimonidine Brimonidine Alpha-2 Receptor (Iris Dilator) Alpha-2 Receptor (Iris Dilator) Brimonidine->Alpha-2 Receptor (Iris Dilator) Inhibits Pupil Constriction (Miosis) Pupil Constriction (Miosis) Muscarinic/Nicotinic Receptors (Iris Sphincter)->Pupil Constriction (Miosis) Alpha-2 Receptor (Iris Dilator)->Pupil Constriction (Miosis) Enhances

Figure 3: Brimochol™ PF Signaling Pathway

Clinical Trial Data: Efficacy and Safety Comparison

The following tables summarize the key efficacy and safety data from the pivotal clinical trials for this compound (CLARITY trials), Qlosi™ (NEAR-1 & NEAR-2 trials), Brimochol™ PF (BRIO-I trial), and Vuity™ (GEMINI 1 & 2 trials).

Table 1: Efficacy Data from Pivotal Clinical Trials
Drug CandidateTrial(s)Primary Endpoint: % of Patients Gaining ≥3 Lines in DCNVA*Onset of ActionDuration of Effect
This compound (LNZ100) CLARITY 1 & 271% at 3 hours[4][12][15]~30 minutes[4][12][15]Up to 10 hours[15][16]
Qlosi™ (Pilocarpine 0.4%) NEAR-1 & NEAR-240.1% on Day 8, 1 hour post-dose 1[7][17][18]~20 minutes[5][7]Up to 8 hours (with second dose)[5][7]
Brimochol™ PF BRIO-IStatistically significant vs. monotherapies through 6 hours[19][20]~30 minutes[20][21]Up to 10 hours[20][22]
Vuity™ (Pilocarpine 1.25%) GEMINI 1 & 2GEMINI 1: 31% vs 8% placebo; GEMINI 2: 26% vs 11% placebo (Day 30, Hour 3)[2][9][11]~15 minutes[2][9]Up to 6 hours[2][9]

*Distance-Corrected Near Visual Acuity

Table 2: Safety and Tolerability Data from Pivotal Clinical Trials
Drug CandidateCommon Adverse Events (>5%)Incidence of HeadacheIncidence of Instillation Site Pain/Irritation
This compound (LNZ100) Instillation site irritation, visual impairment (dimness), hyperemia, headache[12][15]7.6% (vehicle-corrected)[15]~20% (mild)[16]
Qlosi™ (Pilocarpine 0.4%) Headache, instillation site pain[7][8]6.8%[7][8]5.8%[7][8]
Brimochol™ PF Eye irritation, headache[22]<10%[19][21][22]14%[22]
Vuity™ (Pilocarpine 1.25%) Headache, conjunctival hyperemia, eye irritation[11][23]>5%[11][23]>5%[11][23]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and comparison of clinical trial data. Below are summaries of the experimental protocols for the key clinical trials cited.

CLARITY 1 & 2 Trials for this compound (LNZ100)
  • Study Design: Two Phase 3, multicenter, randomized, double-masked, vehicle-controlled (CLARITY 2) and active-controlled (CLARITY 1, brimonidine) trials.[4][12][15]

  • Participant Population: 1,059 participants aged 45 to 75 with a diagnosis of presbyopia.[4]

  • Intervention: One drop of LNZ100 (1.75% aceclidine) or control in each eye, once daily for 42 days.[10][16]

  • Primary Efficacy Endpoint: The proportion of participants achieving a three-line or greater improvement in monocular Distance-Corrected Near Visual Acuity (DCNVA) without a loss of more than one line of Corrected Distance Visual Acuity (CDVA) at 3 hours post-instillation.[4][12][15]

  • Key Secondary Endpoints: DCNVA improvement at various time points, pupil size measurements, and safety assessments.[12][15]

  • Visual Acuity Assessment: DCNVA was measured at 40 cm under mesopic (low light) conditions using a standard ETDRS chart.

  • Pupil Size Measurement: Pupil diameter was measured using a pupillometer under controlled lighting conditions.

NEAR-1 & NEAR-2 Trials for Qlosi™ (Pilocarpine 0.4%)
  • Study Design: Two Phase 3, multicenter, randomized, double-masked, vehicle-controlled, parallel-group clinical trials.[7][17][18]

  • Participant Population: Over 600 participants with a diagnosis of presbyopia.[7][8]

  • Intervention: One drop of Qlosi™ (0.4% pilocarpine hydrochloride) or vehicle in each eye, up to twice daily for 14 days.[17][18]

  • Primary Efficacy Endpoint: The proportion of participants achieving a three-line or greater gain in DCNVA without a loss of one line or more in CDVA on Day 8, one hour after the first dose.[7][18]

  • Key Secondary Endpoints: DCNVA improvement at various time points and after a second dose, safety, and tolerability.[18]

  • Visual Acuity Assessment: DCNVA was assessed under mesopic, high-contrast conditions.

  • Safety Assessments: Included monitoring of adverse events, slit-lamp biomicroscopy, and intraocular pressure measurements.[18]

BRIO-I Trial for Brimochol™ PF
  • Study Design: A Phase 3, multicenter, randomized, double-masked, crossover study.[19][20]

  • Participant Population: 182 participants with emmetropic phakic or pseudophakic presbyopia.

  • Intervention: A single dose of Brimochol™ PF (carbachol 2.75% and brimonidine tartrate 0.1%), carbachol monotherapy, or brimonidine monotherapy.[22]

  • Primary Efficacy Endpoint: The proportion of subjects achieving a >15 ETDRS letter gain in Binocular Near Visual Acuity (BUCNVA) without a loss of ≥5 letters at distance across all time points through Hour 6.[19][20]

  • Key Secondary Endpoints: Pupil diameter reduction and patient-reported outcomes.[22]

  • Visual Acuity Assessment: BUCNVA was measured under mesopic conditions.

  • Pupillometry: Pupil size was measured at various time points to assess the miotic effect.[22]

Experimental Workflow Diagram

G Screening Screening Baseline Visit Baseline Visit Screening->Baseline Visit Randomization Randomization Baseline Visit->Randomization Treatment Arm Treatment Arm Randomization->Treatment Arm Control Arm Control Arm Randomization->Control Arm Follow-up Visits Follow-up Visits Treatment Arm->Follow-up Visits Control Arm->Follow-up Visits Efficacy Assessments Efficacy Assessments Follow-up Visits->Efficacy Assessments Safety Assessments Safety Assessments Follow-up Visits->Safety Assessments Data Analysis Data Analysis Efficacy Assessments->Data Analysis Safety Assessments->Data Analysis

Figure 4: Typical Clinical Trial Workflow

Conclusion

The development of pharmacological treatments for presbyopia marks a significant advancement in ophthalmic care. This compound, with its pupil-selective mechanism of action, demonstrates a strong efficacy profile with a rapid onset and extended duration of action. When benchmarked against other new drug candidates, it shows a competitive, and in some aspects, potentially superior performance, particularly concerning the duration of effect and its ciliary-sparing properties which may contribute to a favorable side effect profile.

Pilocarpine-based formulations like Qlosi™ and Vuity™ offer effective options, with Qlosi™ providing a lower-dose alternative. The combination therapy of Brimochol™ PF showcases the potential of a synergistic approach to enhance and prolong the miotic effect.

The choice of a particular agent for a patient will likely depend on a variety of factors, including the desired duration of action, individual tolerance to side effects, and the specific visual needs of the patient. As more data from ongoing and future studies become available, a clearer picture of the long-term safety and comparative effectiveness of these novel treatments will emerge, further guiding clinical practice and future drug development in the management of presbyopia.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.